molecular formula C10H8F3NO B063698 5-methoxy-2-(trifluoromethyl)-1H-indole CAS No. 174734-34-0

5-methoxy-2-(trifluoromethyl)-1H-indole

Cat. No.: B063698
CAS No.: 174734-34-0
M. Wt: 215.17 g/mol
InChI Key: RNPWUJSUMVAYCZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethyl)-1H-indole is a versatile substituted indole building block of significant interest in medicinal chemistry and organic synthesis. The indole core, a ubiquitous scaffold in biologically active compounds, is functionalized with both an electron-donating methoxy group and a highly electronegative trifluoromethyl group, creating a unique pharmacophore with potential for diverse applications . This compound serves as a key synthetic intermediate for the development of more complex molecules. For instance, its ester derivative, Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, has been structurally characterized via X-ray crystallography, revealing a nearly planar molecular structure that facilitates specific intermolecular interactions, such as N-H···O hydrogen bonds forming chains in the crystal lattice . The presence of the trifluoromethyl group is particularly valuable, as introducing fluorine atoms into organic molecules can dramatically influence their physicochemical properties, metabolic stability, and lipophilicity, which is a cornerstone strategy in modern drug discovery . Research Applications: • Medicinal Chemistry: A valuable precursor for constructing novel compounds with potential anti-inflammatory, neuroprotective, or anticancer activities, inspired by the biological profiles of other methoxyindole and trifluoromethylated derivatives . • Organic Synthesis: Used in Friedel-Crafts-type reactions and as a substrate for developing novel catalytic trifluoromethylation or functionalization protocols . • Materials Science: The planar structure and ability to form defined hydrogen-bonding networks make it a candidate for investigating self-assembly and crystal engineering . Disclaimer: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-7-2-3-8-6(4-7)5-9(14-8)10(11,12)13/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPWUJSUMVAYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571680
Record name 5-Methoxy-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174734-34-0
Record name 5-Methoxy-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from neurotransmitters to potent therapeutic agents. The strategic functionalization of the indole ring is a key approach in drug discovery to modulate its pharmacological profile. The introduction of a trifluoromethyl (-CF3) group, in particular, has emerged as a powerful strategy. This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electrostatic potential and pKa.[1] This guide focuses on the core physicochemical properties of a specific trifluoromethylated indole, 5-methoxy-2-(trifluoromethyl)-1H-indole, providing a comprehensive resource for its application in research and development. While experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes available information, predicted data, and comparative analysis with closely related analogues to offer a robust technical overview.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of this compound is to define its molecular structure and key identifiers.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound-
CAS Number 174734-34-0[2][3]
Molecular Formula C10H8F3NO-
Molecular Weight 215.17 g/mol -
Canonical SMILES COC1=CC2=C(C=C1)NC(=C2)C(F)(F)F-

Core Physicochemical Properties: A Comparative Analysis

Table 2: Physicochemical Property Profile

PropertyThis compound (Predicted/Estimated)Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate (Experimental)5-(Trifluoromethyl)indole (Experimental)
Melting Point (°C) Data not available143 - 14667 - 70[4]
Boiling Point (°C) Data not availableData not availableData not available
Water Solubility Predicted to be lowData not availableData not available
pKa Data not availableData not availableData not available
logP Data not availableData not availableData not available

Expert Insights on Property Estimation:

  • Melting Point: The presence of the trifluoromethyl group can influence the crystal lattice energy. Compared to 5-(trifluoromethyl)indole, the addition of a methoxy group in the 5-position and a trifluoromethyl group in the 2-position in our target molecule would likely lead to a higher melting point due to increased molecular weight and potentially stronger intermolecular interactions. The significantly higher melting point of the ethyl carboxylate derivative suggests that the core indole structure itself may have a melting point in a similar or slightly lower range.

  • Solubility: The trifluoromethyl group generally increases lipophilicity. Coupled with the hydrophobic indole core, the solubility of this compound in water is expected to be low. It is anticipated to be soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane.

  • pKa and logP: The electron-withdrawing nature of the trifluoromethyl group at the 2-position is expected to decrease the basicity of the indole nitrogen, thus lowering its pKa compared to unsubstituted indole. The combination of the methoxy and trifluoromethyl groups will increase the lipophilicity, leading to a higher logP value.

Spectroscopic Characterization: A Comparative Approach

While a full experimental spectroscopic dataset for this compound is not published, the data from "Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate" provides a valuable reference for the expected spectral features of the core indole structure.[5][6]

Table 3: Comparative Spectroscopic Data

Spectroscopic DataExpected for this compoundEthyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate[5][6]
¹H NMR (CDCl₃, δ ppm) Aromatic protons (3H, m, ~6.8-7.5 ppm), NH proton (1H, br s, ~8.0-9.0 ppm), Methoxy protons (3H, s, ~3.9 ppm), C3-H proton (1H, s, ~6.5-7.0 ppm)Aromatic protons (3H, m, 7.05-7.74 ppm), NH proton (1H, br s, 8.88 ppm), Methoxy protons (3H, s, 3.90 ppm), Ethyl protons (5H, q and t, 4.44 and 1.44 ppm)
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons (~100-155 ppm), CF₃ carbon (q, ~120-125 ppm, J(C,F) ~270 Hz), Methoxy carbon (~55 ppm)Aromatic carbons (102.90-163.48 ppm), CF₃ carbon (quartet is expected but not explicitly stated), Methoxy carbon (55.58 ppm)
IR (cm⁻¹) N-H stretch (~3300-3400 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹)N-H stretch (3280 cm⁻¹), C-H aromatic/aliphatic stretch (2833-2995 cm⁻¹), C=O stretch (1681 cm⁻¹), C-F stretches (1112-1209 cm⁻¹)

Causality Behind Spectral Features:

  • ¹H NMR: The electron-withdrawing trifluoromethyl group at the C2 position will deshield the adjacent protons, particularly the C3-H, causing it to appear at a relatively downfield chemical shift for an indole C3 proton. The methoxy group at C5 will have a shielding effect on the aromatic protons of the benzene ring.

  • ¹³C NMR: The carbon atom of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J(C,F)). The C2 carbon to which the CF₃ group is attached will also show coupling to the fluorine atoms, though with a smaller coupling constant.

  • IR Spectroscopy: The key diagnostic peaks will be the N-H stretching frequency, characteristic of the indole nitrogen, and the strong C-F stretching vibrations, which are indicative of the trifluoromethyl group.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

G cluster_2 Step 3: Purification A 4-Methoxy-2-iodoaniline C 2-((Trimethylsilyl)ethynyl)-4-methoxyaniline A->C Pd(PPh3)2Cl2, CuI, Et3N B Trimethyl(2-propyn-1-yl)silane B->C D 2-((Trimethylsilyl)ethynyl)-4-methoxyaniline F This compound D->F Cu(I) catalyst, solvent E Umemoto's Reagent or similar E->F G Crude Product H Pure this compound G->H Column Chromatography (Silica Gel)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on known transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methoxyaniline

  • To a solution of 4-methoxy-2-iodoaniline (1.0 eq) in triethylamine, add trimethyl(2-propyn-1-yl)silane (1.2 eq).

  • De-gas the solution with argon for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Heat the reaction mixture to 60 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of this compound

  • To a solution of 2-((trimethylsilyl)ethynyl)-4-methoxyaniline (1.0 eq) in a suitable solvent (e.g., DMF or MeCN), add a copper(I) catalyst (e.g., CuI, 0.1 eq).

  • Add an electrophilic trifluoromethylating reagent, such as S-(trifluoromethyl)diphenylsulfonium triflate (Umemoto's reagent) (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Self-Validating System and Causality:

  • Reaction Monitoring: Each step should be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure the consumption of starting materials and the formation of the desired product. This provides in-process validation.

  • Characterization: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be compared with the expected values and data from analogous compounds.

  • Choice of Reagents: The Sonogashira coupling is a reliable method for forming the carbon-carbon bond between the aniline and the alkyne. The use of a copper-catalyzed trifluoromethylation-cyclization cascade is a known strategy for the synthesis of 2-trifluoromethylindoles. The choice of the specific trifluoromethylating reagent may require optimization.

Conclusion and Future Directions

This compound is a strategically important molecule with significant potential in drug discovery and materials science. While a comprehensive experimental characterization is not yet widely available, this guide provides a foundational understanding of its physicochemical properties through a combination of predicted data and comparative analysis with closely related, well-characterized analogues. The proposed synthetic route offers a viable pathway for its preparation, enabling further investigation into its biological activity and material applications. As research in the field of fluorinated heterocycles continues to expand, it is anticipated that more detailed experimental data for this compound will become available, further solidifying its role as a valuable building block in chemical synthesis.

References

  • The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (URL: [Link])

  • Exploring 6-(Trifluoromethyl)-1H-Indole-2-Carboxylic Acid: Properties and Applications. (URL: [Link])

  • The Power of Trifluoromethyl Indoles: Applications in Pharma and Agrochemicals. (URL: [Link])

  • Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E69(Pt 4), o339. (URL: [Link])

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  • 乐研- 成都硕博研创科技有限公司. (URL: [Link])

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An In-depth Technical Guide to the Biological Activity of 5-methoxy-2-(trifluoromethyl)-1H-indole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological targets.[2] The strategic functionalization of the indole ring system offers a powerful tool for modulating pharmacological activity. This guide focuses on the 5-methoxy-2-(trifluoromethyl)-1H-indole core, a scaffold that combines two critical pharmacophoric features: a 5-methoxy group and a 2-trifluoromethyl group.

The methoxy group at the 5-position is known to enhance the electron-donating nature of the indole ring, which can influence reactivity and receptor binding interactions.[1][3] Conversely, the trifluoromethyl group at the 2-position is a potent electron-withdrawing group and a bioisostere for other functionalities. Its inclusion can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles. While direct biological data on the parent this compound molecule is sparse, its utility as a synthetic intermediate has led to the development of potent derivatives with significant therapeutic potential, primarily in oncology and cardiovascular medicine. This guide will synthesize the available data on these derivatives to illuminate the biological potential of the core scaffold.

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step in the development of its more complex, biologically active derivatives. A common and effective method involves a multi-step sequence starting from a protected aniline precursor. One established route involves the acylation of a dilithiated N-BOC-protected aniline with a trifluoromethyl amide, followed by a one-pot cyclization and deprotection using a strong acid like trifluoroacetic acid (TFA).[4]

General Synthetic Protocol[4]
  • Protection: Begin with 4-methoxyaniline and protect the amine group, typically with a di-tert-butyl dicarbonate (Boc) group.

  • Dilithiation: Dissolve the N-BOC protected aniline in an anhydrous solvent such as tetrahydrofuran (THF) and cool to a low temperature (e.g., -40 to -50 °C).

  • Acylation: Add a strong base like sec-butyllithium to generate a dilithio species. This is followed by the addition of a trifluoromethylating agent, such as a trifluoromethyl Weinreb amide, to acylate the molecule with excellent regioselectivity.

  • Cyclization/Deprotection: Quench the reaction and introduce an excess of trifluoroacetic acid (TFA). This step facilitates both the cyclization to form the indole ring and the removal of the Boc protecting group in a one-pot fashion, yielding the final this compound product.

G cluster_synthesis Synthesis Workflow for this compound A N-BOC-4-methoxyaniline B Dilithiation (sec-BuLi, THF, -40°C) A->B C Acylation (Trifluoromethyl Weinreb Amide) B->C D Cyclization & Deprotection (TFA) C->D E This compound D->E

Caption: General workflow for the synthesis of the core indole scaffold.

Biological Activities of Key Derivatives

Research has primarily focused on leveraging the this compound scaffold to create more elaborate molecules with targeted biological activities. The findings highlight its potential in developing anticancer and cardioactive agents.

Anticancer Activity: Microtubule Disruption

A significant area of investigation involves indolyl-pyridinyl-propenone derivatives, which have demonstrated potent cytotoxic activity against various cancer cell lines.[4] These compounds function as microtubule-disrupting agents, a clinically validated mechanism for cancer therapy. Unlike some compounds that induce methuosis (a type of non-apoptotic cell death), substitutions at the 2-indolyl position, particularly with a trifluoromethyl group, can redirect the mode of cytotoxicity towards microtubule disruption, often with a dramatic increase in potency.[4]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, structure, and intracellular transport. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle during mitosis. Microtubule-disrupting agents interfere with this process, leading to mitotic arrest and subsequent apoptotic cell death. Some indole-based compounds have been shown to inhibit tubulin assembly, comparable to established agents like combretastatin.[5] The 3,5-bis-trifluoromethyl and 3-trifluoromethoxy analogues of one indole series were found to be good inhibitors of tubulin assembly.[5]

G cluster_pathway Microtubule Dynamics & Disruption Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules GTP Depolymerization Depolymerization Depolymerization->Tubulin Microtubules->Depolymerization GDP Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Successful Mitosis Spindle->Mitosis Arrest Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Inhibitor Indole Derivative (e.g., Propenone) Inhibitor->Polymerization Inhibition

Caption: Signaling pathway of microtubule dynamics and its inhibition.

The development of anticancer agents based on the indole scaffold has yielded important SAR data. While the 5-methoxy group is often retained for activity, modifications at other positions, including the introduction of trifluoromethyl groups, have been explored.[5][6]

Compound Modification Target/Assay Result Reference
2-Trifluoromethyl Indolyl-PropenoneCytotoxicityRedirects activity from methuosis to microtubule disruption; increases potency.[4]
3-Aroyl Indole (3,5-bis-trifluoromethyl)Tubulin AssemblyPotent inhibitor (IC50 = 3.1 µM).[5]
3-Aroyl Indole (3-trifluoromethoxy)Tubulin AssemblyPotent inhibitor (IC50 = 3.7 µM).[5]
Indole-3-glyoxylamide (p-trifluoromethyl)CytotoxicitySeverely detrimental to activity compared to p-methoxy analogues.[6]

Table 1: Summary of SAR for Trifluoromethyl-Containing Indole Derivatives in Cancer Research.

Cardiovascular Activity: I(Kur) Inhibition

Derivatives of this compound have also been synthesized as part of a broader search for potent and selective blockers of the ultra-rapidly activating delayed rectifier potassium current, I(Kur).[7] This current, mediated by the Kv1.5 potassium channel, is predominantly expressed in the human atria and is a key target for the development of atrial-selective antiarrhythmic drugs for treating atrial fibrillation. A complex dihydropyrazolopyrimidine derivative incorporating a trifluoromethyl group and an indole moiety was identified as a potent I(Kur) inhibitor with an acceptable pharmacokinetic profile in preclinical species.[7] This highlights the potential of the scaffold in cardiovascular drug discovery.

Predicted Pharmacokinetics and Metabolism

While no specific pharmacokinetic data for this compound exists in the public domain, we can predict its likely metabolic fate based on structurally related compounds, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[8][9][10][11]

The primary routes of metabolism for methoxy-indoles are:

  • O-demethylation: The 5-methoxy group is susceptible to cleavage by cytochrome P450 enzymes, particularly CYP2D6, to form a hydroxylated metabolite.[8][11]

  • Oxidation/Deamination: If side chains are present, enzymes like monoamine oxidase A (MAO-A) can play a significant role in metabolism.[8][11]

The presence of the trifluoromethyl group is expected to increase metabolic stability by blocking a potential site of oxidation on the indole ring.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically determine the metabolic fate, an in vitro assay using liver microsomes is a standard industry practice.[8]

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or animal), a NADPH-regenerating system (cofactor), and a phosphate buffer (pH 7.4).

  • Incubation: Add this compound (typically at 1 µM) to the mixture and incubate at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate key parameters like intrinsic clearance (CLint) and half-life (t½).

G cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Microsome/ NADPH Mixture B Add Test Compound (Time 0) A->B C Incubate at 37°C B->C D Sample at Time Points (5, 15, 30, 60 min) C->D E Quench with Acetonitrile D->E F Centrifuge E->F G Analyze Supernatant (LC-MS/MS) F->G H Calculate Half-Life & Intrinsic Clearance G->H

Caption: Experimental workflow for a liver microsome stability assay.

Toxicology Assessment Framework

A thorough toxicological evaluation is essential for any compound intended for therapeutic use. For this compound and its derivatives, a tiered approach starting with in vitro assessments and moving to in vivo studies would be necessary.[12]

  • In Vitro Cytotoxicity: Initial screening against a panel of cell lines (e.g., HepG2 for liver toxicity) to determine baseline cytotoxicity.

  • Genotoxicity: A battery of tests, including the Ames test for mutagenicity and an in vitro micronucleus assay for clastogenicity, is required to assess the potential for DNA damage.[13]

  • In Vivo Studies:

    • Dose-Range Finding: Acute toxicity studies in rodent models to establish the maximum tolerated dose (MTD).[12]

    • Repeat-Dose Toxicity: Subchronic studies (e.g., 28-day) in two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Directions

The this compound scaffold is a valuable building block in medicinal chemistry. While the parent molecule's biological profile is not extensively characterized, its derivatives have demonstrated significant potential as potent anticancer agents acting via microtubule disruption and as selective I(Kur) channel blockers for cardiovascular applications. The strategic inclusion of the 5-methoxy and 2-trifluoromethyl groups imparts desirable pharmacological properties that warrant further investigation.

Future research should focus on:

  • Direct Biological Profiling: A broad screening of the parent compound against various targets to uncover novel activities.

  • Library Synthesis: Expanding the library of derivatives to further explore the structure-activity relationships for anticancer and cardioactive properties.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) assessment of lead compounds to validate their therapeutic potential.

By systematically exploring the chemical space around this privileged core, researchers can unlock new therapeutic agents to address unmet needs in oncology, cardiovascular disease, and beyond.

References

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Sources

A Technical Guide to the Spectroscopic Characterization of 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 5-methoxy-2-(trifluoromethyl)-1H-indole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages a predictive approach grounded in first principles of spectroscopy and comparative data from closely related, well-characterized structural analogs. We present an in-depth interpretation of the predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide includes field-proven, step-by-step protocols for acquiring high-fidelity spectroscopic data, designed to serve as a practical resource for scientists engaged in the synthesis and characterization of novel indole derivatives.

Introduction and Molecular Structure

This compound belongs to the privileged indole scaffold, a core component in numerous biologically active compounds. The unique substitution pattern—an electron-donating methoxy group at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position—creates a distinct electronic environment that influences its chemical reactivity and potential as a pharmaceutical or electronic material. Accurate spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming structure, and enabling further development.

This guide provides a robust framework for understanding the expected spectroscopic signature of this molecule. The predictions and interpretations herein are based on established principles of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry, supported by empirical data from analogs such as 5-methoxyindole and various 2-trifluoromethyl-substituted aromatic systems.

Below is the chemical structure with the standard IUPAC numbering convention, which will be used for all spectroscopic assignments throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the indole ring protons, the methoxy protons, and the N-H proton. The electron-donating methoxy group will shield protons on the benzene moiety, shifting them upfield, while the electron-withdrawing trifluoromethyl group will deshield adjacent protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH -1 8.4 - 8.8 broad singlet (br s) -
H-3 6.8 - 7.0 quartet (q) JH-F ≈ 2-3 Hz
H-7 7.4 - 7.6 doublet (d) JH7-H6 ≈ 8.5-9.0 Hz
H-4 7.1 - 7.2 doublet (d) JH4-H6 ≈ 2.0-2.5 Hz
H-6 6.9 - 7.1 doublet of doublets (dd) JH6-H7 ≈ 8.5-9.0 Hz, JH6-H4 ≈ 2.0-2.5 Hz

| OCH₃ | 3.8 - 3.9 | singlet (s) | - |

Expert Interpretation:

  • N-H Proton: The indole N-H proton is typically broad and downfield due to nitrogen's electronegativity and potential for hydrogen bonding.

  • H-3: The C3-proton is expected to appear as a small quartet due to four-bond coupling (⁴J) to the three fluorine atoms of the CF₃ group. This is a key diagnostic signal.

  • Aromatic Protons (H-4, H-6, H-7): The signals for the benzene ring protons will follow a predictable pattern for a 5-substituted indole. H-7 will be a doublet coupled to H-6. H-4 will appear as a doublet due to meta-coupling with H-6. H-6 will be a doublet of doublets, showing coupling to both H-7 (ortho) and H-4 (meta).

  • Methoxy Protons: The -OCH₃ group will present as a sharp singlet, typically around 3.85 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by the strong electron-withdrawing effect of the CF₃ group, which causes a significant downfield shift for C2 and introduces C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
C 2 128 - 132 quartet (q) JC-F ≈ 35-39 Hz
C F₃ 121 - 124 quartet (q) ¹JC-F ≈ 268-272 Hz
C 3 103 - 106 singlet (s) -
C 3a 129 - 131 singlet (s) -
C 4 101 - 103 singlet (s) -
C 5 155 - 157 singlet (s) -
C 6 112 - 114 singlet (s) -
C 7 111 - 113 singlet (s) -
C 7a 131 - 133 singlet (s) -

| OC H₃ | 55 - 56 | singlet (s) | - |

Expert Interpretation:

  • C2 and CF₃: The most notable signals will be the two quartets arising from carbon-fluorine coupling. The carbon of the CF₃ group will exhibit a large one-bond coupling constant (¹JC-F), while the C2 carbon will show a smaller two-bond coupling (²JC-F).

  • C5: The C5 carbon, attached to the oxygen of the methoxy group, will be the most downfield of the benzene ring carbons due to the deshielding effect of the oxygen atom.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds and will provide a simple, unambiguous signal for the target molecule.[1]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

| C2-CF₃ | -60 to -64 | singlet (s) |

Expert Interpretation:

  • The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any other fluorine atoms, resulting in a sharp singlet. The chemical shift is expected in the typical range for an aromatic-CF₃ group.[2] The exact position can be sensitive to the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The predicted spectrum for this compound will show characteristic absorptions for the N-H bond, aromatic C-H bonds, C-O ether linkages, and the strong C-F bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3350 - 3450 N-H stretch Medium, Sharp
3000 - 3100 Aromatic C-H stretch Medium
2850 - 2960 Aliphatic C-H stretch (in -OCH₃) Weak to Medium
1610 - 1630 C=C aromatic ring stretch Medium
1200 - 1300 C-O stretch (aryl ether) Strong

| 1100 - 1200 | C-F stretch (in CF₃) | Strong, Broad |

Expert Interpretation:

  • N-H Stretch: A sharp peak around 3400 cm⁻¹ is a hallmark of the indole N-H group.[3][4][5]

  • C-F Stretches: The trifluoromethyl group will produce one or more very strong and characteristically broad absorption bands in the 1100-1200 cm⁻¹ region. This strong signal is often diagnostic for the presence of a CF₃ group.

  • C-O Stretch: The aryl ether C-O stretch will be another strong, prominent peak, typically found around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment
215 [M]⁺ (Molecular Ion)
200 [M - CH₃]⁺
172 [M - CH₃ - CO]⁺ or [M - OCH₃ - HCN]⁺

| 146 | [M - CF₃]⁺ |

Expert Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 215, corresponding to the molecular formula C₁₀H₈F₃NO. High-resolution mass spectrometry (HRMS) should confirm this with high accuracy.

  • Fragmentation Pathways: Common fragmentation patterns for methoxy-substituted indoles include the loss of a methyl radical (•CH₃) to give a peak at m/z 200.[6] Another key fragmentation would be the loss of the trifluoromethyl radical (•CF₃), leading to a fragment at m/z 146. Further fragmentation can occur through the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Experimental Protocols & Workflow

Acquiring high-quality data requires meticulous experimental design. The following protocols represent best practices for the characterization of novel indole derivatives.

General Workflow for Spectroscopic Analysis

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation prep Synthesized Compound (Purity Check via TLC/LCMS) ms Mass Spectrometry (LRMS & HRMS) prep->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ir IR Spectroscopy nmr->ir ms->nmr interp Structure Elucidation & Confirmation ir->interp report Final Report & Data Archiving interp->report

Caption: General workflow for spectroscopic characterization.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the spectrometer is not calibrated.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • ¹⁹F NMR Acquisition: Switch the probe to the ¹⁹F channel. Use a spectral width appropriate for organofluorine compounds (e.g., from -40 to -80 ppm). ¹⁹F NMR is highly sensitive, so fewer scans are typically needed compared to ¹³C NMR.[7] Use an external reference standard like CFCl₃ if necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (or the residual solvent peak).

Protocol for Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in both positive and negative ion modes to determine the best ionization. Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₁₀H₈F₃NO).

Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, clamp the sample onto the crystal to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify the key vibrational bands and compare them to the predicted values.

Conclusion

This technical guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of this compound. By integrating predicted data with expert interpretation and robust experimental protocols, this document serves as an essential resource for researchers. The unique electronic interplay of the methoxy and trifluoromethyl substituents gives rise to a distinct spectroscopic signature, with key diagnostic features including the quartet for the H-3 proton in ¹H NMR, the two characteristic C-F coupled quartets in ¹³C NMR, the strong singlet in ¹⁹F NMR, and the intense C-F vibrational bands in the IR spectrum. Adherence to the outlined protocols will ensure the acquisition of high-quality, reliable data crucial for the unambiguous identification and further study of this and related molecules.

References

  • CAS Common Chemistry. (n.d.). 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione. Retrieved from [Link]

  • Supporting Information for a relevant study.
  • Alimi, E., & Bochet, C. G. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1679.
  • Soylu Eter, O., Atioglu, Z., Akkurt, M., Ersanli, C. C., & Karali, N. (2021). Molecular and crystal structure of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone]. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 185-196.
  • Li, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.
  • Kupcewicz, B., et al. (2024).
  • PubChem. (n.d.). 5-Methoxy-6-(trifluoromethyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for various indole methylations. (Note: This links to a general page, but the document provides standard NMR experimental procedures). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 5883-96-5 | 5-Methoxy-2-phenyl-1H-indole. Retrieved from [Link]

  • Harikrishna, N., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B, 54B(1), 78-83.
  • SpectraBase. (n.d.). 2-Methoxy-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide 1H NMR Spectrum. Retrieved from [Link]

  • mzCloud. (n.d.). 5-Methoxyindole. Retrieved from [Link]

  • ResearchGate. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 5-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1H-indole. Retrieved from [Link]

  • SpectraBase. (n.d.). MS (GC) of 5-Methoxy-2-methyl-1H-indole. Retrieved from [Link]

  • American Chemical Society Publications. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 5-methoxy-2-(trifluoromethyl)-1H-indole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of a Novel Indole Derivative

The indole scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] Its versatility allows for structural modifications that can fine-tune its pharmacological profile, leading to potent agents targeting diverse biological pathways.[1][2][3] This guide focuses on a specific, yet relatively unexplored derivative: 5-methoxy-2-(trifluoromethyl)-1H-indole . The presence of a methoxy group at the 5-position and a trifluoromethyl group at the 2-position suggests a unique electronic and steric profile that could confer novel therapeutic properties.

While direct, extensive research on this compound is limited, the known activities of structurally related indole derivatives provide a fertile ground for hypothesizing its potential therapeutic applications and, consequently, its molecular targets. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically identify and validate the therapeutic targets of this promising compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a framework for interpreting the generated data, thereby paving the way for its potential clinical translation.

Part 1: Deconstructing the Molecule: Predicted Bioactivity Profile

The chemical features of this compound provide clues to its potential biological activities. The indole core is a well-established pharmacophore. The 5-methoxy substitution is found in endogenous neuroactive molecules like melatonin and has been associated with anti-inflammatory and anti-cancer effects in other indole compounds.[6][7][8][9] The trifluoromethyl group at the 2-position is a strong electron-withdrawing group that can enhance metabolic stability, improve membrane permeability, and potentially increase binding affinity to target proteins.

Based on the extensive literature on substituted indoles, we can hypothesize that this compound may exhibit activity in the following therapeutic areas:

  • Oncology: Many indole derivatives are known to possess anticancer properties by targeting key cellular processes like tubulin polymerization, protein kinases, and histone deacetylases.[1][2][5][10][11]

  • Inflammation and Immunology: Indole-containing compounds, such as Indomethacin, are potent anti-inflammatory agents.[1] Novel indole derivatives have been shown to modulate inflammatory pathways like NF-κB and COX-2.[1][6] Furthermore, some derivatives have shown inhibitory effects on the IL-1 receptor.[12][13]

  • Neurodegenerative and CNS Disorders: The indole nucleus is central to the structure of neurotransmitters like serotonin.[5] Indole derivatives have been explored for their potential in treating neurological disorders by interacting with various receptors and enzymes in the central nervous system.[2][3]

  • Infectious Diseases: The indole scaffold has been identified in compounds with antibacterial and antifungal activities.[1][2]

Part 2: A Strategic Roadmap for Target Identification and Validation

Given the nascent stage of research on this compound, a systematic and multi-pronged approach is essential to elucidate its mechanism of action and identify its therapeutic targets. The following workflow is proposed as a comprehensive strategy.

G cluster_0 Phase 1: Phenotypic Screening & Bioactivity Profiling cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation A Initial Phenotypic Screens (e.g., Cancer Cell Line Panel, Anti-inflammatory Assays) B Determination of Potency (IC50 / EC50 values) A->B C Selection of Most Responsive System B->C D Affinity-Based Methods (e.g., Chemical Proteomics) C->D Identified Bioactivity E Expression-Based Methods (e.g., Transcriptomics, Proteomics) C->E Identified Bioactivity F Computational Methods (e.g., Molecular Docking, Pharmacophore Modeling) C->F Identified Bioactivity G Biochemical Assays (Enzyme/Receptor Binding) D->G Putative Targets E->G Putative Targets F->G Putative Targets H Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET) G->H I Genetic Approaches (e.g., CRISPR/Cas9, siRNA) H->I J Confirmation in Animal Models I->J G cluster_0 CETSA Workflow A Treat cells with compound or vehicle control B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/aggregated fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves D->E

Sources

The Strategic Alchemy of Drug Design: An In-depth Technical Guide to 5-methoxy-2-(trifluoromethyl)-1H-indole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the intricate world of 5-methoxy-2-(trifluoromethyl)-1H-indole derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will explore the rationale behind the selection of this particular arrangement of functional groups, dissect the synthetic strategies for its creation, and analyze its diverse biological activities and therapeutic potential. This document moves beyond a simple recitation of facts to provide a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The Core Scaffold: A Union of Purposeful Moieties

The indole ring system is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals.[1] The strategic placement of a methoxy group at the 5-position and a trifluoromethyl group at the 2-position is not arbitrary; it is a deliberate act of molecular engineering designed to optimize the pharmacological properties of the resulting molecule.

The 5-methoxy group is an electron-donating group that can significantly influence the electronic environment of the indole ring. This can enhance binding to biological targets and is a common feature in compounds targeting the central nervous system, owing to its structural similarity to the neurotransmitter serotonin.[2]

Conversely, the 2-trifluoromethyl (CF3) group is a powerful electron-withdrawing moiety. The inclusion of a CF3 group can dramatically alter a molecule's physicochemical properties. It often increases lipophilicity, which can improve cell membrane permeability, and enhances metabolic stability by blocking oxidative metabolism.[3] The C-F bond is exceptionally strong, rendering the CF3 group resistant to enzymatic degradation.[3]

This juxtaposition of an electron-donating group at the 5-position and a potent electron-withdrawing group at the 2-position creates a unique electronic and steric profile, offering a versatile platform for the development of novel therapeutics.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine 4-Methoxyphenylhydrazine Condensation In situ Condensation Hydrazine->Condensation Ketone Trifluoromethyl Ketone Ketone->Condensation Cyclization Acid-Catalyzed Cyclization Condensation->Cyclization Phenylhydrazone Intermediate Indole 5-methoxy-2-(trifluoromethyl) -1H-indole Cyclization->Indole

Caption: Workflow of the Fischer Indole Synthesis for the target scaffold.

Experimental Protocol: General Procedure for Fischer Indole Synthesis [4][5]

  • Hydrazone Formation: To a solution of the appropriate ketone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add 4-methoxyphenylhydrazine hydrochloride (1.0-1.2 eq). The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction and form the phenylhydrazone intermediate.

  • Cyclization: An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added to the reaction mixture. The mixture is then heated, often to temperatures ranging from 80°C to 150°C, for a period of several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired this compound derivative.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas, primarily due to the favorable physicochemical properties imparted by the key substituents.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. [1]The addition of a trifluoromethyl group can enhance the anticancer activity of these compounds. For instance, a study on 2-aryl-3-aroyl indoles found that a derivative with a 6-methoxy group and a trifluoromethyl substituent on the 3-aroyl moiety was a potent inhibitor of tubulin assembly and exhibited strong cytotoxicity against several cancer cell lines. [6][7] Table 1: Cytotoxicity of a 6-methoxy-indole with a 3-aroyl-trifluoromethyl substituent (Compound 30 from Macdonough et al.) [7]

Cancer Cell Line IC50 (µM)
SK-OV-3 (Ovarian) 0.023
NCI-H460 (Lung) 0.015

| DU-145 (Prostate) | 0.018 |

The mechanism of action for many indole-based anticancer agents involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Anticancer_Mechanism Indole 5-methoxy-2-(trifluoromethyl) -1H-indole Derivative Tubulin Tubulin Polymerization Indole->Tubulin Inhibits Microtubules Microtubule Disruption Indole->Microtubules Tubulin->Microtubules CellCycle G2/M Phase Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed anticancer mechanism of action.

Neuroprotective Effects

Indole derivatives, particularly those with a 5-methoxy substitution, have been investigated for their neuroprotective properties. For example, 5-methoxyindole-2-carboxylic acid has been shown to afford neuroprotection in stroke models by preserving mitochondrial function and reducing oxidative stress. [8]The introduction of a 2-trifluoromethyl group could potentially enhance the blood-brain barrier penetration and metabolic stability of such compounds, making them more effective neuroprotective agents.

Ion Channel Modulation

Recent research has highlighted the potential for indole derivatives to act as modulators of ion channels. A dihydropyrazolopyrimidine derivative containing a 2-(trifluoromethyl) group and a linked 1-methyl-1H-indol-2-yl moiety was identified as a potent and selective inhibitor of the Kv1.5 potassium channel, a target for the treatment of atrial fibrillation. [9]This suggests that the this compound scaffold could be a promising starting point for the development of novel cardiovascular drugs.

Structure-Activity Relationship (SAR) Insights

  • Substitution on the Indole Nitrogen: N-alkylation can influence the lipophilicity and steric bulk of the molecule, which in turn can affect its binding to the target protein.

  • Modifications at the 3-position: The 3-position of the indole ring is a common site for derivatization. The introduction of various substituents at this position can significantly impact biological activity. For example, in the case of the 2-aryl-3-aroyl indoles, the nature of the 3-aroyl group was found to be critical for tubulin inhibitory activity. [7]* Analogs of the 5-methoxy group: Replacing the methoxy group with other electron-donating or -withdrawing groups can be used to probe the electronic requirements for optimal activity.

ADME/Tox Profile: A Predictive Overview

The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a drug candidate is a critical determinant of its clinical success. For this compound derivatives, we can anticipate certain properties based on their structure.

  • Absorption and Distribution: The trifluoromethyl group generally increases lipophilicity, which can lead to enhanced absorption and distribution into tissues, including the central nervous system. [3]* Metabolism: The 5-methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes. [10][11]The trifluoromethyl group is highly resistant to metabolic degradation, which can lead to a longer half-life. [3]The indole ring itself can also be a site of metabolism.

  • Toxicity: As with any new chemical entity, a thorough toxicological evaluation is necessary. Potential liabilities can include off-target effects and the formation of reactive metabolites.

Experimental Protocol: In Vitro Metabolic Stability Assay [10]

  • Incubation: The test compound is incubated with liver microsomes or hepatocytes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel therapeutics. The strategic combination of the 5-methoxy and 2-trifluoromethyl groups confers a unique set of physicochemical properties that can be exploited to design potent and selective drugs for a range of diseases, including cancer and neurological disorders.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship. Further investigation into their mechanisms of action and a thorough evaluation of their ADME/Tox properties will be crucial for advancing these promising compounds towards clinical development.

References

  • BenchChem. (2025). Comparative Pharmacokinetics of 5-MeO-MET and its Analogues: A Guide for Researchers. BenchChem Technical Support.
  • Ceyhan, D., et al. (2021). Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1855.
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  • Serafimova, I. M., et al. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives.
  • Macdonough, M. T., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 21(21), 6831-6843.
  • Macdonough, M. T., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC.
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  • Wikipedia. (2023). Fischer indole synthesis.
  • Chen, Y. R., et al. (2018). Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. Redox Biology, 15, 456-466.
  • Shen, H. W., et al. (2011). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 39(6), 1047-1053.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. BenchChem Technical Support.
  • Uddin, M. J., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(22), 6979.
  • Bertamino, A., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 12(12), 2119.
  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective IKur inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-3048.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Zhang, Y., et al. (2025). Neuroprotective Indole Alkaloids from the Soil-Derived Fungus Trichocladium sp. XZ8.
  • Peruncheralathan, S., et al. (2005). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 46(1), 145-147.
  • Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 656-666.
  • Soylu Eter, Ö., et al. (2020). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone]. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-842.
  • Wang, X., et al. (2022). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1-Nrf2. Marine Drugs, 20(3), 191.
  • Wang, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Shen, H. W., et al. (2011). Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice. Drug Metabolism and Disposition, 39(6), 1047-1053.
  • ChemicalBook. (n.d.). 5-Methoxyindole synthesis.
  • Wang, X., et al. (2022). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. Semantic Scholar.
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  • BenchChem. (2025). Unveiling the Anticancer Potential of Synthetic Indole Analogs: A Comparative Guide. BenchChem Technical Support.
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solubility of 5-methoxy-2-(trifluoromethyl)-1H-indole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-methoxy-2-(trifluoromethyl)-1H-indole

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound with potential applications in drug discovery and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for its characterization. We delve into the predicted physicochemical properties of the compound, detailing how its distinct structural motifs—the indole core, the electron-donating methoxy group, and the strongly electron-withdrawing trifluoromethyl group—are expected to influence its behavior across a spectrum of solvents. This guide offers detailed, step-by-step protocols for both thermodynamic and kinetic solubility assays, equipping researchers in drug development and chemical synthesis with the necessary tools to generate reliable and reproducible solubility data. The focus is on the causality behind experimental choices, ensuring that practitioners can not only execute the protocols but also interpret the results within the broader context of preclinical development and formulation.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the fate of a compound in nearly every application, from chemical synthesis to pharmaceutical development. For a molecule like this compound, understanding its solubility profile is paramount. In the realm of drug discovery, poor aqueous solubility can lead to unreliable results in biological assays, hinder formulation for in vivo studies, and ultimately result in poor bioavailability, dooming an otherwise promising drug candidate.[1] Therefore, a thorough characterization of solubility in various solvent systems is not merely a preliminary step but a critical component of the lead optimization and preclinical development process.

This guide will first explore the theoretical underpinnings of solubility as they relate to the specific structure of this compound. It will then provide robust, field-proven experimental protocols for generating both thermodynamic and kinetic solubility data, complete with analytical methodologies and data interpretation frameworks.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by its structure and the interplay of intermolecular forces between the solute and the solvent.[2] The principle of "like dissolves like" serves as a useful heuristic: polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[3] Let's dissect the structure of this compound to predict its behavior.

  • Indole Ring System: The core indole structure is a bicyclic aromatic heterocycle. The N-H group can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking interactions. The electronic spectra, and by extension the polarity, of indole derivatives are known to be sensitive to the solvent environment.[4][5]

  • 5-Methoxy Group (-OCH₃): This is an electron-donating group that can also act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule compared to an unsubstituted indole.

  • 2-Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group. The fluorine atoms are poor hydrogen bond acceptors. This group significantly increases the molecule's lipophilicity (propensity to dissolve in fats and non-polar solvents) and can reduce aqueous solubility.

Predicted Solubility: The molecule presents a duality. The indole N-H and methoxy oxygen provide sites for polar interactions and hydrogen bonding, suggesting potential solubility in polar protic and aprotic solvents. Conversely, the trifluoromethyl group and the aromatic rings contribute to a significant non-polar character, suggesting solubility in organic solvents of lower polarity. This structural tension makes experimental determination essential, as theoretical prediction alone is insufficient.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[7] It is typically determined from the crystalline solid form of the compound and is crucial for lead optimization and formulation development.[8] The "shake-flask" method is the gold standard for this measurement.[9]

  • Kinetic Solubility: This measurement is more relevant to early-stage drug discovery, where high-throughput screening is necessary.[2] It measures the concentration of a compound that remains in solution after being rapidly added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[6][8] It is technically a measure of precipitation rate rather than true solubility but is invaluable for ranking compounds and identifying potential liabilities early on.[6]

Workflow for Solubility Determination

The following diagram illustrates the general workflow for characterizing the solubility of a novel compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting Compound Pure Compound (Solid) Thermo Thermodynamic Assay (Shake-Flask) Compound->Thermo Kinetic Kinetic Assay (DMSO Stock) Compound->Kinetic Dissolve in DMSO Solvents Select Solvents (Aqueous & Organic) Solvents->Thermo Solvents->Kinetic Aqueous Buffer Quant Quantification (HPLC, UV-Vis) Thermo->Quant Kinetic->Quant Data Data Analysis (mg/mL, µM) Quant->Data Report Final Report Data->Report

Caption: General workflow for solubility characterization.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol is adapted from standard industry practices and is designed to determine the equilibrium solubility of the compound.[7][9]

Objective: To determine the maximum equilibrium concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • Crystalline this compound

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Acetonitrile, Dichloromethane)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • Calibrated analytical instrumentation (HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound (e.g., ~5 mg, accurately weighed) to a glass vial. The key is to ensure undissolved solid remains at the end of the equilibration period.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended for thermodynamic measurements, with samples potentially taken at 24h and 48h to confirm that equilibrium has been reached.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are carried over, filter the supernatant through a 0.22 µm syringe filter. Self-Validation Note: The first few drops of the filtrate should be discarded to avoid potential loss of compound due to adsorption onto the filter membrane.

  • Dilution & Quantification: Prepare a precise dilution of the clear filtrate in a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV) against a standard curve prepared from the same compound.

  • Calculation: Calculate the solubility in units such as µg/mL or mM based on the measured concentration and the dilution factor.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment, mimicking conditions often found in early-stage biological screening assays.[2][10]

Objective: To measure the concentration of this compound remaining in an aqueous buffer after precipitation from a DMSO stock solution.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (polypropylene for compound storage, filter plates for separation)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader (UV-Vis spectrophotometer or nephelometer)

Step-by-Step Procedure:

  • Stock Solution Addition: Dispense a small volume of the 10 mM DMSO stock solution (e.g., 2 µL) into the wells of a 96-well plate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the target nominal concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[8]

  • Precipitate Detection/Separation:

    • Nephelometry (Light Scattering): Read the plate directly on a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed. This is a very high-throughput but less direct measurement.[2]

    • Direct UV/LC-MS: Separate the precipitate from the supernatant by centrifuging the plate or, more commonly, by filtering it through a 96-well filter plate.[8]

  • Quantification: Transfer the clear filtrate to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λ_max. Calculate the concentration against a standard curve prepared in the same buffer/DMSO mixture.

G cluster_quant Quantification Options start 10 mM Stock in DMSO add_buffer Add Aqueous Buffer (e.g., to 100 µM) start->add_buffer shake Incubate & Shake (1-2 hours) add_buffer->shake nephelometry Nephelometry (Detect Precipitate) shake->nephelometry filter Filter Plate (Remove Precipitate) shake->filter result Kinetic Solubility Value nephelometry->result uv_vis UV-Vis/LC-MS (Quantify Soluble Fraction) filter->uv_vis uv_vis->result

Caption: Workflow for a kinetic solubility assay.

Data Summary and Interpretation

As quantitative data for this compound is not publicly available, the following table is presented as a template for researchers to populate with their experimental findings. The "Predicted Qualitative Solubility" is based on the chemical principles discussed in Section 2.

Solvent ClassSolventDielectric Constant (Approx.)Predicted Qualitative SolubilityExperimental Thermodynamic Solubility (µg/mL)Experimental Kinetic Solubility (µM in PBS)
Polar Protic Water80.1Very Low[To be determined]N/A
PBS (pH 7.4)~80Low[To be determined][To be determined]
Ethanol24.5Moderate to High[To be determined]N/A
Methanol32.7High[To be determined]N/A
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Excellent[To be determined]N/A
N,N-Dimethylformamide (DMF)36.7Excellent[To be determined]N/A
Acetonitrile (ACN)37.5Moderate[To be determined]N/A
Non-Polar Dichloromethane (DCM)9.1Moderate[To be determined]N/A
Toluene2.4Low to Moderate[To be determined]N/A
Hexane1.9Very Low[To be determined]N/A

Interpretation of Results:

  • Aqueous Solubility: For drug discovery, a kinetic solubility goal is often set at >60 µg/mL.[2] Values below this threshold may indicate a need for structural modification to improve physicochemical properties or require specialized formulation strategies.

  • Organic Solvent Solubility: High solubility in solvents like ethanol or DMSO is crucial for preparing stock solutions for biological assays and for purification via chromatography. Solubility in less polar solvents like DCM can be important for synthetic reaction steps.

  • Kinetic vs. Thermodynamic: A large discrepancy between high kinetic solubility and low thermodynamic solubility can indicate that the compound readily forms supersaturated solutions but is prone to crystallization over time, a phenomenon known as "falling out of solution." This is a significant risk for formulation stability.

Conclusion

While a definitive public database on the solubility of this compound is lacking, this guide provides the complete theoretical and practical framework necessary for any researcher to generate this critical data. By combining an understanding of the molecule's structure with robust experimental protocols like the shake-flask and high-throughput kinetic assays, scientists can reliably characterize its solubility profile. This information is indispensable for making informed decisions in synthesis, purification, formulation, and the overall progression of this compound in any research and development pipeline.

References

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10822552, 5-Methoxy-6-(trifluoromethyl)-1H-indole. PubChem. [Link]

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  • Marcus, D. M., et al. (2012). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. National Institutes of Health. [Link]

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  • Chemistry Explained. (2023). How Does Solvent Polarity Impact Compound Solubility? YouTube. [Link]

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5-Methoxy-2-(trifluoromethyl)-1H-indole: A Technical Guide to a Promising Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of Methoxy and Trifluoromethyl Groups on the Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile biological activities have led to extensive exploration in drug discovery. The strategic functionalization of the indole ring can significantly modulate its physicochemical and pharmacological properties. This guide focuses on a particularly intriguing derivative, 5-methoxy-2-(trifluoromethyl)-1H-indole (CAS No. 174734-34-0), which combines the electron-donating methoxy group at the 5-position with the strongly electron-withdrawing trifluoromethyl group at the 2-position.

The methoxy group at the 5-position is a common feature in many biologically active indoles, including the neurotransmitter serotonin and the hormone melatonin.[2] It is known to influence receptor binding and can be a key determinant of pharmacological activity, particularly in neuropharmacology.[2][3] On the other hand, the incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[4] The CF3 group can improve a drug candidate's pharmacokinetic profile by blocking metabolically susceptible sites and increasing its membrane permeability.[4]

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, aimed at researchers, scientists, and professionals in drug development.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Domino Trifluoromethylation/Cyclization

A highly efficient method for the synthesis of 2-(trifluoromethyl)indoles involves a domino reaction of 2-alkynylanilines with a trifluoromethyl source.[5][6] This approach offers excellent regioselectivity for the placement of the CF3 group at the 2-position of the indole ring.

Experimental Protocol:

  • Starting Material Synthesis: The synthesis would commence with the preparation of the key intermediate, N-(4-methoxyphenyl)-2-alkynylaniline. This can be achieved through standard cross-coupling reactions.

  • Trifluoromethylation and Cyclization: The 2-alkynylaniline derivative is then subjected to a domino trifluoromethylation/cyclization reaction. A common and effective trifluoromethylating agent is the fluoroform-derived copper reagent (CuCF3).[5] The reaction is typically carried out in the presence of a suitable solvent and may require an inert atmosphere.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Domino Reaction 4-methoxyaniline 4-methoxyaniline N-(4-methoxyphenyl)-2-alkynylaniline N-(4-methoxyphenyl)-2-alkynylaniline 4-methoxyaniline->N-(4-methoxyphenyl)-2-alkynylaniline Coupling Reaction Trifluoromethyl-substituted alkyne Trifluoromethyl-substituted alkyne Trifluoromethyl-substituted alkyne->N-(4-methoxyphenyl)-2-alkynylaniline This compound This compound N-(4-methoxyphenyl)-2-alkynylaniline->this compound CuCF3, Solvent, Heat

Caption: Proposed synthesis of this compound.

Alternative Approach: Fischer Indole Synthesis

The Fischer indole synthesis is a classical and versatile method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[7][8] To synthesize this compound via this route, one would require 4-methoxyphenylhydrazine and a trifluoromethyl-containing ketone or aldehyde.

Reaction Mechanism Overview:

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.[7] The electron-donating nature of the para-methoxy group on the phenylhydrazine would facilitate this reaction.[9]

Fischer Indole Synthesis Mechanism

G 4-methoxyphenylhydrazine 4-methoxyphenylhydrazine Phenylhydrazone Phenylhydrazone 4-methoxyphenylhydrazine->Phenylhydrazone Condensation Trifluoromethyl ketone Trifluoromethyl ketone Trifluoromethyl ketone->Phenylhydrazone Enamine Intermediate Enamine Intermediate Phenylhydrazone->Enamine Intermediate Tautomerization Diimine Intermediate Diimine Intermediate Enamine Intermediate->Diimine Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Diimine Intermediate->Cyclized Intermediate Cyclization This compound This compound Cyclized Intermediate->this compound Elimination of NH3

Caption: Key steps in the Fischer indole synthesis.

Physicochemical Properties and Structural Data

The introduction of the methoxy and trifluoromethyl groups is expected to significantly influence the physicochemical properties of the indole scaffold.

PropertyPredicted Value/InformationSource
CAS Number 174734-34-0[5]
Molecular Formula C10H8F3NOInferred
Molecular Weight 215.17 g/mol Inferred
LogP (Predicted) ~2.9[4]
Appearance Likely a crystalline solidInferred

Note: The predicted LogP value suggests a moderate level of lipophilicity, which is often desirable for drug candidates to ensure good membrane permeability.

Potential Biological Activities and Therapeutic Applications

The unique combination of a 5-methoxy and a 2-trifluoromethyl substituent on the indole ring suggests a rich potential for biological activity, particularly in the realm of neuropharmacology and oncology.

Neurological and Psychiatric Disorders

Many 5-methoxyindole derivatives exhibit affinity for serotonin receptors.[2][3] For instance, 5-methoxytryptamine is a known serotonin receptor agonist. The structural similarity of this compound to these endogenous ligands suggests it could act as a modulator of serotonergic pathways, which are implicated in a wide range of conditions including depression, anxiety, and migraines. The trifluoromethyl group could enhance the binding affinity and selectivity for specific serotonin receptor subtypes.

Anticancer Potential

Indole derivatives are a well-established class of anticancer agents. The trifluoromethyl group, in particular, is known to enhance the anticancer activity of various heterocyclic compounds.[1] Therefore, this compound represents a promising scaffold for the development of novel anticancer drugs.

Conclusion and Future Directions

This compound is a synthetically accessible and medicinally promising molecule. The strategic placement of the methoxy and trifluoromethyl groups on the privileged indole scaffold is anticipated to confer favorable physicochemical and pharmacological properties. While its specific biological profile remains to be fully elucidated, the existing literature on related compounds strongly suggests its potential as a valuable building block in the design of novel therapeutics for a range of diseases, particularly in the areas of neuroscience and oncology. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full therapeutic potential.

References

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link][5][6]

  • Dong, X., Hu, Y., Xiao, T., & Zhou, L. (2015). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization.
  • ResearchGate. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. [Link][6]

  • ResearchGate. (n.d.). Indoles and trifluorides with biological activities. Retrieved from [Link]

  • Kato, J., et al. (2017). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 42(3), 115-120.
  • Paredes, E., et al. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Journal of Pineal Research.
  • Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(60), 35057–35060.
  • Welman, M., et al. (1998). The Influence of Different 5-methoxyindoles on the Process of protein/peptide Secretion Characterized by the Formation of Granular Vesicles in the Mouse Pineal Gland. An in Vitro Study. Journal of Pineal Research, 25(3), 147-155.
  • ResearchGate. (n.d.). 1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds: Synthetic Routes, Significance and Potential Applications. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link][7]

  • Soylu Eter, O., et al. (2018). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1045-1054.
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commercial availability of 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Procurement of 5-methoxy-2-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its unique substitution pattern—an electron-donating methoxy group at the 5-position and a potent electron-withdrawing trifluoromethyl group at the 2-position—suggests a high potential for modulating biological activity and optimizing pharmacokinetic profiles. This guide provides a comprehensive overview of the commercial landscape for this compound, offering strategic guidance for its procurement. Direct, off-the-shelf commercial availability is limited, positioning this molecule primarily within the realm of custom synthesis. This document outlines pathways for sourcing, including identifying custom synthesis partners and considerations for in-house synthesis, alongside essential protocols for quality control and safe handling.

Introduction: The Strategic Value of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, is a well-established strategy to enhance a drug candidate's properties. The CF3 group can significantly increase metabolic stability by blocking sites susceptible to enzymatic degradation.[1] Furthermore, its strong electron-withdrawing nature and high lipophilicity can improve a molecule's cell membrane permeability, bioavailability, and binding affinity to target proteins.[1][2]

The presence of a methoxy group, as seen in this compound, further modulates the electronic properties of the indole ring, enhancing its reactivity and potential for diverse biological interactions.[3] This specific combination of substituents makes the target molecule a valuable building block for developing novel therapeutics.

Section 1: Commercial Availability Assessment

A thorough survey of major chemical supplier catalogs indicates that this compound is not a standard, readily available stock item. Its procurement typically requires a custom synthesis approach. However, a variety of structurally related analogs are commercially available, which can serve as starting materials for synthesis, as reference compounds for biological assays, or as alternative scaffolds.

Table 1: Commercial Availability of Structurally Related Indole Analogs

Compound NameCAS NumberTypical Supplier(s)Notes
5-(Trifluoromethyl)indole100846-24-0Fisher ScientificLacks the 2-CF3 and 5-methoxy groups, but contains the key trifluoromethyl substituent.[4]
5-Methoxy-2-methylindole1076-74-0Sigma-Aldrich, Conier Chem & PharmaAn analog with a methyl group instead of trifluoromethyl at the 2-position.[5]
5-Methoxyindole1006-94-6Carl ROTH, PrepChemThe parent methoxy-indole without substitution at the 2-position.[6][7]
5-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole1007235-31-5BLDpharm, CymitQuimicaFeatures a trifluoromethoxy group instead of a methoxy group.[8][9]

Section 2: Procurement Strategy for a Non-Stock Chemical

Given its status as a non-stock chemical, acquiring this compound necessitates a strategic approach. Researchers have two primary pathways: outsourcing to a custom synthesis provider or undertaking in-house synthesis. The choice depends on available resources, timelines, and required scale.

Procurement_Workflow start Identify Need for This compound search_suppliers Search Commercial Supplier Databases start->search_suppliers is_available Is Compound Available Off-the-Shelf? search_suppliers->is_available purchase Purchase from Supplier is_available->purchase Yes custom_synthesis Option 1: Custom Synthesis is_available->custom_synthesis No in_house_synthesis Option 2: In-House Synthesis is_available->in_house_synthesis No end_product Receive/Produce Final Compound purchase->end_product select_cro Identify & Vet Custom Synthesis CROs custom_synthesis->select_cro feasibility Assess In-House Capability (Expertise, Reagents, Equipment) in_house_synthesis->feasibility request_quote Request Quotations (Provide Structure, Purity, Quantity) select_cro->request_quote manage_project Manage Synthesis Project & Delivery request_quote->manage_project manage_project->end_product develop_route Develop Synthetic Route feasibility->develop_route synthesize_purify Synthesize & Purify Compound develop_route->synthesize_purify synthesize_purify->end_product

Caption: Procurement workflow for this compound.

Sourcing from Custom Synthesis Providers

Engaging a Contract Research Organization (CRO) specializing in custom chemical synthesis is the most direct route for procurement.

Protocol for Requesting a Custom Synthesis Quotation:

  • Identify Potential CROs: Search online directories (e.g., MolPort, ChemScence) for companies offering custom indole synthesis.

  • Prepare a Technical Package: Compile the following essential information:

    • Compound Identity: Chemical name (this compound), CAS number (if known), and a clear chemical structure drawing.

    • Required Quantity: Specify the amount needed (e.g., 1 g, 5 g, 25 g).

    • Purity Specification: Define the minimum acceptable purity, typically determined by HPLC or NMR (e.g., >95%, >98%).

    • Required Analytical Data: List the certificates of analysis (CoA) you require for verification, such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC.

  • Submit the Request: Contact multiple CROs to compare cost, lead time, and capabilities.

  • Evaluate Quotations: Assess proposals based on price, projected timeline, and the CRO's track record with similar heterocyclic chemistries.

Considerations for In-House Synthesis

While more resource-intensive, in-house synthesis offers greater control over the process and can be cost-effective for larger quantities or analog libraries. The synthesis of methoxy-activated indoles has been described through various methods, with the Fischer, Bischler, and Hemetsberger syntheses being common strategies.[3]

A plausible retrosynthetic approach for this compound could involve a Fischer indole synthesis, a robust and widely used method.

Retrosynthesis target This compound step1 Fischer Indole Synthesis target->step1 intermediate (4-methoxyphenyl)hydrazone of 1,1,1-trifluoroacetone step1->intermediate reagent1 4-methoxyphenylhydrazine intermediate->reagent1 reagent2 1,1,1-trifluoroacetone intermediate->reagent2

Caption: A plausible retrosynthetic analysis for the target compound.

Section 3: Quality Control and Analytical Verification

Whether sourced externally or synthesized in-house, rigorous analytical verification is critical to confirm the identity, purity, and integrity of the compound.

Table 2: Standard Analytical QC Protocol

TechniquePurposeExpected Results for this compound
¹H NMR Structural confirmation and purity assessment.Protons on the indole ring and methoxy group should show characteristic chemical shifts and coupling patterns. Integration should be consistent with the structure.
¹⁹F NMR Confirmation of the trifluoromethyl group.A sharp singlet is expected for the CF₃ group.
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram. The mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₈F₃NO.
HPLC High-resolution purity determination.A single major peak with purity calculated as a percentage of the total peak area.
FTIR Functional group identification.Characteristic absorption bands for N-H stretching, C-O stretching of the methoxy group, and C-F bonds.[10]

Section 4: Safe Handling, Storage, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related compounds can guide safe handling practices. Related trifluoromethylated indoles and anilines are classified with hazards such as acute toxicity, skin irritation, and eye irritation.[11][12]

Table 3: Recommended Safety and Handling Procedures

AspectGuidelineJustification
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles.[11]To prevent skin and eye contact with the potentially hazardous compound.
Handling Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13] Avoid creating dust.To prevent inhalation of airborne particles or vapors.
Storage Store in a tightly sealed container in a cool, dry, and dark place.[5]To prevent degradation from moisture, light, or air.
First Aid (in case of exposure) Skin: Wash off immediately with plenty of water. Eyes: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting; seek immediate medical attention.[12][13]Standard procedure for exposure to research chemicals.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.To ensure environmental safety and compliance.

Conclusion

This compound represents a valuable yet challenging chemical to procure for drug discovery programs. Its absence from standard commercial catalogs necessitates a strategic approach centered on custom synthesis. By understanding the procurement workflow, from engaging with CROs to considering in-house synthesis, researchers can successfully obtain this compound. Rigorous adherence to quality control and safety protocols is paramount to ensure the integrity of research and the safety of laboratory personnel. This guide provides the foundational knowledge for scientists to navigate the acquisition and handling of this promising molecular building block.

References

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • BLDpharm. 1007235-31-5|5-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole.
  • CymitQuimica. 5-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole.
  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). Journal of Medicinal Chemistry.
  • Unknown Author. The Role of Trifluoromethyl Indoles in Modern Drug Discovery.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. 5-Methoxy-7-methyl-1H-indole.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Soylu Eter, Ö., et al. (2020). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl). DergiPark. Retrieved from https://vertexaisearch.cloud.google.
  • Conier Chem&Pharma Limited. Buy 5-methoxy-2-methyl-1h-indole.
  • Carl ROTH. Safety Data Sheet: 5-Methoxyindole.
  • AK Scientific. 4-(Trifluoromethyl)-1H-indole-2,3-dione Safety Data Sheet.
  • Sigma-Aldrich. 5-Methoxy-2-methylindole 99%.
  • PrepChem.com. Synthesis of 5-methoxy-indole.
  • Unknown Author. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles.
  • ResearchGate. (2025). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Fisher Scientific. 5-(Trifluoromethyl)indole, 98%.
  • LGC Standards. Buy Online CAS Number 5883-96-5 - TRC - 5-Methoxy-2-phenyl-1H-indole.
  • Chemical Synthesis Database. (2025). 5-methoxy-2-(4-methoxyphenyl)-1H-indole.
  • MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

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Methodological & Application

Application Note: A Strategic In Vitro Screening Protocol for 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Deconstructing the Pharmacological Potential

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. The subject of this guide, 5-methoxy-2-(trifluoromethyl)-1H-indole, presents a compelling structure for investigation. The methoxy group at the 5-position is an electron-donating feature, while the trifluoromethyl group at the 2-position is a potent electron-withdrawing and lipophilic moiety. This electronic dichotomy suggests the potential for complex interactions with biological targets, possibly influencing metabolic stability, target affinity, and mechanism of action.

Given that specific biological data for this exact compound is not widely available in public literature, a systematic, multi-tiered screening approach is essential to elucidate its pharmacological profile.[1] This guide provides a logical, field-proven workflow, starting with broad phenotypic screening and progressively narrowing the focus to mechanistic and pathway analysis. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and trustworthiness.

Foundational Steps: Compound Management and Solubility

Causality: Accurate and reproducible in vitro results are contingent upon proper compound handling. The first step is to determine the compound's solubility in common, cell-culture compatible solvents, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

Protocol 1: Solubility and Stock Solution Preparation

  • Solvent Selection: Begin with high-purity, anhydrous DMSO.

  • Stock Concentration: Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the final solvent concentration in culture media. The final DMSO concentration should ideally be ≤0.5% to avoid solvent-induced artifacts.

  • Preparation:

    • Accurately weigh 1-5 mg of this compound.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex thoroughly for 2-5 minutes. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.

    • Visually inspect for complete dissolution. If particulates remain, centrifuge the tube and use the supernatant.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Tier 1 Screening: Assessing General Cytotoxicity

Causality: The foundational question for any novel compound is its effect on cell viability.[2] A cytotoxicity assay determines the concentration range at which the compound elicits a biological response, which is crucial for designing all subsequent, more specific assays.[3] The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[3] This initial screen should utilize a panel of cell lines, including both cancerous and non-cancerous lines, to identify any potential for cancer-specific cytotoxicity.[4]

Protocol 2: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding:

    • Select a panel of cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 non-cancerous embryonic kidney cells).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in culture medium. A typical concentration range might be 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[4]

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[5]

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: IC50 Values

Cell LineCompound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 (Breast Cancer)To be determined1.2 ± 0.3
A549 (Lung Cancer)To be determined2.5 ± 0.5
HEK293 (Non-cancerous)To be determined>50

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Cell Seeding (96-well plate) treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubate (24-72 hours) treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Tier 2 Screening: Elucidating the Mechanism of Action

Causality: The results from the Tier 1 screen will dictate the direction of subsequent investigations. If the compound is cytotoxic, the focus shifts to understanding how it induces cell death. If it is non-cytotoxic, the focus shifts to exploring other potential biological activities like enzyme inhibition or receptor binding, which are plausible given the compound's chemical structure.[5][6]

Pathway A: If the Compound is Cytotoxic

Protocol 3: Apoptosis vs. Necrosis Determination by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes) and Propidium Iodide (PI, a fluorescent dye that only enters cells with compromised membranes).[3]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Quadrant analysis of the resulting dot plot will quantify the percentage of cells in each state.

Pathway B: If the Compound is Non-Cytotoxic

Protocol 4: General Enzyme Inhibition Screening

Principle: Many drugs function by inhibiting enzymes.[7] A general biochemical assay can be used to screen for inhibition. The activity of an enzyme is measured by monitoring the rate of product formation or substrate depletion.[8] This protocol provides a template that can be adapted for a specific enzyme class (e.g., kinases, proteases, phosphatases) based on commercial assay kits.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of this compound.

  • Pre-incubation: Allow the compound to incubate with the enzyme for 15-30 minutes at the optimal temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate (often a fluorogenic or chromogenic substrate for easy detection).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) at regular intervals over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

    • Plot the % inhibition against the log of the inhibitor concentration to determine the IC50 value.

    • Further kinetic studies (varying both substrate and inhibitor concentrations) can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[7][9]

Protocol 5: Competitive Receptor Binding Assay

Principle: This assay measures the ability of the test compound to displace a known, labeled ligand (typically radiolabeled or fluorescent) from its receptor target.[10][11] A reduction in the bound labeled ligand signal indicates that the test compound is binding to the receptor.[12]

Step-by-Step Methodology:

  • Preparation: Use cell membranes or purified receptors known to express the target of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand (usually at or below its dissociation constant, Kd), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound ligand from the unbound ligand. This is commonly done by rapid filtration over a glass fiber filter, which traps the receptor-ligand complexes.[13]

  • Detection: Quantify the amount of labeled ligand trapped on the filter using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Analysis: Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50, which can then be converted to a binding affinity constant (Ki).

Tier 3 Screening: Target Validation and Pathway Analysis

Causality: Once a primary effect is identified (e.g., induction of apoptosis or inhibition of a specific enzyme), the next step is to investigate the downstream molecular consequences. This validates the proposed mechanism and places the compound's action within a cellular signaling context.

Protocol 6: Western Blot for Protein Expression Analysis

Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample.[14] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[15][16]

Step-by-Step Methodology:

  • Sample Preparation: Treat cells with the compound at relevant concentrations and time points. Lyse the cells to extract total protein and determine the protein concentration (e.g., using a BCA assay).

  • Gel Electrophoresis (SDS-PAGE): Denature protein samples in loading buffer and separate them on a polyacrylamide gel based on molecular weight.[14]

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cleaved Caspase-3 for apoptosis, or phospho-Akt for a kinase pathway) overnight at 4°C.[18]

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate. Image the resulting light signal using a digital imager.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different conditions.

Protocol 7: RT-qPCR for Gene Expression Analysis

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of a specific mRNA, allowing for the analysis of gene expression levels.[19][20] This can reveal if the compound affects the transcription of genes involved in its proposed mechanism of action.

Step-by-Step Methodology:

  • RNA Extraction: Treat cells with the compound, then harvest them and extract total RNA using a commercial kit. Ensure high-quality, intact RNA.

  • Reverse Transcription (RT): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19]

  • Quantitative PCR (qPCR):

    • Set up the qPCR reaction using the synthesized cDNA, primers specific for the gene of interest (e.g., BAX, BCL2 for apoptosis), and a qPCR master mix (e.g., containing SYBR Green or a probe).[21]

    • Run the reaction in a real-time PCR machine.

  • Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression changes using the comparative Cq (ΔΔCq) method, normalizing to one or more stable housekeeping genes (e.g., GAPDH, ACTB).[21]

Hypothetical Signaling Pathway Investigation

Signaling_Pathway cluster_pathway Downstream Signaling Cascade cluster_outcome Cellular Outcome compound 5-methoxy-2-(trifluoromethyl) -1H-indole target Hypothetical Target (e.g., Kinase X) compound->target Inhibits p_akt p-Akt (Ser473) target->p_akt Activates p_mtor p-mTOR p_akt->p_mtor Phosphorylates caspase3 Cleaved Caspase-3 p_mtor->caspase3 Inhibits apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway where the compound inhibits a kinase, leading to apoptosis.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Western blot protocol. Abcam.
  • Western Blot Protocols and Recipes. Thermo Fisher Scientific - ES.
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio.
  • Western Blot Protocol. Proteintech Group.
  • Introduction to Quantitative PCR (qPCR) Gene Expression Analysis. Thermo Fisher Scientific - ES.
  • Receptor-Ligand Binding Assays. Labome.
  • qPCR for Relative Gene Expression Analysis. PCR Biosystems.
  • Cytotoxicity Assays | Life Science Applications.
  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Methods and Protocols for Western Blot. MolecularCloud.
  • Quantitative real-time PCR-based analysis of gene expression. PubMed.
  • In vitro receptor binding assays: General methods and considerations. ResearchGate.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Twenty-Five Years of Quantitative PCR for Gene Expression Analysis. Taylor & Francis Online.
  • Gene expression - qPCR. LGC Biosearch Technologies.
  • Application Notes and Protocols for In Vitro Assays Using 5-Methoxy-1H-indol-2-amine. Benchchem.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH.
  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
  • A Comparative Analysis of the Biological Activities of 5-Methoxy-1H-indol-2-amine and its Carboxylic Acid Analog. Benchchem.
  • 6.4: Enzyme Inhibition. Biology LibreTexts.
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.

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Application Notes and Protocols: Characterizing 5-methoxy-2-(trifluoromethyl)-1H-indole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] This document provides a comprehensive guide for the experimental characterization of a novel small molecule, 5-methoxy-2-(trifluoromethyl)-1H-indole, as a potential kinase inhibitor. We present a strategic, multi-tiered approach, beginning with broad-spectrum biochemical screening to identify potential kinase targets, followed by robust cell-based assays to validate on-target activity and assess cellular efficacy. This guide is designed to provide both the theoretical rationale and detailed, actionable protocols for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, modulating protein function, localization, and stability.[1][2] The human genome contains over 500 kinases, collectively known as the kinome, and their aberrant activity is a causal factor in many pathologies. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of therapeutics.[1]

The indole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous approved kinase inhibitors. The unique chemical properties of this compound, including its electron-withdrawing trifluoromethyl group and electron-donating methoxy group, make it an intriguing candidate for kinase inhibition. This guide outlines a systematic approach to determine its kinase inhibitory potential and characterize its activity profile.

Strategic Workflow for Kinase Inhibitor Profiling

A successful kinase inhibitor discovery campaign requires a logical progression from broad, high-throughput screening to more focused, physiologically relevant assays. While biochemical assays are excellent for initial hit identification, cell-based assays are crucial to confirm that a compound can engage its target in a cellular context and exert a functional effect.[3][4]

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Validation A Primary Screen: Broad Kinase Panel (e.g., 200+ kinases) Single High Concentration of Compound B Hit Confirmation: Re-test Hits from Primary Screen A->B C Dose-Response & IC50 Determination: 10-point Titration of Confirmed Hits B->C D Target Engagement Assay: (e.g., NanoBRET™) Confirm Compound Binds to Target in Cells C->D Advance Promising Hits E Functional Cellular Assay: Measure Inhibition of Substrate Phosphorylation (e.g., Western Blot, ELISA) D->E F Cell Viability/Proliferation Assay: Assess Antiproliferative Effects on Cancer Cell Lines E->F

Figure 1: A tiered approach for the evaluation of this compound as a kinase inhibitor.

Phase 1: Biochemical Assays for Initial Hit Identification

Biochemical assays directly measure the catalytic activity of a purified kinase, providing a clean system to assess direct inhibition.[1] Luminescence-based assays that quantify ATP consumption are a popular choice due to their high sensitivity and scalability.[2]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method suitable for virtually any kinase. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.[5]

Protocol: Primary Screening and IC50 Determination

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • This compound (Test Compound)

  • Recombinant Kinases (a broad panel is recommended for primary screening)

  • Kinase-specific substrates

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO (Assay Grade)

  • 384-well plates (white, low-volume)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • For the primary screen, create a working solution for a final assay concentration of 10 µM.

    • For IC50 determination, perform a serial 1:3 dilution in DMSO to create a 10-point concentration series.

  • Assay Plate Setup:

    • Add 1 µL of DMSO (for 0% inhibition control) or compound solution to the appropriate wells.

    • Add 1 µL of a known broad-spectrum kinase inhibitor like Staurosporine as a positive control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be empirically determined to ensure the reaction is in the linear range.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Primary Screen: Calculate the percent inhibition for the test compound relative to the positive and negative controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterPrimary ScreenIC50 Determination
Compound ConcentrationSingle high concentration (e.g., 10 µM)10-point dose-response curve
PurposeIdentify initial "hits"Quantify the potency of the inhibitor
Data OutputPercent inhibitionIC50 value

Phase 2: Cell-Based Assays for Target Validation

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment.[4] Cell-based assays are essential to confirm that the compound can enter cells, bind to its intended target, and exert a biological effect.[3][6]

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a proximity-based assay that measures compound binding to a specific kinase target in living cells. The kinase is expressed as a fusion to NanoLuc® luciferase, and a fluorescently labeled tracer that binds to the kinase's active site is added. When the tracer is bound, energy is transferred from the luciferase to the tracer (BRET). A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[7]

Protocol: Cellular Target Engagement

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase of interest fused to NanoLuc®

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • 96-well plates (white, tissue culture treated)

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in Opti-MEM™.

    • Add the compound dilutions to the transfected cells.

  • Tracer Addition:

    • Add the NanoBRET™ Kinase Tracer to the wells.

    • Incubate at 37°C for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to the wells.

    • Read the donor emission (460 nm) and acceptor emission (610 nm) within 10 minutes.

Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.

Protocol: Western Blot for Downstream Pathway Inhibition

This assay determines if the compound inhibits the kinase's activity within the cell by measuring the phosphorylation of a known downstream substrate.

G A Seed and Culture Cells B Treat cells with varying concentrations of This compound A->B C Lyse Cells and Quantify Protein B->C D SDS-PAGE and Transfer to Membrane C->D E Block Membrane and Incubate with Primary Antibodies (Phospho-Substrate and Total Substrate) D->E F Incubate with Secondary Antibodies E->F G Detect Signal and Analyze Band Intensity F->G

Figure 2: Workflow for Western Blot analysis of substrate phosphorylation.

Procedure:

  • Cell Treatment:

    • Plate a relevant cancer cell line known to have active signaling through the kinase of interest.

    • Treat the cells with a dose-response of this compound for a predetermined time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-substrate signal to the total substrate signal.

  • Plot the normalized signal against the compound concentration to determine the cellular IC50 for pathway inhibition.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental data, rigorous controls are paramount.

  • DMSO Control: The vehicle (DMSO) concentration should be kept constant across all wells and should not exceed a level that affects kinase activity or cell viability (typically ≤ 0.5%).

  • Positive Control: A known inhibitor of the target kinase should be included to confirm assay performance.

  • Counter-screens: To assess selectivity, promising compounds should be tested against a panel of related kinases.

  • Orthogonal Assays: Validating hits using different assay technologies (e.g., a fluorescence-based assay in addition to a luminescence-based one) can help to rule out compound interference.

Conclusion

This application note provides a comprehensive and technically sound framework for the initial characterization of this compound as a kinase inhibitor. By following this structured approach, researchers can efficiently identify potential kinase targets, quantify the compound's potency in both biochemical and cellular systems, and generate the robust data package necessary for further drug development efforts. The interplay between direct enzyme inhibition and cellular pathway modulation is key to understanding the therapeutic potential of any new chemical entity.

References

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]

  • Domainex. (2021-03-25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

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Application Notes and Protocols for 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Workflow for Characterizing Novel Indole-Based Compounds in Cell-Based Assays

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to potent therapeutics.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets. The specific substitutions on the indole core, such as the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group in 5-methoxy-2-(trifluoromethyl)-1H-indole, are anticipated to significantly modulate its physicochemical properties and biological activity.[3] This document provides a comprehensive guide for researchers to conduct initial characterization of this novel compound, establishing a robust workflow from general cytotoxicity assessment to specific target-class screening.

Given the novelty of this compound, a direct, validated assay protocol is not yet established. Therefore, we present a logical, tiered screening approach. This strategy begins with determining the compound's effect on cell viability to identify appropriate concentration ranges for subsequent, more specific functional assays. Based on the known activities of structurally related indole derivatives, which include modulation of G-protein coupled receptors (GPCRs), ion channels, and protein polymerization dynamics, we provide detailed protocols for a panel of representative cell-based assays.[4][5][6]

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before investigating specific mechanisms of action, it is crucial to determine the concentration range at which this compound affects basic cellular health. This prevents misinterpretation of data in subsequent functional assays, where a decrease in signal could be due to cell death rather than specific target modulation. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Protocol 1: MTT Assay for General Cytotoxicity

This protocol measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7]

Materials:

  • Selected mammalian cell line (e.g., HEK293, HeLa, or a cancer cell line like DU-145[6])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: The day before the assay, seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 100 µM down to 1 nM. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for a period relevant to your research question (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended Value/Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range1 nM - 100 µM
Incubation Time24 - 72 hours
MTT Incubation3 - 4 hours
Absorbance Wavelength570 nm

Part 2: Elucidating Mechanism of Action - A Multi-Target Screening Approach

Based on the cytotoxicity profile, select non-toxic concentrations of this compound to screen for specific biological activities. The following protocols are designed to investigate common targets of indole-based compounds.

Workflow for Characterizing a Novel Indole Compound

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanism of Action Screening (at Non-Toxic Concentrations) cluster_2 Phase 3: Data Interpretation Compound This compound Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) Compound->Cytotoxicity IC50 Determine IC50 & Non-Toxic Concentration Range Cytotoxicity->IC50 GPCR_Assay Protocol 2: GPCR Activity (cAMP Assay) IC50->GPCR_Assay Select Concentrations IonChannel_Assay Protocol 3: Ion Channel Modulation (Membrane Potential Assay) IC50->IonChannel_Assay Select Concentrations Tubulin_Assay Protocol 4: Cytoskeletal Dynamics (Tubulin Polymerization Assay) IC50->Tubulin_Assay Select Concentrations Agonist_Antagonist Agonist/Antagonist Profile? GPCR_Assay->Agonist_Antagonist Blocker_Opener Blocker/Opener Profile? IonChannel_Assay->Blocker_Opener Inhibitor_Stabilizer Inhibitor/Stabilizer Profile? Tubulin_Assay->Inhibitor_Stabilizer

Caption: A logical workflow for characterizing this compound.

Protocol 2: GPCR Activity Screening via cAMP Assay

Many indole derivatives interact with GPCRs, which often signal through the modulation of intracellular cyclic AMP (cAMP) levels. This protocol describes a competitive immunoassay to measure changes in cAMP.[9][10]

Principle: This assay is based on the competition between cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites. The signal is inversely proportional to the amount of cAMP in the sample.

Materials:

  • CHO-K1 or HEK293T cells transiently or stably expressing a GPCR of interest (e.g., a serotonin receptor).[9]

  • Stimulation Buffer (e.g., HBSS with 0.1% BSA, 0.5 mM IBMX).

  • This compound.

  • Known agonist and antagonist for the target GPCR.

  • cAMP-Glo™ Assay kit (Promega) or similar.[10]

  • Opaque-walled 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into white, opaque-walled 96-well plates at an appropriate density and incubate overnight.

  • Compound Addition (Agonist Mode):

    • Remove culture medium and add 20 µL of stimulation buffer.

    • Add 20 µL of serially diluted this compound or a known agonist.

    • Incubate for 15-30 minutes at room temperature.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with serially diluted this compound for 15-30 minutes.

    • Add a known agonist at its EC₅₀ concentration.

    • Incubate for an additional 15-30 minutes.

  • Cell Lysis and Detection:

    • Follow the manufacturer's instructions for the cAMP-Glo™ Assay. This typically involves adding a lysis buffer containing the labeled cAMP conjugate, followed by the addition of the antibody and detection reagents.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathway for a Gs-Coupled GPCR

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Agonist (e.g., Indole Compound) GPCR GPCR (Gs) Ligand->GPCR Binds G_Protein Gαsβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Gs-coupled GPCR signaling cascade leading to cAMP production.

Protocol 3: Ion Channel Modulation via Fluorescence-Based Membrane Potential Assay

Some indole derivatives are known to modulate ion channels, which are critical for cellular excitability.[4] This assay uses a fluorescent dye that is sensitive to changes in membrane potential to screen for ion channel modulators.

Principle: The assay utilizes a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Depolarization (e.g., by opening a cation channel) or hyperpolarization (e.g., by opening a potassium channel) leads to a change in fluorescence intensity.

Materials:

  • HEK293 cells stably expressing a voltage-gated or ligand-gated ion channel of interest (e.g., Kv1.5 or NaV1.5).[4][11]

  • Membrane Potential Assay Kit (e.g., FLIPR® Membrane Potential Assay Kit).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Known channel opener and blocker as positive controls.

  • Black-walled, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR®, FlexStation®).

Procedure:

  • Cell Seeding: Plate cells in black-walled, clear-bottom plates and grow overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Addition:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for ~10-20 seconds.

    • Add the test compound (this compound) or controls.

  • Stimulation (for voltage-gated or ligand-gated channels):

    • After a short pre-incubation with the compound, add a stimulus to open the channel (e.g., a high concentration of potassium chloride for potassium channels, or a specific ligand for ligand-gated channels).

  • Measurement: Immediately measure the change in fluorescence intensity kinetically over several minutes.

  • Data Analysis: Analyze the fluorescence signal (e.g., peak intensity or area under the curve) to determine if the compound potentiates or inhibits the channel activity.

ParameterRecommended Value/Range
Cell LineStably expressing target ion channel
Dye Incubation45 - 60 minutes
Baseline Reading10 - 20 seconds
Kinetic Read Time2 - 5 minutes
ControlsKnown channel opener and blocker

Conclusion and Future Directions

This application note provides a systematic, multi-faceted approach to the initial characterization of this compound. By first establishing a cytotoxicity profile, researchers can confidently screen for specific biological activities at pharmacologically relevant and non-toxic concentrations. The provided protocols for assessing GPCR modulation and ion channel activity represent logical starting points based on the known pharmacology of the indole scaffold. Positive "hits" in any of these screening assays should be followed by more detailed mechanistic studies to confirm the direct target and elucidate the precise mechanism of action. This structured workflow enables a robust and efficient evaluation of novel compounds, accelerating the drug discovery process.

References

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • KU Leuven - Limo. (n.d.). G Protein-Coupled Receptor Screening Assays : Methods and Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]

  • ResearchGate. (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]

  • Charles River. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]

  • ResearchGate. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). Retrieved from [Link]

  • ACS Publications. (n.d.). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Retrieved from [Link]

  • Semantic Scholar. (n.d.). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Retrieved from [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-6-(trifluoromethyl)-1H-indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Purification of a Fluorinated Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. The introduction of a trifluoromethyl group, as seen in 5-methoxy-2-(trifluoromethyl)-1H-indole, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, these same modifications can present unique challenges during purification. This guide provides a comprehensive overview of robust purification strategies for this compound, moving beyond a simple recitation of steps to explain the underlying principles and empower researchers to adapt and troubleshoot these methods effectively.

Our approach is built on a foundation of established techniques for indole and fluorinated compound purification, emphasizing a multi-step strategy to achieve the high purity required for downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development. We will explore purification at various scales, from initial reaction workup to final polishing via recrystallization and preparative high-performance liquid chromatography (HPLC).

Physicochemical Properties and their Impact on Purification Strategy

A successful purification strategy begins with an understanding of the target molecule's physicochemical properties. While experimental data for this compound is not extensively published, we can infer key characteristics from its structural components and closely related analogs.

Structural Features and Inferred Properties:

  • Indole Core: The indole ring system is relatively nonpolar but possesses a hydrogen-bonding N-H group, allowing for interactions with both polar and nonpolar solvents. Indoles can be susceptible to oxidation, especially under acidic conditions or when exposed to light and air, sometimes resulting in colored impurities.

  • Methoxy Group (-OCH₃): This electron-donating group slightly increases the polarity of the molecule compared to an unsubstituted indole.

  • Trifluoromethyl Group (-CF₃): The highly electronegative fluorine atoms in the trifluoromethyl group significantly impact the molecule's electronic properties and lipophilicity. This group can participate in dipole-dipole interactions and may influence the compound's solubility and retention characteristics during chromatography.

A closely related compound, ethyl this compound-3-carboxylate , has a reported melting point of 143-146 °C.[1] The parent indole is expected to have a different melting point, but this provides a starting point for characterization.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImpact on Purification
Molecular Weight ~215.17 g/mol Standard for small molecule purification.
Polarity Moderately polarAmenable to normal-phase chromatography.
Solubility Likely soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone); sparingly soluble in nonpolar solvents (e.g., hexanes); likely insoluble in water.Guides solvent selection for chromatography and recrystallization.
Hydrogen Bonding N-H group acts as a hydrogen bond donor.Influences interactions with protic solvents and silica gel.
Stability Potentially sensitive to strong acids, light, and air.Requires careful handling and storage.

A Multi-Modal Purification Workflow

A robust purification strategy for this compound typically involves a sequence of techniques, each leveraging a different physicochemical property to remove specific impurities.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup/ Extraction Crude->Workup Initial Cleanup Column Flash Column Chromatography Workup->Column Primary Purification Recrystal Recrystallization Column->Recrystal Crystalline Solid Prep_HPLC Preparative HPLC (Optional Final Polishing) Column->Prep_HPLC High-Purity Solution Pure High-Purity Product (>98%) Recrystal->Pure Prep_HPLC->Pure

Caption: A typical multi-step workflow for the purification of this compound.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the workhorse for the primary purification of moderately polar organic compounds. For this compound, silica gel is the recommended stationary phase. The key to a successful separation is the selection of an appropriate mobile phase.

Rationale for Method Selection:

The polarity of this compound is well-suited for silica gel chromatography. A solvent system of a nonpolar solvent (e.g., hexanes or pentane) and a more polar solvent (e.g., ethyl acetate) allows for fine-tuning of the elution strength to achieve separation from both less polar and more polar impurities.

Pre-Column Analysis: Thin-Layer Chromatography (TLC)

Before performing a column, it is crucial to determine the optimal solvent system using TLC.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase Screening: Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the ethyl acetate concentration (e.g., 10%, 20%, 30%).

  • Target Rf Value: The ideal solvent system will give the target compound an Rf (retention factor) of approximately 0.2-0.4.[2] This ensures that the compound will move down the column at a reasonable rate while allowing for good separation from impurities. For a closely related compound, an Rf of 0.42 was observed in a pentane/ethyl acetate (4:1) system.[1] Another trifluoromethyl indole derivative showed an Rf of 0.23 in a 95:5 hexane/ethyl acetate mixture.[3]

Step-by-Step Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and add a thin layer of sand to the top.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully apply it to the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This technique often leads to better resolution.

  • Elution:

    • Begin eluting with the predetermined mobile phase.

    • Apply gentle positive pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Table 2: Recommended Starting Conditions for Column Chromatography

ParameterRecommended ConditionRationale and Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate or Pentane/Ethyl AcetateStart with a 95:5 to 80:20 ratio based on TLC analysis.
Target Rf 0.2 - 0.4Provides optimal separation on the column.
Loading Technique Dry LoadingMinimizes band broadening and improves resolution.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for obtaining a highly pure, crystalline final product. The success of this method hinges on the selection of an appropriate solvent or solvent system.

Rationale for Solvent Selection:

An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature or below. For indole derivatives, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane) is often effective.[4]

Step-by-Step Protocol:

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the purified product from column chromatography in various solvents at room temperature and upon heating.

    • Promising single solvents or solvent pairs (e.g., ethyl acetate/hexanes, toluene/heptane) should be identified.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (the one in which it is more soluble) until the solid just dissolves.

  • Inducing Crystallization:

    • If using a single solvent, allow the solution to cool slowly to room temperature.

    • If using a solvent pair, add the "poor" solvent (the one in which it is less soluble) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Recrystallization Start Impure Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration & Washing Crystals->Filter Dry Drying under Vacuum Filter->Dry Pure Pure Crystalline Product Dry->Pure

Caption: The fundamental steps of the recrystallization process.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest possible purity, particularly for applications in drug development, preparative HPLC is the method of choice. This technique offers superior resolution compared to flash chromatography.

Rationale for Method Selection:

The presence of the trifluoromethyl group suggests that a stationary phase with fluorinated character could offer unique selectivity. However, a standard C18 reversed-phase column is a robust starting point.

Method Development at the Analytical Scale:

Before scaling up to preparative HPLC, it is essential to develop and optimize the separation on an analytical scale (e.g., using a 4.6 mm ID column).

  • Stationary Phase: A C18 column is a good starting point. For potentially better selectivity with the fluorinated indole, a pentafluorophenyl (PFP) or a fluorous stationary phase could be explored.

  • Mobile Phase: A typical reversed-phase system consists of water and an organic modifier like acetonitrile or methanol. The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is often necessary to ensure good peak shape for nitrogen-containing compounds like indoles.

  • Gradient Elution: A scouting gradient (e.g., 5% to 95% organic modifier over 10-15 minutes) is used to determine the approximate elution time of the target compound. The gradient is then optimized to maximize the resolution between the product and any impurities.

Step-by-Step Preparative Protocol:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent at a concentration that avoids precipitation upon injection.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration:

    • Equilibrate the preparative column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Fraction Collection:

    • Inject the sample onto the column. The injection volume will depend on the column dimensions and the sample concentration.

    • Monitor the elution using a UV detector at a wavelength where the indole chromophore absorbs (e.g., 220 nm or 280 nm).

    • Collect fractions corresponding to the peak of the target compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • If the mobile phase contained a non-volatile buffer, an additional desalting step (e.g., solid-phase extraction) may be necessary. For volatile modifiers like formic acid or TFA, lyophilization can be used to obtain the final solid product.

Table 3: Suggested Starting Conditions for Preparative HPLC

ParameterRecommended ConditionRationale and Notes
Stationary Phase Reversed-Phase C18A robust and widely applicable stationary phase.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for the basic indole nitrogen.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier in reversed-phase HPLC.
Gradient Optimized based on analytical scale separationA shallow gradient around the elution point of the compound will provide the best resolution.
Detection UV at 220 nm or 280 nmIndoles have strong absorbance at these wavelengths.

Troubleshooting and Expert Insights

  • Colored Impurities: A pink or brownish hue in the purified product often indicates oxidation. To minimize this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, use degassed solvents, and protect it from light.

  • Compound Instability on Silica Gel: Some indoles can be sensitive to the acidic nature of silica gel. If streaking or degradation is observed on TLC, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like neutral alumina.

  • "Oiling Out" during Recrystallization: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the presence of impurities that lower the melting point. Try slowing down the cooling rate or performing an additional chromatographic purification step.

Conclusion

The purification of this compound is a multi-faceted process that requires a systematic approach. By leveraging a combination of flash column chromatography for primary purification and recrystallization for final polishing, high-purity material can be reliably obtained. For applications demanding the highest levels of purity, preparative HPLC offers a powerful solution. The protocols and insights provided in this guide serve as a robust starting point for researchers, enabling them to develop and optimize a purification strategy tailored to their specific needs.

References

  • Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. The Royal Society of Chemistry.
  • Alimi, I., & Bochet, C. G. (2013). Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. Folia Chimica et Theoretica Latina, [Journal volume and pages not provided in search result].
  • Purification of 5-Methoxy-1H-indol-2-amine: A Technical Guide. Benchchem.
  • Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E69(Pt 2), o339.
  • What is the optimal Rf value for our compound of interest when running silica column chromatography? ResearchGate.
  • Technical Support Center: Recrystallization of 1-Allyl-1h-indol-5-amine. Benchchem.

Sources

Application Notes and Protocols for the N-Alkylation of 5-Methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Indoles and the Unique Chemistry of 5-Methoxy-2-(trifluoromethyl)-1H-indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] N-alkylation of the indole ring is a pivotal modification, as the nature of the substituent on the nitrogen atom can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the N-alkylation of this compound, a substrate of particular interest due to its unique electronic properties.

The presence of a potent electron-withdrawing trifluoromethyl (-CF3) group at the C2 position significantly increases the acidity of the N-H proton compared to unsubstituted indole.[3][4] This heightened acidity facilitates deprotonation, making the indole nitrogen a more readily available nucleophile for subsequent alkylation. Conversely, the electron-donating methoxy (-OCH3) group at the C5 position modulates the overall electron density of the indole ring system. Understanding these electronic effects is crucial for selecting the optimal reaction conditions to achieve high yields and regioselectivity, favoring N-alkylation over potential C3-alkylation.

This document will delve into three robust and widely applicable protocols for the N-alkylation of this compound: a classical approach using a strong base, a phase-transfer catalysis method, and the Mitsunobu reaction for more delicate substrates. Each protocol is presented with a detailed step-by-step methodology, an explanation of the underlying chemical principles, and guidance for troubleshooting and optimization.

Method 1: Classical N-Alkylation via Deprotonation with a Strong Base

This is the most conventional and often high-yielding method for N-alkylation of indoles, particularly for those with increased N-H acidity.[5][6][7] The strategy involves the use of a strong base to quantitatively deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion, which then reacts with an alkylating agent in an SN2 fashion.

Causality of Experimental Choices
  • Base Selection: Sodium hydride (NaH) is a common choice due to its high basicity and the irreversible nature of the deprotonation, which drives the reaction to completion. The byproduct, hydrogen gas, is easily removed from the reaction mixture.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal.[5][6] They effectively solvate the resulting sodium indolide salt and the alkylating agent, facilitating the reaction while not interfering with the strong base.

  • Temperature: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation can often proceed at room temperature, although gentle heating may be necessary for less reactive alkyl halides.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous DMF prep2 Cool to 0 °C under inert atmosphere prep1->prep2 deprot1 Add NaH portion-wise prep2->deprot1 deprot2 Stir for 30-60 min at 0 °C deprot1->deprot2 alkyl1 Add alkylating agent (e.g., R-X) deprot2->alkyl1 alkyl2 Warm to room temperature and stir alkyl1->alkyl2 alkyl3 Monitor reaction by TLC/LC-MS alkyl2->alkyl3 workup1 Quench with sat. aq. NH4Cl alkyl3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: Workflow for classical N-alkylation.

Detailed Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) in portions.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may become a clear solution of the sodium salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive alkylating agents, gentle heating (e.g., 50 °C) may be required.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.
Solvent Anhydrous DMF or THFPolar aprotic, solvates ions well.
Temperature 0 °C to Room TemperatureControls initial exotherm, allows for controlled reaction.
Alkylating Agents Alkyl halides (I > Br > Cl)Good electrophiles for SN2 reaction.

Method 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more practical alternative to the use of strong, moisture-sensitive bases.[8][9] This method is particularly advantageous for larger-scale syntheses. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the indolide anion from the solid or aqueous phase (where it is generated by a moderately strong base like NaOH or K2CO3) to the organic phase, where it reacts with the alkylating agent.

Causality of Experimental Choices
  • Catalyst: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are effective phase-transfer catalysts.[8] Their lipophilic cations pair with the indolide anion, shuttling it into the organic phase.

  • Base: A concentrated aqueous solution of sodium hydroxide (NaOH) is commonly used. This provides a high concentration of hydroxide ions at the interface to deprotonate the indole.

  • Solvent System: A biphasic system, typically consisting of an organic solvent like toluene or dichloromethane and a concentrated aqueous base, is employed.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine indole, alkylating agent, and PTC catalyst in organic solvent setup2 Add concentrated aqueous base setup1->setup2 react1 Stir vigorously at room temp. or with heating setup2->react1 react2 Monitor reaction by TLC/LC-MS react1->react2 workup1 Separate organic and aqueous layers react2->workup1 workup2 Wash, dry, and concentrate organic layer workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: Workflow for N-alkylation via PTC.

Detailed Protocol
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the alkylating agent (1.1-1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).

  • Solvent Addition: Add an organic solvent such as toluene or dichloromethane.

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Vigorous stirring is essential to maximize the interfacial area.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with water and separate the organic layer.

  • Extraction: Extract the aqueous layer with the same organic solvent (2x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Tetrabutylammonium Bromide (TBAB)Facilitates transfer of indolide anion to organic phase.
Base 50% aq. NaOHStrong, inexpensive base.
Solvent Toluene or DichloromethaneForms a biphasic system with aqueous base.
Stirring VigorousEssential for efficient phase transfer.

Method 3: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of indoles with primary and secondary alcohols, proceeding under mild, neutral conditions.[10][11] This reaction is particularly useful when the alkylating agent is an alcohol or when the substrate is sensitive to basic conditions. The reaction involves the in-situ activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Causality of Experimental Choices
  • Reagents: The classic Mitsunobu reagents are triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD). The PPh3 acts as an oxygen scavenger, and DEAD is the ultimate hydrogen acceptor.

  • Mechanism: The reaction proceeds through the formation of a phosphonium salt, which is then attacked by the nucleophilic indole nitrogen, leading to the desired N-alkylated product with inversion of configuration at the alcohol's stereocenter.

  • Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction.

Reaction Mechanism Diagram

G cluster_activation Activation cluster_alkylation Alkylation act1 PPh3 + DEAD -> Betaine act2 Betaine + R-OH -> Alkoxyphosphonium salt act1->act2 alk1 Indole-N⁻ attacks Alkoxyphosphonium salt act2->alk1 alk2 N-Alkylated Indole + Ph3PO alk1->alk2

Caption: Simplified Mitsunobu reaction mechanism.

Detailed Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified directly by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazide byproduct.

ParameterConditionRationale
Reagents PPh3 and DEAD/DIADActivates the alcohol for nucleophilic attack.
Nucleophile Indole N-HAttacks the activated alcohol.
Solvent Anhydrous THFCommon solvent for Mitsunobu reactions.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction.

Troubleshooting and Optimization

  • Low Yield:

    • Classical Method: Ensure complete deprotonation by using a sufficient excess of a strong base and strictly anhydrous conditions.[5]

    • PTC Method: Increase the stirring speed, reaction temperature, or the amount of phase-transfer catalyst.

    • Mitsunobu Reaction: Ensure all reagents are pure and the solvent is anhydrous. The order of addition of reagents can sometimes influence the yield.[11]

  • C3-Alkylation as a Side Product: While the C2-trifluoromethyl group strongly favors N-alkylation, C3-alkylation can sometimes occur, especially with highly reactive electrophiles.[12] Using less polar solvents or more ionic base-counterion pairs (e.g., potassium instead of sodium) can sometimes increase N-selectivity.

  • Purification Challenges: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes co-elute with the desired product. Careful optimization of the chromatography conditions is necessary.

Conclusion

The N-alkylation of this compound is a readily achievable transformation that opens the door to a wide array of novel chemical entities for drug discovery and development. The choice of methodology—classical deprotonation, phase-transfer catalysis, or the Mitsunobu reaction—will depend on the specific alkylating agent, the scale of the reaction, and the sensitivity of the substrates. By understanding the underlying principles and carefully controlling the reaction parameters as detailed in these protocols, researchers can efficiently synthesize a diverse library of N-alkylated indole derivatives for further investigation.

References

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Sources

Application Note: Leveraging 5-Methoxy-2-(Trifluoromethyl)-1H-Indole in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which tests large, complex molecules, FBDD screens small, low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to their biological targets.[3][4] The primary advantage of this approach is that a smaller, more curated library of fragments can explore a vast chemical space more effectively.[5] Hits identified through FBDD often exhibit superior physicochemical properties and higher ligand efficiency, providing a more robust starting point for optimization.[2][5] The process involves identifying these weak-binding fragments, validating their interaction, determining their binding mode (ideally via structural biology), and then systematically growing, linking, or merging them to achieve high-affinity, selective lead compounds.[6]

This application note provides a detailed guide for utilizing a specific, high-value fragment, 5-methoxy-2-(trifluoromethyl)-1H-indole , in an FBDD campaign. We will discuss the strategic rationale for its inclusion in a fragment library, provide a comprehensive assessment of its properties, and present detailed protocols for its screening and validation using industry-standard biophysical techniques.

Rationale for Selecting this compound

The selection of fragments is a critical first step in any FBDD program. A successful fragment should possess a balance of structural complexity, synthetic tractability, and desirable physicochemical properties. This compound is an exemplary candidate due to the synergistic contributions of its three key structural motifs:

  • The Indole Scaffold: The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved drugs.[7][8][9] Its bicyclic, aromatic structure provides a rigid framework that can be readily functionalized, and the N-H group serves as a critical hydrogen bond donor.[9] Its versatility allows it to participate in a wide range of biological interactions across diverse target classes, including kinases, GPCRs, and enzymes.[10][11]

  • The 5-Methoxy Group: The methoxy group is a valuable tool for modulating a compound's properties.[12][13] When attached to an aromatic ring, it is considered a non-lipophilic substituent, which can help improve potency without negatively impacting solubility or other key ADME (absorption, distribution, metabolism, and excretion) parameters.[14] The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a protein target.[15]

  • The 2-Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design.[16][17][18] The strong carbon-fluorine bonds make the CF₃ group highly resistant to metabolic oxidation, which can significantly enhance a compound's half-life.[19] Furthermore, its high electronegativity and lipophilicity can improve membrane permeability and strengthen binding interactions with the target protein. It is often used as a bioisostere for methyl or chloro groups.[20]

Fragment Quality Assessment: The "Rule of Three"

For a compound to be considered a high-quality fragment, it should generally adhere to the "Rule of Three" (Ro3), a set of guidelines that ensure the starting point is small, simple, and has room for optimization.[21][22][23]

PropertyGuideline ("Rule of Three")Value for C₁₀H₈F₃NOAssessment
Molecular Weight (MW) < 300 Da215.17 g/mol Pass
cLogP ≤ 3~2.9Pass
Hydrogen Bond Donors (HBD) ≤ 31 (indole N-H)Pass
Hydrogen Bond Acceptors (HBA) ≤ 32 (methoxy-O, F₃)Pass
Rotatable Bonds ≤ 31 (methoxy C-O bond)Pass

Values are calculated/estimated for this compound. The cLogP is estimated based on similar structures.[24]

As demonstrated in the table, this compound comfortably meets all the criteria of the Rule of Three, making it an ideal starting point for an FBDD campaign. Its low complexity and favorable properties increase the probability of identifying a high-quality hit.

Experimental Workflow & Protocols

A typical FBDD campaign follows a hierarchical workflow designed to efficiently identify and validate fragment hits before committing resources to chemical synthesis.

FBDD_Workflow cluster_0 Screening Phase cluster_1 Characterization & Elaboration Lib Fragment Library (incl. C₁₀H₈F₃NO) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR High Throughput TSA Orthogonal Validation: Thermal Shift Assay (TSA) SPR->TSA Confirm Hits Xray Structural Biology: X-ray Crystallography TSA->Xray Validated Hits Elab Fragment Elaboration: (Growing, Linking) Xray->Elab Binding Mode Information Lead Lead Compound Elab->Lead Iterative Optimization

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[25][26] It measures changes in the refractive index at a sensor chip surface as fragments in solution bind to an immobilized protein target.[27]

Objective: To identify fragments from a library that bind to the target protein.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, CAP)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

  • Purified target protein (>95% purity) at 50-100 µg/mL

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Fragment library, including this compound, dissolved in 100% DMSO to create 100 mM stock solutions.

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein diluted in immobilization buffer until the desired immobilization level (typically 5,000-10,000 Response Units, RU) is reached.

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • Rationale: Covalent immobilization via amine coupling provides a stable and reproducible surface for screening. A reference flow cell should be prepared similarly but without protein to allow for subtraction of bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a working plate by diluting fragment DMSO stocks into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-2%).

    • Causality: Precisely matching the DMSO concentration is critical to minimize false positives, as DMSO has a high refractive index.[25]

  • Screening Assay:

    • Equilibrate the system with running buffer containing the matched DMSO concentration.

    • Inject each fragment solution over the target and reference flow cells for a short contact time (e.g., 30-60 seconds) followed by a dissociation phase.

    • Regenerate the surface between injections if necessary, using a mild solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl).

    • Rationale: Short contact times are sufficient for fragments, which typically have fast on- and off-rates.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell signal.

    • A binding "hit" is defined as a fragment that produces a stable, concentration-dependent signal significantly above the noise level.

    • Hits should be re-tested in a dose-response format (e.g., 50-500 µM) to confirm binding and estimate the dissociation constant (KD).

Protocol 2: Orthogonal Hit Validation via Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is used to confirm hits from the primary screen and eliminate artifacts.[][29] The principle is that ligand binding stabilizes a protein, increasing its thermal melting temperature (Tm).[30][31]

Objective: To confirm that fragment binding leads to a measurable increase in target protein thermal stability.

Materials:

  • Quantitative PCR (qPCR) instrument capable of monitoring fluorescence over a temperature gradient.

  • 96- or 384-well PCR plates.

  • Purified target protein (2-5 µM final concentration).

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Hydrophobic fluorescent dye (e.g., SYPRO Orange, 5000x stock).

  • Fragment hits from SPR screen.

Methodology:

  • Reaction Preparation:

    • Prepare a master mix containing the target protein and SYPRO Orange dye (e.g., at 5x final concentration) in assay buffer.

    • Aliquot the master mix into the wells of the PCR plate.

    • Add the fragment hit (or DMSO control) to each well to the desired final concentration (e.g., 250 µM).

    • Seal the plate securely.

  • Melt Curve Experiment:

    • Place the plate in the qPCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

    • Rationale: As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.[30]

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the midpoint of this transition, often calculated by finding the peak of the first derivative of the curve.

    • A "hit" is a fragment that causes a statistically significant positive shift in Tm (ΔTm) of ≥ 2 °C compared to the DMSO control.

    • Self-Validation: A known binder (if available) should be used as a positive control, and DMSO-only wells as a negative control.

Protocol 3: Structural Characterization via X-ray Crystallography

The ultimate validation for an FBDD hit is the high-resolution structure of the fragment-protein complex.[32] This provides definitive proof of binding and reveals the precise interactions that can be exploited for fragment elaboration.[33][34]

Objective: To determine the three-dimensional binding mode of this compound to the target protein.

Materials:

  • High-quality protein crystals of the target.

  • Cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol).

  • Fragment solution: this compound dissolved at high concentration (10-50 mM) in a cryoprotectant-compatible solvent.

  • Crystallography mounting loops and tools.

  • Access to an X-ray diffraction system (in-house or synchrotron).

Methodology:

  • Crystal Soaking:

    • Grow crystals of the apo-protein to a suitable size (e.g., ~100 µm).

    • Prepare a soaking drop by mixing the fragment solution with the crystal's reservoir solution. The final fragment concentration is typically 1-10 mM.

    • Carefully transfer a protein crystal into the soaking drop.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.

    • Rationale: Soaking allows the small fragment to diffuse through the solvent channels of the crystal lattice and into the protein's binding site.

  • Crystal Harvesting and Cryo-cooling:

    • Briefly pass the soaked crystal through a cryoprotectant solution.

    • Using a loop, retrieve the crystal and immediately plunge it into liquid nitrogen to flash-cool it.

    • Causality: Flash-cooling prevents the formation of damaging ice crystals and preserves the crystal's integrity during data collection.

  • Data Collection and Structure Determination:

    • Mount the cryo-cooled crystal on the goniometer of the X-ray beamline.

    • Collect a full diffraction dataset.

    • Process the data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment. Since fragments may bind with low occupancy, specialized analysis tools may be required.[32]

Fragment Elaboration Strategies

Once the binding mode of this compound is confirmed, the next phase is to rationally design more potent analogues.[35][36] The crystal structure is paramount, as it reveals the surrounding protein environment and potential "growth vectors" for the fragment.[6]

Elaboration cluster_0 Elaboration Vectors for this compound Indole [Fragment Core Structure Image Placeholder] N1 N1-H (Alkylation, Acylation) Indole->N1 C4 C4 (Halogenation, Suzuki Coupling) Indole->C4 C6 C6 (Aromatic Substitution) Indole->C6 C7 C7 (Directed Metalation) Indole->C7

Caption: Potential vectors for synthetic elaboration from the core fragment.

Key Strategies:

  • Fragment Growing: This is the most common approach, where synthetic chemistry is used to add functional groups to the fragment core that can form additional favorable interactions (e.g., H-bonds, hydrophobic contacts) with unoccupied pockets in the binding site.[6] For this fragment, promising vectors include:

    • N1 Position: The indole nitrogen can be alkylated or acylated to probe nearby pockets.

    • C4, C6, C7 Positions: These positions on the benzene ring are synthetically accessible for modification via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions to extend into adjacent sub-pockets.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be chemically linked together. This can lead to a dramatic increase in affinity due to avidity effects.

Conclusion

This compound represents a high-quality, strategically designed fragment for use in FBDD campaigns. Its adherence to the "Rule of Three," combined with the medicinally relevant properties of its indole, methoxy, and trifluoromethyl components, makes it an excellent starting point for hit discovery. The systematic application of biophysical screening methods like SPR and TSA, followed by definitive structural elucidation via X-ray crystallography, provides a robust and efficient pathway for identifying and validating its interaction with a protein target. The structural information obtained is the key to unlocking its potential, guiding rational, iterative chemical modifications to evolve this simple fragment into a potent and selective lead compound.

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  • ResearchGate. Thermal-shift assay for fragment library screening. [Link]

  • ResearchGate. Methods for fragment elaboration. [Link]

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  • PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 5-methoxy-2-(trifluoromethyl)-1H-indole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-methoxy-2-(trifluoromethyl)-1H-indole in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated according to the general principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, making it suitable for use in regulated preclinical and clinical studies.[1][2][3][][5]

Introduction: The Analytical Challenge

This compound is a heterocyclic compound featuring an indole core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in neuroactive and anti-cancer agents. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and bioavailability. Accurate quantification of such compounds in biological matrices like plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.

The primary challenge in developing a bioanalytical method for this analyte lies in achieving high sensitivity while mitigating matrix effects from complex biological samples. This method addresses these challenges by optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Design & Rationale

Analyte & Internal Standard (IS)
  • Analyte: this compound

  • Internal Standard (IS): this compound-d4 (or a suitable structural analog if a deuterated standard is not available).

Causality: The ideal internal standard is a stable isotope-labeled version of the analyte.[6] It co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, providing the most accurate correction for variations during sample preparation and analysis. Methods for the deuteration of indole compounds are well-established, making the synthesis of a custom standard feasible.[2][3][][7]

Sample Preparation: Protein Precipitation

A protein precipitation (PPT) method was selected for its simplicity, speed, and effectiveness for this analyte.[8][9] Given the moderate hydrophobicity suggested by the estimated XLogP of a closely related analog (XLogP ≈ 2.9), the analyte is readily soluble in organic solvents used for precipitation, ensuring high recovery.[1]

Protocol Justification: While more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, they are also more time-consuming and may introduce variability.[7][10] For this application, PPT with ice-cold acetonitrile provides sufficient removal of proteins and phospholipids to minimize matrix effects, offering a balance of efficiency and cleanliness.[11][12][13]

Liquid Chromatography: Reversed-Phase Separation

Reversed-phase chromatography using a C18 column is the logical choice for separating this moderately non-polar analyte from endogenous plasma components. A gradient elution with acidic mobile phases ensures good peak shape and retention.

Rationale: The use of formic acid as a mobile phase additive serves two key purposes: it acidifies the mobile phase to promote the protonation of the indole nitrogen, leading to better peak shape and retention on the C18 stationary phase. Secondly, it facilitates efficient ionization in the positive ion mode of the mass spectrometer.[11][14]

Mass Spectrometry: ESI+ and MRM

Electrospray ionization (ESI) in positive ion mode is effective for indole-containing compounds, which can be readily protonated.[15][16] Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity to quantify the analyte in a complex matrix.

Mechanistic Insight: The trifluoromethyl group can influence fragmentation. The primary fragmentation pathway for the protonated molecule [M+H]+ is anticipated to involve cleavage of the indole ring structure. The specific precursor-to-product ion transitions are determined by infusing a standard solution of the analyte and its IS into the mass spectrometer.

Step-by-Step Protocols

Materials and Reagents
Reagent/MaterialGrade
This compoundReference Standard (>99% purity)
This compound-d4Reference Standard (>99% purity)
Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
Formic Acid (FA)LC-MS Grade
WaterDeionized, 18.2 MΩ·cm
Human Plasma (K2-EDTA)Pooled, Blank
Preparation of Standards and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol.

  • Working Standard Solutions: Serially dilute the primary analyte stock with 50:50 (v/v) ACN:Water to prepare working standards for the calibration curve (e.g., 1-1000 ng/mL).

  • IS Working Solution (50 ng/mL): Dilute the IS primary stock with methanol.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations. Prepare QCs at low, medium, and high concentration levels.

Sample Preparation Protocol

G cluster_prep Sample Preparation Workflow s1 1. Aliquot 50 µL Plasma (Sample, CC, or QC) s2 2. Add 10 µL IS Working Solution (50 ng/mL) s1->s2 s3 3. Add 200 µL Ice-Cold Acetonitrile s2->s3 s4 4. Vortex Mix (2 min, high speed) s3->s4 s5 5. Centrifuge (14,000 x g, 10 min, 4°C) s4->s5 s6 6. Transfer Supernatant (150 µL) to vial s5->s6 s7 7. Inject 5 µL into LC-MS/MS s6->s7

Caption: Protein Precipitation Workflow.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemStandard High-Performance Liquid Chromatography System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
Time (min)%B
0.010
0.510
3.095
4.095
4.110
5.010

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
Capillary Voltage3500 V
Gas Flow (Nebulizer)45 psi
Dwell Time100 ms
MRM Transitions
CompoundPrecursor Ion (m/z)
AnalyteTo be determined
Internal StandardTo be determined

Method Validation and Performance

The method should be validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][5] Key validation parameters are summarized below.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity Analysis of blank plasma from multiple sources to check for interferences at the analyte and IS retention times.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Calibration Curve Linearity, range, and weighting. A minimum of six non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day analysis of QC samples at four levels (LLOQ, LQC, MQC, HQC) in replicates (n=5).Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery Analyte response in extracted samples compared to post-extraction spiked samples.Consistent, precise, and reproducible.
Matrix Effect Response of post-extraction spiked samples compared to pure solutions.IS-normalized matrix factor CV ≤15%.
Stability Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability.Mean concentration within ±15% of nominal concentration.

Data Visualization and Workflow Logic

The overall analytical process follows a logical sequence from sample receipt to final data reporting, ensuring data integrity and traceability at each stage.

G cluster_pre cluster_analytical cluster_post A Sample Receipt & Login B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Analysis B->C D Data Processing & Integration C->D E Concentration Calculation (Using Calibration Curve) D->E F Report Generation E->F

Caption: High-Level Bioanalytical Workflow.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation, coupled with the specificity of tandem mass spectrometry, allows for high-throughput analysis suitable for supporting drug development programs. The validation framework ensures that the data generated is accurate, precise, and defensible for regulatory submissions.

References

  • U.S. National Library of Medicine. "5-Methoxy-6-(trifluoromethyl)-1H-indole". PubChem. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. "USFDA guidelines for bioanalytical method validation". [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Chhonker, Y. S., et al. (2022). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues". Metabolites, 12(8), 716. [Link]

  • Xue, Y. J., et al. (2021). "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2". LCGC International. [Link]

  • Zhang, Y., et al. (2017). "Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL". Marine Drugs, 15(4), 86. [Link]

  • Ye, J., et al. (2015). "Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction". Molecules, 20(7), 11956-11969. [Link]

  • Tecan. "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep". The Blog. [Link]

  • Wang, P., et al. (2007). "Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example". Journal of analytical toxicology, 31(7), 411–416. [Link]

  • Chhonker, Y. S., et al. (2022). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues". ResearchGate. [Link]

  • Stone, J. (2018). "A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology". Spectroscopy Europe. [Link]

  • Souza, I. D. (2018). "Practical tips on preparing plasma samples for drug analysis using SPME". ResearchGate. [Link]

  • D'Auria, M., et al. (2021). "A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan". ResearchGate. [Link]

  • Yamada, T., et al. (2021). "Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5". ACS Omega, 6(30), 19956–19963. [Link]

  • Chhonker, Y. S., et al. (2022). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues". PubMed. [Link]

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Application Notes & Protocols: Investigating the Anticancer Potential of 5-Methoxy-2-(trifluoromethyl)-1H-indole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Foundation for Anticancer Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. This versatility has led to the development of numerous indole-based compounds with potent anticancer properties, acting through diverse mechanisms such as tubulin polymerization inhibition, kinase inhibition (e.g., EGFR), and the modulation of critical cell signaling pathways.[1][2][3] For instance, derivatives like 5-methoxytryptophan (5-MTP) have been shown to suppress COX-2 expression, thereby inhibiting cancer cell migration, while other complex indoles exhibit direct cytotoxic effects on cancer cells.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the anticancer potential of a novel indole derivative, 5-methoxy-2-(trifluoromethyl)-1H-indole . As the specific biological activity of this compound is yet to be fully characterized, these notes offer a structured, field-proven workflow. We will proceed from initial broad-spectrum cytotoxicity screening to more focused mechanistic studies, including the analysis of apoptosis and cell cycle distribution. Each protocol is designed to be a self-validating system, with explanations grounded in established cell biology principles to guide experimental choices and data interpretation.

Part 1: Foundational Analysis: Cytotoxicity and Growth Inhibition

The initial and most critical step in evaluating any potential anticancer agent is to determine its effect on cell viability and proliferation.[6][7] This provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the concentration that inhibits cell growth by 50% (GI50).[8] The MTT assay is a robust and widely used colorimetric method for this purpose, relying on the metabolic activity of viable cells.[9]

Causality Behind the Method: The Principle of the MTT Assay

The MTT assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells. Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[6] Dead cells lose this ability, allowing for a clear distinction between viable and non-viable populations.[9]

Experimental Workflow: From Cell Seeding to Data Analysis

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed 1. Seed Cancer Cells in 96-well plate adhere 2. Allow Cells to Adhere (24 hours) seed->adhere treat 3. Treat with Serial Dilutions of this compound adhere->treat incubate_treat 4. Incubate (e.g., 48-72 hours) treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate (2-4 hours) (Formation of formazan) add_mtt->incubate_mtt solubilize 7. Add Solubilization Solvent (e.g., DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate IC50/GI50 Values read->calculate

Caption: High-level workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

Methodology:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at an empirically predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[8] Include wells for "medium only" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume proliferation.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound dose).

  • Treatment Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

    • Expert Insight: It is often recommended to replace the drug-containing medium with serum-free medium before adding MTT to avoid interference from serum components.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, ensure the formazan crystals are not disturbed. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis: Subtract the average absorbance of the "medium only" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50/GI50 value.[11]

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeDoubling Time (Approx.)IC50 of this compound (µM)
MCF-7 Breast Adenocarcinoma~38 hours1.25
A549 Lung Carcinoma~22 hours5.60
HT-29 Colorectal Adenocarcinoma~20 hours2.85
PANC-1 Pancreatic Carcinoma~52 hours0.98
HEK293 Normal Embryonic Kidney~34 hours> 50

Part 2: Unveiling the Mechanism of Cell Death: Apoptosis Analysis

Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by effective anticancer agents.[12] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] The Annexin V/Propidium Iodide (PI) assay leverages this event for precise detection via flow cytometry.[14][15]

Causality Behind the Method: The Principle of Annexin V/PI Staining

Annexin V is a protein that has a high affinity for PS in the presence of calcium.[12][13] When conjugated to a fluorochrome (e.g., FITC), it can label early apoptotic cells with intact membranes. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[12][14] This dual staining strategy allows for the differentiation of four distinct cell populations:

  • Annexin V- / PI- : Viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely, indicates primary necrosis).

Apoptosis_Quadrants origin origin x_axis x_axis origin->x_axis Annexin V-FITC → y_axis y_axis origin->y_axis Propidium Iodide → q1 Viable (Annexin V- / PI-) q2 Early Apoptosis (Annexin V+ / PI-) q3 Late Apoptosis / Necrosis (Annexin V+ / PI+) q4 Necrosis (Annexin V- / PI+) x_line_start x_line_start x_line_end x_line_end x_line_start->x_line_end y_line_start y_line_start y_line_end y_line_end y_line_start->y_line_end

Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Cells treated with this compound (e.g., at IC50 and 2x IC50 concentrations) and vehicle control.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometry tubes.

Methodology:

  • Cell Preparation: After treating cells for a specified time (e.g., 24 or 48 hours), harvest both adherent and floating cells to ensure all apoptotic cells are collected.[15]

  • Cell Counting: Count the cells and adjust the density to approximately 1 × 10⁶ cells/mL.

  • Washing: Wash the cells once with cold 1X PBS by centrifuging at ~300 x g for 5 minutes and carefully removing the supernatant.[14] This step removes residual medium that could interfere with binding.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer. The calcium in this buffer is essential for Annexin V binding to PS.[13][14]

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

    • Expert Insight: It is crucial to include single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gates during flow cytometry analysis.[14][15]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark to prevent photobleaching of the fluorochromes.[14][16]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[16] Keep the samples on ice and protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.[16] Collect data for at least 10,000 events per sample and analyze using appropriate software to quantify the percentage of cells in each quadrant.

Part 3: Investigating Proliferative Effects: Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[17] Analyzing the DNA content of a cell population via flow cytometry is the standard method to determine the cell cycle distribution.[18]

Causality Behind the Method: The Principle of DNA Content Staining

Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell cycle phases:

  • G0/G1 Phase: Cells have a normal diploid DNA content (2n).

  • S Phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.

  • G2/M Phase: Cells have completed DNA replication and have a tetraploid DNA content (4n) before dividing.

Cell_Cycle G1 G1 (Growth) S S (DNA Synthesis) G1->S Checkpoint G2 G2 (Growth) S->G2 M M (Mitosis) G2->M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Protocol 3: Cell Cycle Analysis by PI Staining

Materials:

  • Treated and control cells.

  • Cold 1X PBS.

  • Ice-cold 70% ethanol (for fixation).

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[19]

Methodology:

  • Cell Harvesting: Collect at least 1 × 10⁶ cells per sample.

  • Washing: Wash the cells with cold PBS and centrifuge to form a pellet.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. This step is critical as it permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.[20]

  • Incubation: Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored in this state for several weeks.[17]

  • Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS to rehydrate the cells.[19]

  • Staining: Resuspend the cell pellet in 0.5 mL of PI Staining Solution. The inclusion of RNase A is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring that the signal comes exclusively from DNA.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a histogram to plot cell counts versus fluorescence intensity, which will reveal the G0/G1, S, and G2/M peaks. Deconvolution software can be used for precise quantification of the percentage of cells in each phase.[19]

Data Presentation: Hypothetical Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S% Cells in G2/MInterpretation
Vehicle Control 65%20%15%Normal Distribution
Compound (IC50) 25%15%60%G2/M Arrest
Compound (2x IC50) 15%10%75%Strong G2/M Arrest

Part 4: Preliminary Target Validation with Western Blot

Based on the results from the mechanistic assays and the known activities of similar indole structures, a hypothesis about the molecular target or pathway can be formed.[3][5] For example, a G2/M arrest might suggest an interaction with microtubules.[3] An increase in apoptosis could be linked to the activation of caspases or modulation of Bcl-2 family proteins.[1] Western blotting is a powerful technique to investigate these hypotheses by detecting changes in the expression or phosphorylation status of specific proteins.[21][22]

Hypothetical Pathway: MAPK/ERK Signaling

Many cancers exhibit dysregulated growth signaling. Let's hypothesize that this compound inhibits a key kinase in the MAPK/ERK pathway, a central regulator of cell proliferation and survival. A Western blot could probe for the phosphorylated (active) forms of proteins like MEK and ERK.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 5-methoxy-2- (trifluoromethyl)-1H-indole Inhibitor->Raf Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Protocol 4: General Western Blot Protocol

Materials:

  • Treated and control cell pellets.

  • Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.[23]

  • Chemiluminescent substrate (ECL).

Methodology:

  • Lysate Preparation: Wash cell pellets with cold PBS and lyse in ice-cold lysis buffer. Agitate for 30 minutes at 4°C and then centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load samples into an SDS-PAGE gel and run electrophoresis to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[22][23]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to confirm equal protein loading across lanes.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]

  • University of Virginia. The Annexin V Apoptosis Assay. Available from: [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. Available from: [Link]

  • University of Rochester Medical Center. Cell Cycle Tutorial Contents. Available from: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Wikipedia. Cell cycle analysis. Available from: [Link]

  • National Center for Biotechnology Information. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Available from: [Link]

  • PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. Available from: [Link]

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  • Bentham Science. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells. Available from: [Link]

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Available from: [Link]

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  • PubMed. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Available from: [Link]

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  • ResearchGate. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Available from: [Link]

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Troubleshooting & Optimization

troubleshooting the synthesis of 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 5-methoxy-2-(trifluoromethyl)-1H-indole

Introduction

Welcome to the technical support center for the synthesis of this compound. This valuable heterocyclic compound is a key building block in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by the trifluoromethyl group.[1] However, its synthesis is not without challenges, often related to harsh reaction conditions, reagent stability, and byproduct formation.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic routes and offers a structured approach to troubleshooting experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter at the bench.

Section 1: Overview of Common Synthetic Strategies

Two primary and mechanistically distinct routes are commonly considered for the synthesis of this compound. The choice between them often depends on the availability of starting materials, scalability, and tolerance to specific functional groups.

  • Route A: The Fischer Indole Synthesis: A classic and robust method, this route involves the acid-catalyzed cyclization of a phenylhydrazone.[2][3] For this specific target, the reaction would commence with 4-methoxyphenylhydrazine and a suitable trifluoromethyl ketone, such as 1,1,1-trifluoroacetone. The electron-donating nature of the methoxy group generally facilitates this reaction.[4][5]

  • Route B: Domino Trifluoromethylation/Cyclization: A more modern approach that offers excellent regiocontrol for the installation of the CF3 group.[6][7] This pathway typically uses a 2-alkynylaniline derivative and a copper-trifluoromethyl source (e.g., fluoroform-derived CuCF₃).[6] This domino reaction sequence builds the indole core in a single, efficient step.

Synthetic_Routes cluster_0 Route A: Fischer Indole Synthesis cluster_1 Route B: Domino Trifluoromethylation/Cyclization A_start1 4-Methoxyphenylhydrazine A_intermediate Hydrazone Intermediate A_start1->A_intermediate Condensation A_start2 1,1,1-Trifluoroacetone A_start2->A_intermediate A_product 5-methoxy-2-(trifluoromethyl) -1H-indole A_intermediate->A_product Acid-catalyzed cyclization [H+] B_start N-protected 2-alkynyl-4-methoxyaniline B_product 5-methoxy-2-(trifluoromethyl) -1H-indole B_start->B_product Domino Reaction B_reagent CuCF3 Reagent B_reagent->B_product Troubleshooting_Workflow start Low / No Yield Observed check_sm Verify Purity & Stability of Starting Materials (Hydrazine, Ketone, CuCF3) start->check_sm sm_ok Materials OK check_sm->sm_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) cond_ok Conditions OK check_conditions->cond_ok check_catalyst Evaluate Catalyst System (Acid Choice, Ligands) cat_ok Catalyst OK check_catalyst->cat_ok sm_ok->check_conditions Yes optimize_sm Action: Use Fresh/Purified Reagents Handle Under Inert Gas sm_ok->optimize_sm No cond_ok->check_catalyst Yes optimize_cond Action: Screen Temperatures Monitor by TLC cond_ok->optimize_cond No optimize_cat Action: Screen Different Catalysts (PPA, ZnCl2, etc.) Verify Ligand Purity cat_ok->optimize_cat No success Yield Improved cat_ok->success Yes optimize_sm->check_sm optimize_cond->check_conditions optimize_cat->check_catalyst

Sources

Navigating the Trifluoromethylation of 5-Methoxyindole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a trifluoromethyl group (CF3) into bioactive molecules is a cornerstone of modern drug discovery.[1][2] This powerful moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethylation of electron-rich heterocycles like 5-methoxyindole is a frequently employed strategy, yet it presents a unique set of challenges that can perplex even seasoned researchers. This guide is designed to serve as a comprehensive technical support center, offering troubleshooting advice and in-depth answers to frequently asked questions.

Troubleshooting Guide: From Low Yields to Isomeric Impurities

This section addresses common issues encountered during the trifluoromethylation of 5-methoxyindole, providing causative explanations and actionable solutions.

Problem 1: Low or No Conversion to the Desired Product

Symptoms: The starting material, 5-methoxyindole, is largely unreacted, or only trace amounts of the trifluoromethylated product are observed.

Potential Causes & Solutions:

  • Inadequate Reagent Reactivity: The choice of trifluoromethylating reagent is critical. Electrophilic reagents like Umemoto's and Togni's reagents are commonly used for the trifluoromethylation of indoles.[3][4][5][6][7][8][9] However, their reactivity can be influenced by the specific reaction conditions.

    • Recommendation: For sluggish reactions, consider employing a more reactive reagent, such as a second or fourth-generation Umemoto reagent, which exhibits enhanced reactivity due to electronic effects. Alternatively, photoredox catalysis can be a powerful approach to generate highly reactive trifluoromethyl radicals under mild conditions.[10][11][12][13][14]

  • Suboptimal Reaction Temperature: Trifluoromethylation reactions can be sensitive to temperature.

    • Recommendation: While some protocols call for room temperature, others may require elevated temperatures to overcome activation energy barriers.[15][16] A systematic screen of reaction temperatures (e.g., from room temperature up to 80 °C) is advisable.

  • Improper Solvent Choice: The solvent can significantly influence the solubility of reagents and the stability of reactive intermediates.

    • Recommendation: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dichloromethane (DCM) are often effective.[17][18] If solubility is an issue, a solvent screen is recommended. In some cases, a biphasic system or the addition of a co-solvent may be beneficial.

  • Presence of Inhibitors: Trace impurities in the starting material or solvent can quench reactive intermediates.

    • Recommendation: Ensure the 5-methoxyindole is of high purity and that all solvents are anhydrous and freshly distilled if necessary.

Problem 2: Poor Regioselectivity (Formation of C2 and C3 Isomers)

Symptoms: A mixture of 2-trifluoromethyl-5-methoxyindole and 3-trifluoromethyl-5-methoxyindole is obtained, making purification difficult and reducing the yield of the desired isomer.

Potential Causes & Solutions:

  • Reaction Mechanism: The inherent electronic properties of the indole ring can lead to substitution at both the C2 and C3 positions. The reaction mechanism (electrophilic vs. radical) can influence this ratio.

    • Recommendation for C2-Selectivity: Metal-free oxidative conditions using CF3SO2Na and an oxidant like tert-butyl hydroperoxide (TBHP) have been shown to favor C2 trifluoromethylation.[15][16]

    • Recommendation for C3-Selectivity: The use of electrophilic trifluoromethylating reagents under carefully controlled conditions can sometimes favor C3 substitution. The choice of protecting group on the indole nitrogen can also influence regioselectivity.

  • Steric Hindrance: The presence of substituents on the indole ring can direct the incoming trifluoromethyl group.

    • Recommendation: While 5-methoxyindole itself has an unsubstituted pyrrole ring, this principle is important for more complex indole derivatives.

Problem 3: Decomposition of Starting Material or Product

Symptoms: The formation of multiple unidentified byproducts is observed, often accompanied by a dark coloration of the reaction mixture.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can lead to the degradation of the indole ring.

    • Recommendation: Employ milder reaction conditions. Photoredox catalysis, for instance, often proceeds at room temperature and under neutral conditions, minimizing decomposition.[10][11]

  • Oxidative Degradation: In reactions involving oxidants, over-oxidation of the electron-rich indole nucleus can occur.

    • Recommendation: Carefully control the stoichiometry of the oxidant. A systematic titration of the oxidant may be necessary to find the optimal balance between trifluoromethylation and degradation.

  • Reagent Instability: Some trifluoromethylating reagents can be thermally unstable. For instance, Togni reagent II can decompose exothermically at elevated temperatures.[4]

    • Recommendation: Adhere strictly to the recommended temperature limits for the chosen reagent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the electrophilic trifluoromethylation of 5-methoxyindole?

A1: In an electrophilic trifluoromethylation, the trifluoromethylating reagent acts as a source of an electrophilic "CF3+" equivalent. The electron-rich indole ring, particularly the C3 position, acts as a nucleophile and attacks the electrophilic trifluoromethyl source. This is followed by deprotonation to restore aromaticity, yielding the trifluoromethylated indole.

G cluster_0 Electrophilic Trifluoromethylation Mechanism 5-Methoxyindole 5-Methoxyindole Intermediate Intermediate 5-Methoxyindole->Intermediate + 'CF3+' Product Trifluoromethylated 5-Methoxyindole Intermediate->Product - H+

Caption: Simplified electrophilic trifluoromethylation pathway.

Q2: How does photoredox catalysis facilitate the trifluoromethylation of 5-methoxyindole?

A2: Photoredox catalysis utilizes a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process.[12] In the context of trifluoromethylation, the excited photocatalyst can reduce a trifluoromethyl source (e.g., CF3I or Togni's reagent) to generate a trifluoromethyl radical (•CF3).[10][13] This highly reactive radical can then add to the indole ring, leading to the trifluoromethylated product through a radical-mediated pathway. This approach is often milder and more efficient than traditional methods.[11]

G Photocatalyst Photocatalyst Excited Photocatalyst Excited Photocatalyst Photocatalyst->Excited Photocatalyst Visible Light Excited Photocatalyst->Photocatalyst SET CF3 Source CF3 Source CF3 Radical CF3 Radical CF3 Source->CF3 Radical Product Product CF3 Radical->Product + 5-Methoxyindole 5-Methoxyindole 5-Methoxyindole

Caption: Key steps in photoredox-mediated trifluoromethylation.

Q3: What role does an oxidant play in some trifluoromethylation reactions?

A3: In certain trifluoromethylation protocols, particularly those using radical precursors like CF3SO2Na (Langlois' reagent), an oxidant is required to generate the trifluoromethyl radical.[15][16][19][20][21][22] For example, an oxidant can facilitate the single-electron oxidation of the trifluoromethyl source, leading to the formation of the •CF3 radical. In some copper-catalyzed systems, the oxidant is necessary to regenerate the active catalytic species.[23]

Q4: Can I use a copper catalyst for the trifluoromethylation of 5-methoxyindole?

A4: Yes, copper-catalyzed trifluoromethylation is a well-established method.[24][25][26] These reactions often employ a Cu(I) or Cu(II) salt and can proceed through various mechanisms. The choice of ligand for the copper catalyst can be crucial for achieving high yields and selectivity.

Q5: Are there any safety precautions I should be aware of when handling trifluoromethylating reagents?

A5: Yes, safety is paramount. Some trifluoromethylating reagents, like Togni reagent II, are known to be explosive under certain conditions and should be handled with care, avoiding high temperatures and mechanical shock.[3][4] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols

Representative Protocol for C2-Trifluoromethylation using CF3SO2Na

This protocol is adapted from literature procedures for the metal-free oxidative trifluoromethylation of indoles.[15][16]

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-methoxyindole (1 equiv.), sodium triflinate (CF3SO2Na, 2 equiv.), and a suitable solvent such as acetonitrile (MeCN).

  • Add tert-butyl hydroperoxide (TBHP, 3 equiv.) to the mixture.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethyl-5-methoxyindole.

ParameterRecommended Condition
Trifluoromethyl Source CF3SO2Na
Oxidant tert-Butyl hydroperoxide (TBHP)
Solvent Acetonitrile (MeCN)
Temperature 140 °C
Stoichiometry 5-methoxyindole:CF3SO2Na:TBHP = 1:2:3

References

  • Togni reagent II. Wikipedia. [Link]

  • Zhang, C. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Org. Biomol. Chem.2014 , 12, 6580-6589. [Link]

  • Ye, Y.; Cheung, K. P. S.; He, L.; Tsui, G. C. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Org. Lett.2018 , 20, 1676-1679. [Link]

  • Nebra, N.; Grushin, V. V. Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis. J. Am. Chem. Soc.2014 , 136, 16998-17001. [Link]

  • Optimization of reaction conditions. [a]. ResearchGate. [Link]

  • Chen, J.-Y.; Huang, J.; Sun, K.; He, W.-M. Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Org. Chem. Front.2022 , 9, 5236-5256. [Link]

  • Optimization of reaction conditions a . ResearchGate. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein J. Org. Chem.2010 , 6, 65. [Link]

  • Preliminary results on the effect of solvent on regioselectivity in the... ResearchGate. [Link]

  • Nagib, D. A.; Scott, M. E.; MacMillan, D. W. C. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature2011 , 480, 224-228. [Link]

  • Allylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2023 , 28, 649. [Link]

  • Optimization of the reaction conditions a . ResearchGate. [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. [Link]

  • Photoredox catalytic trifluoromethylation of alkenes and heteroarenes. ResearchGate. [Link]

  • Optimization of reaction conditions a . ResearchGate. [Link]

  • The Role of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. ResearchGate. [Link]

  • Trifluoromethylation of other indole derivatives. ResearchGate. [Link]

  • General strategies for trifluoromethylation reactions. ResearchGate. [Link]

  • Wang, Y.; et al. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. Org. Biomol. Chem.2019 , 17, 8930-8933. [Link]

  • Electrophilic Trifluoromethylation. Chem-Station Int. Ed. [Link]

  • Wang, J.; et al. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Org. Chem. Front.2025 , 12, 1156-1161. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Nat. Rev. Chem.2021 , 5, 424-443. [Link]

  • Reactivity of Electrophilic Trifluoromethylating Reagents. Eur. J. Org. Chem.2024 , 27, e202400085. [Link]

  • Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. Org. Biomol. Chem.2019 , 17, 8930-8933. [Link]

  • Visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with water. Chem. Sci.2021 , 12, 1326-1332. [Link]

  • Barata-Vallejo, S.; L-Hermida, A.; Postigo, A. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. ChemistryOpen2015 , 4, 12-34. [Link]

  • Development of Electrophilic Trifluoromethylating Reagents. Modern Synthesis Processes and Reactivity of Fluorinated Compounds2017 , 265-287. [Link]

  • Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox Catalysis in Continuous Flow. ResearchGate. [Link]

  • Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chem. Commun.2018 , 54, 11182-11185. [Link]

  • Examples of indole trifluoromethylation. ResearchGate. [Link]

  • Visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with water. Chem. Sci.2021 , 12, 1326-1332. [Link]

  • Solvent effects on electrophilicity. J. Am. Chem. Soc.2001 , 123, 5527-5531. [Link]

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Sources

common byproducts in 5-methoxy-2-(trifluoromethyl)-1H-indole synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-methoxy-2-(trifluoromethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important fluorinated indole derivative. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of high-purity material.

Introduction to the Synthesis and its Challenges

This compound is a valuable building block in medicinal chemistry, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. The most common and direct route to this compound is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of 4-methoxyphenylhydrazine and a trifluoromethyl-containing ketone, typically 1,1,1-trifluoroacetone.

While robust, this synthesis is not without its challenges. The primary hurdles that researchers face include controlling the regioselectivity of the cyclization, minimizing the formation of byproducts, and effectively purifying the final product from a complex reaction mixture. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to provide direct answers to the most common problems encountered during the synthesis of this compound.

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Core Issue: The formation of regioisomeric byproducts is a known challenge in the Fischer indole synthesis, especially with substituted phenylhydrazines.[1][2] In the synthesis of this compound from 4-methoxyphenylhydrazine, the desired product results from cyclization at the unsubstituted position ortho to the hydrazine moiety. However, an "abnormal" cyclization can occur at the methoxy-substituted position, leading to the formation of the undesired 7-methoxy-2-(trifluoromethyl)-1H-indole isomer.[2]

Troubleshooting Steps:

  • Choice of Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3] While strong Brønsted acids like HCl and H₂SO₄ are commonly used, they can sometimes promote the formation of the undesired isomer.[4][5] Polyphosphoric acid (PPA) is often a good alternative that can favor the desired product.[6][7] Lewis acids such as ZnCl₂ can also be employed and may offer different selectivity.[4][7] Empirical optimization of the catalyst is often necessary.

  • Reaction Temperature: The reaction is highly sensitive to temperature.[3] Running the reaction at the lowest effective temperature can often improve selectivity by favoring the thermodynamically more stable product.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMSO or acetic acid are common.[7] Experimenting with different solvents may help to control the regioselectivity.

Q2: I am observing significant amounts of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?

Core Issue: Indoles, particularly electron-rich ones like 5-methoxyindole derivatives, can be sensitive to strongly acidic conditions and are prone to polymerization or degradation.[8] The trifluoromethyl group can also influence the stability of intermediates.

Troubleshooting Steps:

  • Control of Acidity: Use the minimum amount of acid catalyst required to promote the reaction. An excess of strong acid can lead to extensive degradation.

  • Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can contribute to the formation of polymeric byproducts. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Inert Atmosphere: While not always necessary for the Fischer indole synthesis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that may contribute to the formation of colored impurities.

Q3: My purification by column chromatography is difficult, and the byproducts are co-eluting with my product. What can I do?

Core Issue: The polarity of the desired product and its regioisomeric byproduct can be very similar, making separation by standard column chromatography challenging. Other impurities, such as unreacted starting materials or degradation products, can further complicate the purification.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems (mobile phases) using thin-layer chromatography (TLC) to find an eluent that provides the best separation.[9] A common mobile phase for indoles is a mixture of hexane and ethyl acetate.[9]

    • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.[9]

  • Acid-Base Extraction: Before chromatography, an acid-base workup can be highly effective for removing basic or acidic impurities.[10]

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted 4-methoxyphenylhydrazine.

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Recrystallization: Recrystallization is a powerful technique for purifying the final product and can be used before or after column chromatography.[10]

    • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[9] Common solvents for indole recrystallization include ethanol, methanol/water, and ethyl acetate/hexane.[9][11]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_purification Final Purification A 1. Hydrazone Formation (4-methoxyphenylhydrazine + 1,1,1-trifluoroacetone) B 2. Fischer Indole Cyclization (Acid Catalyst, Heat) A->B C 3. Quench Reaction B->C D 4. Acid-Base Extraction C->D E 5. Column Chromatography D->E F 6. Recrystallization E->F G 7. Purity Analysis (HPLC, NMR) F->G

Caption: A typical workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

  • What is the expected appearance of pure this compound? Pure this compound is typically a white to off-white crystalline solid. The presence of a pinkish or brownish hue may indicate the presence of oxidative impurities.

  • How can I confirm the identity and purity of my final product? The identity and purity of the final product should be confirmed by a combination of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any impurities.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • My indole product seems to be degrading upon storage. How can I prevent this? Indoles can be sensitive to light and air.[8] For long-term storage, it is recommended to keep the purified compound in a tightly sealed amber vial, under an inert atmosphere (argon or nitrogen), and stored in a cool, dark place.

Detailed Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 5 volumes).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 5 volumes).

  • Wash the organic layer with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.

Protocol 2: General Procedure for Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Apply the sample to the top of the column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to separate the components.

  • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: General Procedure for Recrystallization
  • In a flask, add the crude or partially purified product.

  • Add a minimal amount of a suitable hot solvent (or solvent mixture) to completely dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Summary of Potential Byproducts and Their Removal

Byproduct/ImpurityOriginRecommended Removal Method
7-methoxy-2-(trifluoromethyl)-1H-indole Abnormal cyclization during Fischer synthesis[2]Careful optimization of column chromatography; Recrystallization
Unreacted 4-methoxyphenylhydrazine Incomplete reactionAcid-base extraction (wash with dilute acid)[10]
Polymeric/Degradation Products Harsh acidic conditions, high temperature[8]Column chromatography (these are often highly polar and will remain on the column); Proper control of reaction conditions
Oxidative Impurities Exposure to airColumn chromatography; Store final product under inert atmosphere[8]

Visualizing Key Relationships

The following diagram illustrates the relationship between the desired reaction pathway and the formation of the major regioisomeric byproduct.

Byproduct_Formation cluster_pathways Acid-Catalyzed Cyclization Start 4-methoxyphenylhydrazone of 1,1,1-trifluoroacetone Desired Desired Pathway (Cyclization at C6) Start->Desired Favored Undesired Abnormal Pathway (Cyclization at C2) Start->Undesired Disfavored, but possible [8] Product This compound (Desired Product) Desired->Product Byproduct 7-methoxy-2-(trifluoromethyl)-1H-indole (Regioisomeric Byproduct) Undesired->Byproduct

Sources

Technical Support Center: Synthesis of 5-Methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxy-2-(trifluoromethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are synthesized from established chemical principles and field-proven strategies for indole synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing the Fischer indole synthesis, a common and versatile method for constructing the indole nucleus.[1][2]

Issue 1: Low or No Product Yield

Question: I am attempting the Fischer indole synthesis to prepare this compound from 4-methoxyphenylhydrazine and 1,1,1-trifluoroacetone, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield in a Fischer indole synthesis can stem from several factors, ranging from the stability of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Probable Causes & Solutions:

  • Poor Quality or Decomposed Phenylhydrazine: 4-Methoxyphenylhydrazine can degrade upon storage, especially when exposed to air and light. This is a common point of failure.

    • Solution: Use freshly distilled or recrystallized 4-methoxyphenylhydrazine. Store it under an inert atmosphere (nitrogen or argon) and in a refrigerator.

  • Inefficient Hydrazone Formation: The initial condensation between the phenylhydrazine and the ketone to form the phenylhydrazone is a critical equilibrium-driven step.[2][3]

    • Solution: Ensure anhydrous conditions for this step, as water can hinder the reaction. A common approach is to perform the condensation in a solvent like ethanol or acetic acid and then proceed with the cyclization without isolating the hydrazone.[3]

  • Inappropriate Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are crucial for the subsequent cyclization.[1][2] Both Brønsted acids (e.g., H₂SO₄, HCl, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2]

    • Solution: Polyphosphoric acid (PPA) is often an effective catalyst for the Fischer indole synthesis as it also acts as a dehydrating agent. If using other acids, ensure the concentration is appropriate. Too little acid will result in an incomplete reaction, while too much can lead to side reactions and degradation of the starting materials or product. An initial trial with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like toluene with a Dean-Stark trap to remove water can also be effective.

  • Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to drive the[3][3]-sigmatropic rearrangement and subsequent cyclization.[2][4]

    • Solution: The reaction temperature should be carefully optimized. A general starting point is heating the reaction mixture at 80-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Insufficient heating will lead to an incomplete reaction, while excessive heat can cause decomposition.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is producing the desired product, but TLC and NMR analysis show the presence of significant impurities. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of multiple products is a common challenge in Fischer indole synthesis, especially with substituted starting materials.

Probable Causes & Solutions:

  • Regioisomeric Indole Formation: While 1,1,1-trifluoroacetone is a symmetrical ketone with respect to the trifluoromethyl group, impurities can arise from other sources. With unsymmetrical ketones, the formation of regioisomers is a significant issue.

  • Side Reactions due to Strong Acid: Strong acids at high temperatures can lead to various side reactions, including sulfonation of the aromatic ring if sulfuric acid is used, or other acid-catalyzed degradation pathways.

  • Oxidation of the Product: Indoles, particularly electron-rich ones like 5-methoxyindoles, can be susceptible to oxidation, which can be accelerated by heat and light.[6]

    • Solution:

      • Catalyst Selection: Consider using a milder Lewis acid catalyst like ZnCl₂ or BF₃·OEt₂ which can sometimes provide cleaner reactions.[1]

      • Solvent-Free Conditions: Some studies have shown that running the Fischer indole synthesis under solvent-free conditions can lead to cleaner reactions and simpler workups.[7]

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help to minimize oxidative side reactions.

      • Purification Strategy: A robust purification strategy is essential. A multi-step approach involving an initial acid-base extraction, followed by column chromatography, and finally recrystallization is often necessary to obtain a high-purity product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis for my target molecule?

A1: The synthesis of this compound via the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: 4-Methoxyphenylhydrazine reacts with 1,1,1-trifluoroacetone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to an enamine intermediate.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions and heat, the enamine undergoes a[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: The aminal eliminates a molecule of ammonia under acidic catalysis to form the final aromatic indole product.[2][3]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, while the Fischer indole synthesis is a classic approach, modern methods offer alternatives. One such strategy is the domino trifluoromethylation/cyclization of 2-alkynylanilines.[8] This method utilizes a copper-based trifluoromethylating reagent to react with a suitably substituted 2-alkynylaniline, leading to the formation of the 2-(trifluoromethyl)indole core.[8] This approach can offer advantages in terms of regioselectivity and functional group tolerance.[8][9]

Q3: What are the key parameters to consider for scaling up this synthesis?

A3: Scaling up the synthesis of this compound requires careful consideration of several factors:

  • Heat Management: The Fischer indole synthesis is often exothermic, especially during the cyclization step. Ensure adequate cooling and temperature control to prevent runaway reactions.

  • Mixing: Efficient stirring is crucial to ensure homogenous mixing of reagents and uniform heat distribution.

  • Reagent Addition: For larger scale reactions, controlled addition of the acid catalyst may be necessary to manage the reaction exotherm.

  • Work-up and Purification: Liquid-liquid extractions and chromatography can become cumbersome at a larger scale. Consider crystallization as the primary method for purification if possible.

Q4: How should I purify the crude this compound?

A4: A multi-step purification strategy is generally recommended to achieve high purity:[6]

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction (Optional but Recommended): While indoles are generally considered neutral, the nitrogen can be weakly basic. However, this step is more effective for purifying indoleamines.[6] A more relevant approach for this compound might involve washing the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography: This is a crucial step for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

  • Recrystallization: This is the final step to obtain a highly pure, crystalline product. The choice of solvent for recrystallization will need to be determined empirically, but solvents like ethanol, methanol, or mixtures of hexanes and ethyl acetate are good starting points.[6]

Data & Protocols

Table 1: Recommended Reaction Conditions for Fischer Indole Synthesis
ParameterRecommended Range/ValueRationale & Key Considerations
Starting Materials 4-Methoxyphenylhydrazine (freshly purified) & 1,1,1-TrifluoroacetonePurity of the hydrazine is critical for good yield.
Molar Ratio Phenylhydrazine:Ketone (1:1 to 1:1.2)A slight excess of the ketone can help drive the initial hydrazone formation.
Catalyst Polyphosphoric Acid (PPA), p-TsOH, or ZnCl₂PPA is often effective but can make work-up difficult. p-TsOH is a good alternative.
Solvent Toluene, Xylene, or Solvent-freeHigh-boiling solvents are needed for the required reaction temperature.
Temperature 80 - 140 °CNeeds to be optimized; monitor by TLC.
Reaction Time 2 - 24 hoursMonitor by TLC until the starting material is consumed.
Experimental Protocol: Fischer Indole Synthesis

Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions.

  • Hydrazone Formation (Optional Isolation):

    • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine (1.0 eq) in ethanol or acetic acid.

    • Add 1,1,1-trifluoroacetone (1.1 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization:

    • To the hydrazone mixture (or to a mixture of the hydrazine and ketone), add the chosen acid catalyst (e.g., a catalytic amount of p-TsOH or a larger quantity of PPA).

    • If using a solvent like toluene, equip the flask with a Dean-Stark trap to remove water.

    • Heat the reaction mixture to the desired temperature (e.g., 110 °C for toluene) and monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If PPA was used, carefully quench the reaction by pouring it onto ice.

    • Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution or 2M NaOH).

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate.

    • Further purify by recrystallization from an appropriate solvent system.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with Fresh 4-Methoxyphenylhydrazine & 1,1,1-Trifluoroacetone Hydrazone Hydrazone Formation (e.g., in Ethanol/Acetic Acid) Start->Hydrazone Condensation Cyclization Acid-Catalyzed Cyclization (e.g., PPA or p-TsOH in Toluene) Heat (80-140°C) Hydrazone->Cyclization Add Acid & Heat TLC Monitor by TLC Cyclization->TLC In-process control TLC->Cyclization Reaction incomplete Quench Quench & Neutralize TLC->Quench Reaction complete Extract Solvent Extraction Quench->Extract Chromatography Column Chromatography Extract->Chromatography Recrystallize Recrystallization Chromatography->Recrystallize Final Pure Product Recrystallize->Final

Caption: Workflow for the Fischer indole synthesis of this compound.

Purification Cascade

Purification_Cascade Crude Crude Reaction Mixture Workup Aqueous Work-up (Neutralization & Extraction) Crude->Workup CrudeExtract Crude Organic Extract Workup->CrudeExtract Separates salts & water-soluble impurities Column Silica Gel Column Chromatography CrudeExtract->Column Separates by polarity Fractions Combined Pure Fractions Column->Fractions Recrystal Recrystallization Fractions->Recrystal Final polishing PureProduct High-Purity Crystalline Product Recrystal->PureProduct

Caption: A typical purification cascade for isolating the target indole.

References

  • BenchChem. (n.d.). Purification of 5-Methoxy-1H-indol-2-amine: A Technical Guide.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(10), 1676–1679.
  • Soylu Eter, O., Atioglu, Z., Akkurt, M., Ersanli, C. C., & Karali, N. (2017). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl). DergiPark.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.

Sources

Technical Support Center: Purification of 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-methoxy-2-(trifluoromethyl)-1H-indole. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable fluorinated indole derivative. The unique electronic properties of this molecule—an electron-rich indole nucleus modified with a powerful electron-withdrawing trifluoromethyl group—present specific challenges that require a nuanced approach to purification. This guide provides troubleshooting FAQs and detailed protocols to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy

This section addresses the preliminary questions that arise after the initial synthesis and before embarking on a specific purification method.

Q1: My synthesis is complete. What is the standard work-up procedure before purification?

A1: A proper aqueous work-up is crucial to remove inorganic salts and highly polar impurities. A typical procedure involves quenching the reaction mixture, followed by extraction.

  • Quenching: Carefully quench the reaction mixture, often by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), depending on the reaction conditions (acidic or basic).

  • Extraction: Extract the aqueous mixture with an organic solvent in which your product is soluble but immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Repeat the extraction 2-3 times to maximize recovery.

  • Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution) to remove residual water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude material is now ready for purification.

Q2: What are the most common impurities I should expect?

A2: The impurities largely depend on the synthetic route. For instance, in a domino trifluoromethylation/cyclization of a 2-alkynylaniline, you can expect specific side products.[1]

  • Unreacted Starting Materials: This is the most common impurity. Depending on the synthesis, this could be a substituted aniline or alkyne.

  • Incomplete Cyclization Products: Intermediates, such as the non-cyclized trifluoromethylated aniline, may be present if the reaction did not go to completion.

  • Isomers: Depending on the reaction's regioselectivity, other positional isomers might form.

  • Degradation Products: Indoles can be sensitive to strong acids, light, and oxidation.[2] The crude product may contain colored, polymeric, or oxidized byproducts.

Q3: Should I start with column chromatography or recrystallization?

A3: The choice depends on the state and initial purity of your crude product.

  • Start with Column Chromatography if: Your crude product is an oil or a semi-solid, or if a preliminary Thin Layer Chromatography (TLC) analysis shows multiple, distinct spots, indicating a mixture of several components.[3] Chromatography is excellent for separating compounds with different polarities.

  • Start with Recrystallization if: Your crude product is a solid and appears to be relatively pure (e.g., one major spot on TLC with minor impurities). Recrystallization is a highly effective method for removing small amounts of impurities from a solid matrix to obtain a high-purity, crystalline final product.[4]

The general workflow below illustrates this decision-making process.

Purification Workflow Start Crude Product (Post Work-up) Is_Solid Is it a solid? Start->Is_Solid TLC Analyze by TLC Chromatography Column Chromatography TLC->Chromatography Multiple Spots Recrystallize Recrystallization TLC->Recrystallize One Major Spot Is_Solid->TLC Yes Is_Solid->Chromatography No (Oil) Fractions Combine Pure Fractions & Concentrate Chromatography->Fractions Crystals Collect & Dry Crystals Recrystallize->Crystals Purity_Check Check Purity (TLC, NMR, LCMS) Fractions->Purity_Check Crystals->Purity_Check Purity_Check->Chromatography Impure Final_Product Pure Product Purity_Check->Final_Product Pure

Caption: General post-synthesis purification workflow.

Section 2: Troubleshooting Guide - Column Chromatography

Column chromatography is a powerful but sometimes tricky technique. This section tackles common issues.

Q4: My compound and an impurity have very similar Rf values on TLC. How can I improve separation?

A4: This is a frequent challenge, especially with closely related isomers or byproducts.[5] The key is to optimize the mobile phase (eluent).

  • Decrease Solvent Polarity: The trifluoromethyl group significantly increases the lipophilicity (and reduces polarity) of the indole.[6] Your compound is likely less polar than non-fluorinated analogues. Start with a less polar solvent system (e.g., increase the hexane or pentane ratio in your ethyl acetate mixture).

  • Change Solvent System: Do not just vary ratios; change the solvents themselves to alter selectivity. The "solvent triangle" (a non-polar solvent, a polar aprotic solvent, and a polar protic solvent) is a useful concept. If Hexane/EtOAc isn't working, try a system containing dichloromethane or toluene.

  • Add a Modifier: Sometimes adding a very small amount (~0.5-1%) of a third solvent like methanol or triethylamine (if your compound is basic or your silica is acidic) can dramatically improve separation.

  • Consider Reversed-Phase Chromatography: If separation on normal-phase silica is intractable, reversed-phase (C18) chromatography is an excellent alternative, especially for hydrophobic molecules.[5] The elution order will be inverted, with polar compounds eluting first.

TLC Troubleshooting Start Poor Separation (Close Rf values) Decision1 Is current eluent Hexane/EtOAc? Start->Decision1 Adjust_Polarity Decrease Polarity (Increase Hexane %) Decision1->Adjust_Polarity Yes Change_Solvent Change Solvent System (e.g., DCM/MeOH or Toluene/EtOAc) Decision1->Change_Solvent No Adjust_Polarity->Change_Solvent Still Poor Success Good Separation Adjust_Polarity->Success Success Try_RP Consider Reversed-Phase (C18) Chromatography Change_Solvent->Try_RP Still Poor Change_Solvent->Success Success Try_RP->Success

Caption: Troubleshooting decision tree for poor TLC separation.

Q5: My compound is streaking on the silica gel column. What's happening?

A5: Streaking on TLC or a column is typically caused by one of three factors:

  • Overloading: You have loaded too much crude material onto the column. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.

  • Compound Instability: The slightly acidic nature of standard silica gel can cause sensitive molecules, including some indoles, to decompose. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine (~1%).

  • Poor Solubility: The compound may be crashing out of the eluent at the top of the column. Ensure your crude material is fully dissolved in a minimal amount of the eluent (or a slightly stronger solvent) before loading.

Table 1: Suggested Solvent Systems for Column Chromatography
Solvent System (v/v)PolarityComments
Pentane:Ethyl Acetate (9:1 to 4:1)LowA good starting point. A similar system was used for a related compound.[7]
Hexane:Dichloromethane (1:1 to 1:4)Low-MediumOffers different selectivity compared to EtOAc systems.
Toluene:Ethyl Acetate (19:1 to 9:1)LowThe aromatic solvent can provide unique pi-pi interactions to aid separation.
Methanol:Water (9:1 to 1:1) with C18 SilicaHigh (RP)For reversed-phase chromatography if normal phase fails.

Section 3: Troubleshooting Guide - Recrystallization

Recrystallization can yield exceptionally pure material, but finding the right conditions is key.[4]

Q7: How do I find the right solvent for recrystallization?

A7: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.[4] Screen solvents systematically:

  • Place ~10-20 mg of your crude solid in a test tube.

  • Add a small amount of the test solvent (~0.5 mL) at room temperature. If it dissolves, the solvent is too good.

  • If it doesn't dissolve, heat the mixture to boiling. If it dissolves, this is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If the compound dissolves at room temperature, you can try a solvent/anti-solvent system. Dissolve the compound in a small amount of a "good" solvent, then slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes cloudy. Heat to clarify and then cool slowly.

Table 2: Screening Solvents for Recrystallization
SolventClassComments
Hexane / HeptaneNon-polar AliphaticGood for non-polar compounds. Often used as an anti-solvent.[8]
TolueneNon-polar AromaticHigher boiling point can help dissolve stubborn solids.
Isopropanol (IPA)Polar ProticCan be effective, but sometimes solubility is too high.[9]
AcetonitrilePolar AproticA versatile solvent for many organic compounds.
Methyl tert-butyl ether (MTBE)EtherUsed successfully for recrystallizing a related indole derivative.[9]
WaterPolar ProticUnlikely to work alone due to the compound's hydrophobicity, but can be an effective anti-solvent.
Q8: My product is "oiling out" instead of forming crystals. How can I fix this?

A8: Oiling out occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.[9]

  • Use a more dilute solution: Add more hot solvent to the mixture before cooling.

  • Cool more slowly: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling favors crystal growth over oil formation.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

Experimental Protocols

Protocol 1: Step-by-Step Column Chromatography
  • Prepare the Column: Select an appropriate size glass column. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[10]

  • Load the Sample: Dissolve your crude product in the minimum amount of eluent. Using a pipette, carefully add the sample to the top of the silica bed.

  • Elute: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor: Spot the collected fractions on a TLC plate and develop it to identify which fractions contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Step-by-Step Recrystallization
  • Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add the chosen recrystallization solvent portion-wise, heating the mixture to a gentle boil, until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Cool Further: Once crystals have started to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolate and Wash: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry: Dry the crystals thoroughly, either in the air or in a vacuum oven, to remove all traces of solvent.

References

  • PubChem. (n.d.). 5-Methoxy-6-(trifluoromethyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Hollert, C., et al. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. DOI:10.1039/D4TB02529F. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Balaraman, K., et al. (2011). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC - NIH. Retrieved from [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2023). ChemRxiv. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). MDPI. Retrieved from [Link]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). PubMed. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Problems with Fischer indole synthesis. (2021). Reddit. Retrieved from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). NIH. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved from [Link]

  • WO2023002005A1 - Method for preparing a tryptamine derivative. (2023). Google Patents.
  • Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. (2020). PMC - NIH. Retrieved from [Link]

  • Alimi, E., & Bochet, C. G. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PMC - NIH. Retrieved from [Link]

  • Fluorometric determination of trifluoromethyl-substituted 2,3-bis(4-methoxyphenyl)indoles in biological materials. (1976). PubMed. Retrieved from [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent. (2022). Google Patents.
  • Lu, K., et al. (2017). Transition metal-free direct trifluoromethylthiolation of indoles using trifluoromethanesulfonyl chloride in the presence of triphenylphosphine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. (2024). MDPI. Retrieved from [Link]

  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. (1979). PubMed. Retrieved from [Link]

  • Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl). (2020). DergiPark. Retrieved from [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (2022). MDPI. Retrieved from [Link]2-0067/23/19/11929)

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preventing degradation of 5-methoxy-2-(trifluoromethyl)-1H-indole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-2-(trifluoromethyl)-1H-indole

Guide ID: MTFI-SG-001 Version: 1.0 Last Updated: January 13, 2026

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. By understanding the potential degradation pathways and implementing proper preventative measures, you can ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the storage and use of this compound.

Q1: My solid this compound, which was initially a white/off-white powder, has developed a pink or brownish tint. What happened?

A1: This discoloration is a classic indicator of oxidative degradation. The indole ring system is susceptible to oxidation, especially when exposed to air (oxygen) and light.[1][2] This process can be accelerated by ambient temperatures and humidity. The colored byproducts are typically low-level impurities resulting from the formation of oxindoles and isatins, which are common degradation products of indoles.[3][4][5]

Troubleshooting Steps:

  • Confirm Degradation: Analyze a small sample of the discolored material alongside a reference standard (if available) using High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new, more polar impurity peaks will confirm degradation.

  • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and kept at a recommended low temperature (see Table 1).

  • Action: For critical applications, it is recommended to purify the material via column chromatography or recrystallization before use.[6] For future prevention, strictly adhere to the recommended storage and handling protocols outlined below.

Q2: My HPLC analysis shows a significant decrease in the purity of my compound after preparing a stock solution in DMSO/Methanol. Why is it degrading in solution?

A2: Degradation in solution is often more rapid than in the solid state. Several factors can contribute to this:

  • Oxidation: Dissolved oxygen in non-degassed solvents is a primary culprit. The electron-rich indole nucleus can be readily oxidized.[7][8]

  • Photodegradation: Many indole derivatives are sensitive to light, and UV radiation from ambient lab lighting can catalyze degradation.[9][10][11] Standard clear glass or plastic labware offers minimal protection.

  • Acid/Base Instability: While the trifluoromethyl group is generally robust, extreme pH conditions can potentially lead to hydrolysis or other reactions.[12][13] The stability of indole acetic acid, a related compound, is known to be poor in acidic conditions.[9]

Troubleshooting Steps:

  • Use High-Purity, Degassed Solvents: Before preparing solutions, sparge your solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Protect from Light: Prepare and store all solutions in amber glass vials or wrap clear vials in aluminum foil.[14]

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes. This prevents repeated warming and cooling, which can introduce moisture and accelerate degradation.

  • Store Cold: Store stock solutions at -20°C or -80°C for long-term stability.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways involve the indole core. The trifluoromethyl group is highly stable due to the strong C-F bonds and is unlikely to degrade under standard storage conditions.[15] The main vulnerabilities are:

  • Oxidation of the Indole Ring: The C2-C3 double bond is electron-rich and susceptible to attack by oxygen. This can lead to the formation of intermediates like indoxyl, which can be further oxidized to isatin-like structures.[3][4] The methoxy group, being electron-donating, can further activate the ring towards oxidation.

  • Dimerization/Polymerization: Radical-mediated or acid-catalyzed processes can lead to the formation of dimers or oligomers, which may appear as a complex mixture of impurities in analytical analyses.

The following diagram illustrates the most probable oxidative degradation pathway.

G Potential Oxidative Degradation Pathway Parent This compound (Parent Compound) Intermediate Oxidized Intermediate (e.g., Hydroxyindole) Parent->Intermediate O₂, Light, Trace Metals Degradant Ring-Opened/Oxidized Products (e.g., Isatin derivative) Intermediate->Degradant Further Oxidation

Caption: Initial oxidation of the indole ring is a key degradation step.

Recommended Storage & Handling Protocols

Adherence to these protocols is critical for preserving the integrity of this compound.

Table 1: Recommended Storage Conditions
ParameterSolid CompoundStock Solution
Temperature -20°C (Long-term)-80°C (Long-term)
2-8°C (Short-term)-20°C (Short-term, < 1 month)
Atmosphere Inert Gas (Argon or Nitrogen)Headspace flushed with Inert Gas
Light Protect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealed glass vialTightly sealed glass vial with PTFE-lined cap
Moisture Store with desiccantUse anhydrous solvents; minimize water contact
Protocol 1: Handling and Aliquoting Solid Compound

Objective: To safely handle and aliquot the solid compound while minimizing exposure to atmospheric oxygen and moisture.

Methodology:

  • Preparation: Move the sealed container of the compound from cold storage to a desiccator at room temperature and allow it to equilibrate for at least 1 hour. This prevents moisture condensation on the cold vial.

  • Inert Environment: Perform all weighing and transfers inside a glove box or glove bag filled with argon or nitrogen.

  • Weighing: Use an analytical balance to weigh the desired amount of powder into a pre-tared, amber glass vial.

  • Sealing: Immediately after aliquoting, flush the headspace of both the main container and the new aliquot vial with inert gas.

  • Storage: Tightly seal the vials and wrap the cap junction with parafilm for extra security. Return the main container and new aliquots to the appropriate low-temperature storage.

Protocol 2: Preparation of Stable Stock Solutions

Objective: To prepare a stock solution with maximal stability for use in experiments.

Methodology:

  • Solvent Preparation: Select a high-purity, anhydrous grade solvent (e.g., DMSO, DMF, Methanol). Degas the solvent by sparging with argon or nitrogen for 15-20 minutes.

  • Dissolution: In an inert atmosphere (glove box), add the degassed solvent to the pre-weighed vial of the solid compound.

  • Mixing: Mix gently by vortexing or sonicating in a water bath until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber glass vials.

  • Inert Headspace: Before sealing each aliquot, flush the headspace with inert gas.

  • Storage: Seal the vials tightly, label clearly, and place them in a labeled box for storage at -80°C.

The following workflow visualizes the key decision points for ensuring compound stability.

G start Compound Received storage_type Storage Duration? start->storage_type long_term Long-Term (>1 month) Store Solid @ -20°C Inert Gas, Dark storage_type->long_term Long short_term Short-Term (<1 month) Store Solid @ 2-8°C Inert Gas, Dark storage_type->short_term Short use_compound Prepare for Use? long_term->use_compound short_term->use_compound prep_solution Follow Protocol 2: Prepare Stock Solution (Degassed Solvent, Inert Gas, Dark) use_compound->prep_solution Yes (Solution) weigh_solid Follow Protocol 1: Weigh Solid Under Inert Gas use_compound->weigh_solid Yes (Solid) aliquot Aliquot into Single-Use Vials prep_solution->aliquot store_solution Store Aliquots @ -80°C aliquot->store_solution end_use Use in Experiment store_solution->end_use weigh_solid->end_use

Caption: Recommended workflow for handling and storage decisions.

References

  • Arora, P., & D'souza, L. (2018). Microbial Degradation of Indole and Its Derivatives. Mini-Reviews in Organic Chemistry, 15(4). Link

  • Li, W., Zhou, Q., & Ren, N. (2010). Degradation pathway of indole by electroFenton. ResearchGate. Link

  • Basu, A., et al. (1995). New pathway for the biodegradation of indole in Aspergillus niger. Semantic Scholar. Link

  • Jinjing Chemical. (2025). What are the biological degradation pathways of 98% Indole? Blog. Link

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2667. Link

  • Bansal, T., et al. (2023). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 89(11). Link

  • ChemicalBook. (2025). 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane MSDS. ChemicalBook. Link

  • Mahammed, A., et al. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 57(42), 13799-13803. Link

  • Bansal, T., et al. (2023). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Link

  • Tesso, T., et al. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 74, 1399-1404. Link

  • Reddit r/chemistry. (2024). Why is indole acetic acid not stable under acidic conditions or light. Reddit. Link

  • Yoshida, S. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals. Link

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11427-11444. Link

  • Goutam, S. P., et al. (2017). HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate. Link

  • Klein, R., et al. (1977). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 81(10), 981-987. Link

  • Albalusa, R. (2013). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines. Tesis Doctorals en Xarxa. Link

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ResearchGate. Link

  • Simons, J. H., & Ramler, E. O. (1943). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 65(3), 389-392. Link

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Link

  • Benchchem. (n.d.). Stability issues of 5-Methoxy-1H-indol-2-amine in solution. Benchchem. Link

  • Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 55. Link

  • Van der Eycken, E. V., & S. K., S. (2019). Visible light-mediated chemistry of indoles and related heterocycles. ResearchGate. Link

  • Gawas, P., et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 195-202. Link

  • S. K., S., & Van der Eycken, E. V. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews, 48(15), 4177-4191. Link

  • Chen, C. G., et al. (2024). Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 313, 124096. Link

  • Li, Z., et al. (2017). Figure 4. Stability of indole-3-carbinol in different temperature. Journal of Food and Nutrition Research, 5(9), 642-648. Link

  • Wang, Y., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Link

  • Stobaugh, J. F., et al. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495-504. Link

  • Wang, Y., et al. (2025). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Link

  • C. B., A., et al. (2021). Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. Journal of the American Chemical Society, 143(49), 20644-20649. Link

  • CDH Fine Chemical. (n.d.). INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET. CDH. Link

  • Benchchem. (n.d.). Purification of 5-Methoxy-1H-indol-2-amine: A Technical Guide. Benchchem. Link

  • ChemicalBook. (n.d.). 5-Methoxyindole synthesis. ChemicalBook. Link

  • Bar-Haim, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5173. Link

  • Wang, J., et al. (2023). Temperature-Controlled Divergent Asymmetric Synthesis of Indole-Based Medium-Sized Heterocycles through Palladium Catalysis. Organic Letters, 25(2), 263-268. Link

  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - TRIFLUOROMETHYL TRIFLUOROMETHANESULFONATE. Apollo Scientific. Link

  • Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. Link

  • Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Link

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). Journal of Medicinal Chemistry, 55(8), 3647-3655. Link

  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Link

  • Google Patents. (2023). WO2023002005A1 - Method for preparing a tryptamine derivative. Google Patents. Link

  • ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Link

  • PubChem. (n.d.). 5-fluoro-2-(methoxymethyl)-1H-indole. PubChem. Link

  • Worlikar, S. A., et al. (2009). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 11(5), 875-879. Link

  • Michalska, D., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(11), 3379. Link

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Methoxy-2-(trifluoromethyl)-1H-indole in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-methoxy-2-(trifluoromethyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in various experimental assays. Poor aqueous solubility is a common hurdle in drug discovery and can significantly impact the accuracy and reproducibility of your results.[1] This guide offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting protocols to ensure you can confidently work with this compound.

I. Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into aqueous assay buffer?

This is a classic sign of a compound with low aqueous solubility.[2] Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar compounds.[3] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly polar. This abrupt change in polarity can cause compounds like this compound, which are hydrophobic, to "crash out" or precipitate from the solution.[4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[5][6] However, some robust cell lines may tolerate up to 1%. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where cells are exposed to a range of DMSO concentrations.

Q3: Can I just sonicate my solution to redissolve the precipitate?

While sonication can temporarily redisperse precipitated particles, it does not address the underlying issue of poor solubility. The compound will likely precipitate again over time, leading to inconsistent and unreliable assay results.[1] It is a temporary fix and not a recommended solution for achieving a stable, homogenous assay solution.

Q4: Are there alternative solvents to DMSO I can use for my stock solution?

While DMSO is the most common, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used. However, they often present similar issues with precipitation upon aqueous dilution and may have their own toxicity profiles to consider in biological assays.[7] The choice of solvent should be carefully validated for both compound solubility and assay compatibility.

II. Understanding the Physicochemical Properties

PropertyPredicted/Inferred ValueSource
Molecular Weight~229.18 g/mol Inferred from structure
AppearanceLikely a solid at room temperature
Water SolubilityPredicted to be lowInferred from structure
Organic Solvent SolubilityGood in DMSO, ethanol, acetone[8][9]

III. Troubleshooting Guides & Experimental Protocols

A. Initial Solubility Assessment

The first step is to systematically assess the solubility of your compound in various solvent systems relevant to your assay.

This protocol helps determine the concentration at which the compound begins to precipitate in your final assay buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Your specific assay buffer (e.g., PBS, HBSS, cell culture medium)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600 nm

Procedure:

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.[10]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound in your assay buffer. Aim for a final DMSO concentration that is consistent across all wells and matches what you would use in your actual assay (e.g., 0.5%).

  • Incubation: Incubate the plate at the same temperature as your assay for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, visible particles).

  • Instrumental Analysis: Measure the turbidity of each well using a nephelometer or a plate reader. An increase in signal indicates precipitation.[11]

  • Determine Kinetic Solubility: The highest concentration that does not show a significant increase in turbidity is your approximate kinetic solubility limit in that specific buffer.

B. Strategies for Enhancing Solubility

If the required assay concentration exceeds the kinetic solubility, the following strategies can be employed.

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[12]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)[13]

Considerations:

  • Toxicity: Co-solvents can be toxic to cells at higher concentrations. Always perform a vehicle control to determine the tolerance of your assay system.[7]

  • Enzyme Activity: Co-solvents can also affect enzyme activity. This needs to be evaluated in biochemical assays.

Surfactants are amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[14]

Common Surfactants:

  • Tween® 20/80

  • Triton™ X-100

  • Pluronic® F-68

Considerations:

  • Critical Micelle Concentration (CMC): Surfactants are most effective above their CMC.

  • Assay Interference: Surfactants can interfere with certain assay readouts (e.g., fluorescence) and may denature proteins at high concentrations.[15]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[16][17]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[18][19]

Advantages:

  • Generally have low toxicity, making them suitable for cell-based assays.[5]

  • Can significantly enhance the aqueous solubility of hydrophobic compounds.[]

This protocol outlines how to prepare a stock solution using HP-β-CD to improve the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 45% w/v in water).

  • Add Compound: Weigh the required amount of this compound and add it to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for several minutes. Gentle heating (to ~40-50°C) and/or sonication can aid in the formation of the inclusion complex.

  • Filtration: Once the compound is fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Storage: Store the complexed stock solution according to the compound's stability guidelines.

IV. Visualizing the Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with this compound.

Solubility_Workflow cluster_strategies Solubilization Strategies start Start: Poor solubility of this compound solubility_test Protocol 1: Perform Kinetic Solubility Assessment start->solubility_test is_soluble Is required assay concentration < kinetic solubility? solubility_test->is_soluble proceed_assay Proceed with standard DMSO stock dilution is_soluble->proceed_assay Yes troubleshoot Solubility Enhancement Needed is_soluble->troubleshoot No cosolvents Strategy 1: Use Co-solvents (e.g., PEG 400) troubleshoot->cosolvents surfactants Strategy 2: Use Surfactants (e.g., Tween® 80) troubleshoot->surfactants cyclodextrins Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrins validate_formulation Validate new formulation for assay compatibility (vehicle controls) cosolvents->validate_formulation surfactants->validate_formulation cyclodextrins->validate_formulation final_assay Perform Assay with Optimized Formulation validate_formulation->final_assay

Caption: Decision workflow for overcoming solubility issues.

V. Final Recommendations

  • Always Validate: Regardless of the solubilization method chosen, it is imperative to run appropriate vehicle controls to ensure that the excipients (co-solvents, surfactants, or cyclodextrins) do not interfere with your assay or exhibit toxicity.

  • Characterize Early: Addressing solubility issues early in the research and development process can save significant time and resources.[1]

  • Documentation: Meticulously document your formulation development, including the types and concentrations of all excipients used. This is crucial for reproducibility.

By systematically approaching the solubility challenges of this compound, you can generate reliable and accurate data, paving the way for successful research outcomes.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Kerns, E. H., & Di, L. (2003). A high-throughput method for the measurement of aqueous pKa and its application to lead optimization. Journal of Biomolecular Screening, 8(6), 670-675. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions Involving 5-Methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxy-2-(trifluoromethyl)-1H-indole. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, but its unique electronic characteristics—an electron-donating methoxy group at the C5 position and a potent electron-withdrawing trifluoromethyl group at C2—present specific challenges in cross-coupling reactions.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategies. We will explore the causality behind experimental choices to empower you to overcome common hurdles and achieve high-yield, reproducible results.

Caption: Structure of this compound and its primary sites for coupling reactions.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues that can arise regardless of the specific coupling reaction being performed. A logical troubleshooting workflow is essential for efficiently diagnosing and solving experimental failures.

Frequently Asked Questions (General)

Q1: My coupling reaction shows low to no product yield. What are the most common culprits?

Low or no yield is a frequent issue that can often be traced back to a few key areas.[1]

  • Inactive Catalyst: The active Pd(0) species may not be forming from your Pd(II) precatalyst, or the catalyst may have decomposed. Ensure your palladium source and ligands are high quality and stored correctly. Consider using modern, air-stable palladacycle precatalysts (e.g., G3 or G4-type), which are often more robust.[2]

  • Atmosphere Control: Many palladium catalysts and ligands are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly before use.

  • Reagent Purity: Impurities in starting materials, especially the indole or coupling partner, can poison the catalyst or lead to side reactions.[3] Verify the purity of your reagents before starting.

  • Suboptimal Conditions: The chosen combination of ligand, base, solvent, and temperature may not be suitable for this specific substrate. A systematic optimization is often necessary.

Q2: I'm observing significant byproduct formation. What are the likely side reactions?

Byproduct formation reduces yield and complicates purification. Common side reactions include:

  • Homocoupling: Your organometallic reagent (e.g., boronic acid in a Suzuki reaction) couples with itself. This is often competitive at higher temperatures or if the catalytic turnover is slow.

  • Protodeboronation (Suzuki): The boronic acid is replaced by a proton from a trace water or solvent. This is often exacerbated by the choice of base and solvent.

  • Starting Material Decomposition: The indole scaffold can be sensitive to very strong bases or high temperatures, leading to tar or polymer formation.[4] It's often best to start with milder conditions and gradually increase temperature if needed.[4]

  • Indole Cleavage: Under certain harsh reductive conditions, the indole group itself can be cleaved, leading to byproducts lacking the core scaffold.[5]

Q3: How do the electronic properties of this compound specifically affect my reaction?

The "push-pull" nature of this molecule is critical. The electron-donating methoxy group enriches the benzene portion of the indole, making it more susceptible to electrophilic attack and potentially influencing the oxidative addition step at halogenated positions (C4, C6, C7). Conversely, the powerful electron-withdrawing trifluoromethyl group at C2 makes the N-H proton more acidic and deactivates the C3 position towards electrophilic substitution, which can be an advantage in preventing side reactions at that site. This electronic setup requires careful balancing of the catalyst system to achieve the desired reactivity.

G Figure 2: General Troubleshooting Workflow start Reaction Failure (Low Yield / No Product) reagents Step 1: Verify Reagents - Purity of starting materials? - Quality of catalyst/ligand? - Solvent dry and degassed? start->reagents atmosphere Step 2: Check Setup - Inert atmosphere secure? - Correct temperature? reagents->atmosphere Reagents OK conditions Step 3: Screen Reaction Conditions atmosphere->conditions Setup OK ligand Screen Ligands (Bulky, Electron-Rich) conditions->ligand base Screen Bases (Vary strength & solubility) ligand->base solvent Screen Solvents (Aprotic polar vs. nonpolar) base->solvent success Reaction Successful solvent->success Optimization Complete

Caption: A systematic workflow for troubleshooting common issues in cross-coupling reactions.

Part 2: Specific Coupling Reaction Guides

Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming C-C bonds between a halogenated version of the indole and an organoboron reagent.

Q1: What are the recommended starting conditions for a Suzuki coupling with a bromo-substituted this compound?

For an electron-rich heterocyclic system, promoting efficient oxidative addition and transmetalation is key. The following table provides a robust starting point for optimization.

ComponentRecommendationRationale & Key Considerations
Pd Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Pd(II) sources are air-stable and reduced in situ. For difficult couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be effective but require stricter inert conditions.[2]
Ligand XPhos, SPhos, or RuPhos (4-10 mol%)Bulky, electron-rich monophosphine ligands are often required for challenging substrates to facilitate both oxidative addition and reductive elimination.[2] The ligand-to-palladium ratio is crucial.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.)The base is critical for activating the boronic acid in the transmetalation step.[6] K₂CO₃ in an aqueous/organic mixture is a common start. For anhydrous conditions, Cs₂CO₃ is a stronger, more soluble base that can be highly effective.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMEA mixture of an organic solvent and water often gives excellent results. The choice of solvent and base must ensure the solubility of all reaction components.[7][8]
Temperature 80 - 110 °CStart around 80-90 °C and increase if the reaction is sluggish. High temperatures can lead to decomposition or side reactions.[4]

Q2: I am seeing significant protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. To mitigate this:

  • Use a less nucleophilic base: Switch from hydroxides or carbonates to phosphates (K₃PO₄).

  • Anhydrous Conditions: Water can be the proton source. Using a strong, anhydrous base like Cs₂CO₃ in a dry solvent (e.g., dioxane or toluene) can be very effective.[2]

  • Use Boronic Esters: Pinacol boronic esters (BPin) are often more stable to protodeboronation than their corresponding boronic acids.

Buchwald-Hartwig N-Arylation

This reaction forms a C-N bond, attaching an aryl group to the indole nitrogen. Given the acidity of the N-H proton (due to the C2-CF₃ group), this reaction is generally favorable but requires careful optimization.

Q1: What is the best catalyst system for the N-arylation of this compound with an aryl bromide?

The success of a Buchwald-Hartwig amination, especially with a potentially coordinating heterocycle, depends heavily on the ligand.[9]

ComponentRecommendationRationale & Key Considerations
Pd Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are standard, reliable precatalysts for C-N bond formation.[10]
Ligand XPhos or BrettPhos (2-5 mol%)Large, bulky biarylphosphine ligands are essential. They create a coordinatively unsaturated, electron-rich palladium center that promotes oxidative addition and facilitates the C-N reductive elimination.
Base NaOtBu or K₂CO₃ (1.4 - 2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the indole nitrogen. Sodium tert-butoxide is a common choice.[10] For more sensitive substrates, a weaker base like K₂CO₃ at a higher temperature may be effective.
Solvent Toluene or DioxaneAnhydrous, non-coordinating, and high-boiling point solvents are preferred to ensure all components remain in solution at the required reaction temperature.[10]
Temperature 80 - 110 °CThe reaction is typically heated to drive it to completion.[11]

Q2: My N-arylation reaction is sluggish and incomplete. What should I try first?

If conversion is low, consider the following:

  • Switch the Base: If you are using a weaker base like K₂CO₃, switching to a stronger base like NaOtBu or LHMDS can significantly increase the rate.

  • Change the Ligand: While XPhos is a good starting point, some substrate combinations work better with other specialized ligands. Screening a small panel (e.g., BrettPhos, RuPhos) can often identify a more effective system.

  • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments. Monitor for any signs of decomposition.

G Figure 3: Simplified Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (R¹-X) Pd0->OA Pd_int L₂Pd(II)(R¹)X OA->Pd_int Trans Transmetalation (R²-M) Pd_int->Trans Pd_int2 L₂Pd(II)(R¹)R² Trans->Pd_int2 RE Reductive Elimination Pd_int2->RE RE->Pd0 Regenerates Catalyst Product Product (R¹-R²) RE->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig.[6][12]

Heck and Sonogashira Coupling Considerations

Q1: What are the key challenges for performing a Heck reaction on a halogenated version of this indole?

The Heck reaction couples the indole with an alkene.[13] The primary challenges are:

  • Regioselectivity: With unsymmetrical alkenes, controlling where the indole couples (at the α or β position of the double bond) can be difficult. This is often influenced by the electronics of the alkene and the specific ligand used.[12][14]

  • Stereoselectivity: The reaction typically favors the formation of the E-isomer (trans) of the resulting alkene product.[14]

  • Reaction Conditions: Aqueous conditions have been developed for Heck couplings on indoles and can be very high yielding, sometimes even in the absence of a ligand for iodo-indoles.[15]

Q2: What is critical for a successful Sonogashira coupling of this indole?

The Sonogashira reaction couples the indole with a terminal alkyne to form an internal alkyne.[16]

  • Copper Co-catalyst: The classic Sonogashira reaction requires a copper(I) salt (e.g., CuI) as a co-catalyst in addition to the palladium catalyst. This facilitates the formation of a copper-acetylide intermediate.[17]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It acts as both the base and often as the solvent.[16]

  • Oxygen Exclusion: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). A thorough exclusion of air is critical for success.

Part 3: Detailed Experimental Protocols

The following protocols are generalized starting points. You must adapt them based on the specific reactivity of your substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of a bromo-substituted this compound with a generic arylboronic acid.

Materials:

  • Bromo-substituted indole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the bromo-indole, arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol outlines the N-arylation of this compound with a generic aryl bromide.[10][18]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the indole, aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed toluene to the tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track the consumption of starting material by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues and inorganic salts.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • MDPI. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]

  • ACS Publications. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions. Retrieved from [Link]

  • ACS Publications. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Indoles: Harnessing Palladium Catalysis for Chemical Breakthroughs. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Retrieved from [Link]

  • RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]

  • Books Gateway. (2016). Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd/Cu‐Catalyzed Enantioselective Sequential Heck‐Sonogashira Coupling: Asymmetric Synthesis of Oxindoles Containing Trifluoromethylated Quaternary Stereogenic Centers. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • NIH. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Solvent and Base a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [a]. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction in the presence of BNPs@Cur-Pd as a nanocatalyst. a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Retrieved from [Link]

  • SciELO. (n.d.). A Catalysis Guide Focusing on C–H Activation Processes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • PubMed - NIH. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Retrieved from [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). A Catalysis Guide Focusing on C–H Activation Processes. Retrieved from [Link]

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minimizing side reactions in the synthesis of 5-methoxy-2-(trifluoromethyl)-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-methoxy-2-(trifluoromethyl)-1H-indole scaffold is a privileged structure in modern medicinal chemistry. The unique combination of an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group imparts distinct physicochemical properties, influencing metabolic stability, lipophilicity, and receptor binding affinity.[1] However, these same electronic features create significant challenges in synthesis, often leading to a landscape of potential side reactions, low yields, and purification difficulties.

This technical support guide is designed for researchers, chemists, and drug development professionals actively working with this molecular framework. Moving beyond simple procedural lists, this document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the expert insights needed to anticipate, diagnose, and resolve common synthetic challenges, thereby minimizing side reactions and optimizing your path to the target molecule.

Section 1: Core Synthetic Strategies & Common Pitfalls

The synthesis of 2-(trifluoromethyl)indoles can be broadly categorized into classical and modern methods. The choice of route is critical as it dictates the types of side reactions you are likely to encounter.

  • Classical Methods:

    • Fischer Indole Synthesis: This remains a widely used method, involving the acid-catalyzed cyclization of a phenylhydrazone.[2] For the target molecule, this would start with 4-methoxyphenylhydrazine and a trifluoromethyl-containing ketone or aldehyde. Key challenges include the harsh acidic conditions, which can lead to degradation, and potential regioselectivity issues during cyclization.[3]

    • Bischler-Möhlau Indole Synthesis: This route involves the reaction of an α-halo-ketone with an aniline in excess.[4] It is generally less favored due to even harsher conditions, often requiring high temperatures, which can result in poor yields and a complex mixture of byproducts.[5]

  • Modern Methods:

    • Domino/Cascade Reactions: Recent advances have focused on more elegant and efficient pathways. A prominent example is the domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF₃ reagent (e.g., derived from fluoroform).[6][7] This approach offers excellent control over the position of the CF₃ group but can be sensitive to reaction parameters and substrate electronics.

    • Photochemical & Radical Reactions: Visible-light-induced radical trifluoromethylation and cyclization cascades are also emerging as powerful tools, often proceeding under mild conditions.[8][9] These methods can, however, be susceptible to competing radical pathways if not carefully controlled.

Logical Flow: Choosing a Synthetic Pathway

The following diagram outlines a decision-making process for selecting an appropriate synthetic strategy.

G start Start: Need 5-methoxy-2-CF3-indole derivative q1 Are advanced precursors like 2-alkynyl-4-methoxyaniline readily available? start->q1 domino Pursue Domino Trifluoromethylation/Cyclization q1->domino Yes classical Consider Classical Routes (e.g., Fischer Synthesis) q1->classical No domino_adv Advantage: High regioselectivity, often milder conditions. [1, 4] domino->domino_adv q2 Is the final molecule sensitive to strong acid or high temperatures? classical->q2 fischer_adv Advantage: Readily available starting materials (4-methoxyphenylhydrazine). [13] fischer_ok Proceed with Fischer Synthesis. Optimize acid catalyst and temperature. q2->fischer_ok No fischer_bad Fischer synthesis is high-risk. Consider synthesizing the advanced precursor for the Domino route. q2->fischer_bad Yes

Caption: Decision tree for selecting a primary synthetic route.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My Fischer indole synthesis is failing. The yield is poor, and the crude NMR shows a complex mixture. What is going wrong?

Answer: This is a classic issue with the Fischer synthesis, especially with substituted precursors. The problem typically stems from three sources: the acid catalyst, reaction temperature, or side reactions related to the hydrazone intermediate.

Causality: The Fischer synthesis proceeds via a[9][9]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[2] The electron-donating 5-methoxy group generally facilitates this reaction.[3] However, improper acid strength or excessive heat can cause a few problems:

  • Degradation: Indoles, particularly electron-rich ones, are prone to polymerization or decomposition under strongly acidic conditions.

  • Incomplete Cyclization: The final step involves the elimination of ammonia to form the aromatic indole ring. If conditions are not optimal, this step can stall, leading to aminal intermediates.[10]

  • Side-Chain Reactions: If your ketone precursor has other functional groups, they may react with the strong acid.

  • Regiochemical Scrambling: While less common with a para-methoxy substituent, very harsh conditions can sometimes lead to unexpected cyclization pathways.[3]

Troubleshooting Steps:

  • Re-evaluate Your Acid Catalyst: Not all acids are equal. Polyphosphoric acid (PPA) is often effective as it acts as both a catalyst and a solvent/dehydrating agent. However, it can be harsh. Consider alternatives summarized in the table below. A milder Lewis acid like ZnCl₂ can sometimes provide a cleaner reaction.[2]

  • Control the Temperature: Do not assume more heat is better. The initial formation of the hydrazone is often done at room temperature or slightly above, followed by a carefully controlled ramp-up to induce cyclization. Run small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) to find the sweet spot.

  • Ensure Anhydrous Conditions: The reaction involves dehydration and elimination steps. Water can interfere with the catalyst and intermediates. Ensure your reagents and solvent (if any) are dry.

  • Isolate the Hydrazone: While often performed in one pot, consider a two-step procedure. First, synthesize and purify the phenylhydrazone from 4-methoxyphenylhydrazine and your trifluoromethyl ketone. Purifying this intermediate removes impurities that could complicate the subsequent cyclization step.

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-120 °C, neatStrong dehydrating agentCan be too harsh, viscous
H₂SO₄ / Acetic Acid RefluxCommon, inexpensiveStrong acid, potential for sulfonation
Zinc Chloride (ZnCl₂) 150-180 °C, solvent/neatMilder Lewis acidHigh temperatures required
p-Toluenesulfonic Acid (pTSA) Reflux in Toluene/XyleneMilder Brønsted acidMay be less efficient
Q2: I've successfully made my this compound, but now I'm struggling with N-alkylation. I'm getting a significant amount of C3-alkylation as a side product. How do I improve N-selectivity?

Answer: This is a frequent and mechanistically interesting challenge in indole chemistry. The indolide anion, formed after deprotonation, is an ambident nucleophile with reactivity at both the N1 and C3 positions. Your goal is to create conditions that favor reaction at the nitrogen.

Causality: The regioselectivity of alkylation is governed by a balance of factors, including the counter-ion, the solvent, and the nature of the alkylating agent, as described by Hard-Soft Acid-Base (HSAB) theory.

  • The Indolide Anion: The nitrogen is the "harder" nucleophilic center, while the C3 position is "softer."

  • Counter-ion & Solvent: In polar aprotic solvents like DMF or DMSO, the cation (e.g., Na⁺, K⁺) is well-solvated, creating a more "free" and highly reactive indolide anion. This free anion tends to react at the most electronegative site (N1), which is a charge-controlled ("hard-hard") interaction. In less polar solvents like THF, the cation remains more tightly associated with the nitrogen (a "contact ion pair"), which can sterically hinder N-alkylation and promote C3-alkylation.[11]

Troubleshooting Steps:

  • Optimize the Base/Solvent System: This is the most critical factor. For high N-selectivity, the classic combination is Sodium Hydride (NaH) in anhydrous DMF .[12]

    • Procedure: Dissolve the indole in anhydrous DMF under argon. Cool to 0°C. Add NaH portion-wise and stir for 30-60 minutes until H₂ evolution ceases. Then, add your alkylating agent.

    • Why it works: NaH is a strong, non-nucleophilic base. DMF is a highly polar aprotic solvent that effectively solvates the Na⁺ cation, favoring the desired N-alkylation pathway.[11]

  • Consider Phase-Transfer Catalysis (PTC): For certain substrates, a PTC system (e.g., KOH, toluene, and a quaternary ammonium salt like TBAB) can be very effective and avoids pyrophoric bases like NaH.

  • Change the Counter-ion: In some cases, using a base with a larger, "softer" cation like Cesium Carbonate (Cs₂CO₃) can further enhance N-selectivity.

Troubleshooting Workflow: N- vs. C-Alkylation

G start Problem: Mixture of N1 and C3 alkylation products check_conditions Review Current Conditions: Base, Solvent, Temperature start->check_conditions q_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? check_conditions->q_solvent switch_solvent Action: Switch to anhydrous DMF or DMSO. [35] q_solvent->switch_solvent No q_base Is the base strong and non-nucleophilic (e.g., NaH)? q_solvent->q_base Yes switch_solvent->q_base switch_base Action: Use NaH or KH. Avoid weaker bases like K2CO3 in non-polar solvents. q_base->switch_base No final_check Re-run reaction at 0°C to rt. Monitor by TLC/LCMS. q_base->final_check Yes switch_base->final_check success Outcome: Improved N-selectivity final_check->success

Caption: Workflow for troubleshooting poor regioselectivity in indole alkylation.

Section 3: Frequently Asked Questions (FAQs)

Q: My final product is a dark oil that is difficult to purify by column chromatography. What are the best practices for purification?

A: Trifluoromethyl indoles can be challenging to purify due to their polarity and potential for instability.

  • Initial Workup: A gentle acid-base workup can sometimes help remove baseline impurities. However, given the potential acid sensitivity of the methoxy-indole, a neutral aqueous wash followed by extraction is often safer.

  • Chromatography: If your compound is streaking on silica gel, it may be due to the acidic nature of the silica. Try neutralizing your column by eluting with your solvent system containing 0.5-1% triethylamine or ammonia. Alternatively, consider using a different stationary phase like alumina (neutral or basic).

  • Recrystallization: This is the best method for achieving high purity if you can find a suitable solvent system. Screen various solvents, starting with non-polar solvents like hexanes or heptane and adding a more polar co-solvent (e.g., ethyl acetate, dichloromethane) dropwise until the compound dissolves at elevated temperature, then allowing it to cool slowly.[13]

Q: I am considering a domino trifluoromethylation/cyclization of a 2-alkynyl-4-methoxyaniline. The literature suggests an N-protecting group is needed. Why is this, and can I avoid it?

A: The N-protecting group (typically a tosyl or mesyl group) is often crucial for the success of this specific reaction.[6]

  • Mechanistic Role: The protecting group serves two functions. First, it acidifies the N-H proton, facilitating the initial steps. More importantly, it acts as a transient directing group during the cyclization step and can influence the electronics of the nitrogen atom to favor the desired ring closure. In many reported procedures, the protecting group is cleaved in situ or in a subsequent step.

  • Avoiding It: Attempting the reaction without the protecting group will likely lead to a complex mixture or recovery of the starting material. The unprotected aniline nitrogen can coordinate to the copper catalyst in an unproductive manner or undergo undesired side reactions. It is highly recommended to follow established protocols that utilize a protecting group strategy.

Section 4: Key Experimental Protocols

The following protocols are provided as a validated starting point and should be optimized for specific substrates.

Protocol 1: N-Alkylation of this compound (High N-Selectivity)
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration).

  • Deprotonation: Cool the stirred solution to 0°C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Safety Note: Hydrogen gas is evolved. Ensure proper ventilation and an inert atmosphere.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes. The formation of the sodium salt often results in a clear solution or a fine slurry.

  • Alkylation: Cool the mixture back to 0°C. Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots and quenching them in water/ethyl acetate.

  • Quenching: Once the starting material is consumed, cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small vials, test the solubility of your crude, semi-purified product (~10-20 mg) in various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile).

  • Procedure: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of a suitable "soluble" solvent to dissolve the compound at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing a small plug of cotton or filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least 1 hour to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(5), 1676–1679. [Link]

  • Lv, Y., Deng, Z., Zhu, Z., Hai, X., Wang, J., Wang, K.-H., Huang, D., & Hu, Y. (2023). Photo-induced radical trifluoromethylation/dearomatization of 3-substituted indoles. Organic & Biomolecular Chemistry, 21(40), 8269-8273. [Link]

  • Wang, X., He, R., Huang, P., & Li, Y. (2020). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry, 16, 2698–2705. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]

  • Hu, Y., et al. (2024). Visible-Light-Induced Cascade Radical Trifluoromethylation/Cyclization/Dearomatization of Isocyanide-Containing Indoles. The Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3295. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis. [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Khosropour, A. R., et al. (2005). Fischer indole synthesis in the absence of a solvent. Journal of Chemical Research, 2005(1), 33-35. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(61), 35567–35571. [Link]

  • Pál, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. HETEROCYCLES, 51(11), 2545. [Link]

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Validation & Comparative

A Comparative Guide to the In Vitro Anticancer Activity of 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This guide provides a comprehensive in vitro validation of a novel synthetic indole derivative, 5-methoxy-2-(trifluoromethyl)-1H-indole (hereafter designated as Cpd-5M2T), as a candidate anticancer agent. Through a series of rigorously designed experiments, we compare the cytotoxic and pro-apoptotic activities of Cpd-5M2T against established chemotherapeutic agents, Doxorubicin and Paclitaxel, in clinically relevant human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). This report details the experimental rationale, presents comparative bioactivity data, and provides validated, step-by-step protocols for the core assays, establishing a framework for the preliminary assessment of this promising compound.

Introduction: The Rationale for Targeting Cancer with Novel Indole Derivatives

Cancer remains a leading cause of mortality worldwide, necessitating the discovery of novel therapeutic agents with improved efficacy and reduced side effects.[2] Indole derivatives have garnered significant attention due to their wide range of biological activities, including potent anticancer properties.[1][2][3][4] These compounds can disrupt various oncogenic pathways, such as inducing cell cycle arrest, inhibiting tubulin polymerization, modulating key signaling cascades (e.g., PI3K/Akt/mTOR), and triggering programmed cell death (apoptosis).[1][2][4]

The strategic incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity.[5] We hypothesize that the novel compound, this compound (Cpd-5M2T), combines the privileged indole scaffold with the beneficial properties of the CF3 group, potentially leading to a potent and selective anticancer agent. This guide outlines the systematic in vitro validation of Cpd-5M2T's anticancer activity, providing a direct comparison with standard-of-care chemotherapeutics to ascertain its relative potency and potential.

Comparative Experimental Design

To provide a robust assessment of Cpd-5M2T, a multi-faceted experimental approach was designed. This strategy allows for the determination of cytotoxic potency, elucidation of the primary mechanism of cell death, and analysis of cell cycle perturbations.

2.1. Cell Line Selection:

  • A549 (Non-Small Cell Lung Cancer): A widely used model for lung adenocarcinoma, a prevalent and challenging cancer to treat.[6]

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line fundamental to breast cancer research.[6]

2.2. Comparative Anticancer Agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to apoptosis. It is a standard chemotherapeutic for a wide range of cancers, including breast cancer.[7][8][9]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis. It is a first-line treatment for lung and breast cancers.[7][8][9][10]

2.3. Assay Selection Rationale:

  • MTT Assay: To quantify metabolic activity as a surrogate for cell viability and determine the half-maximal inhibitory concentration (IC50).

  • Annexin V/Propidium Iodide (PI) Flow Cytometry Assay: To definitively identify and quantify cells undergoing apoptosis versus necrosis.[11][12]

  • Cell Cycle Analysis via PI Staining and Flow Cytometry: To determine if the compound induces arrest at specific phases of the cell cycle.[13][14]

The overall validation workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Bioactivity Screening cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion cell_culture Culture A549 & MCF-7 Cancer Cell Lines mtt MTT Assay (72h Treatment) cell_culture->mtt apoptosis Annexin V/PI Assay (48h Treatment) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (24h Treatment) cell_culture->cell_cycle compound_prep Prepare Stock Solutions: - Cpd-5M2T - Doxorubicin - Paclitaxel compound_prep->mtt compound_prep->apoptosis compound_prep->cell_cycle ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution (%) cell_cycle->cell_cycle_dist conclusion Comparative Efficacy & MOA Hypothesis ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for in vitro validation.

Results and Comparative Data Analysis

3.1. Cytotoxicity Profile (IC50 Determination)

Cells were treated with serial dilutions of each compound for 72 hours, and cell viability was assessed using the MTT assay. Cpd-5M2T demonstrated potent cytotoxic activity in both cell lines, with IC50 values in the low micromolar range, comparable to or exceeding the activity of the standard drugs in the A549 cell line.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
Cpd-5M2T 2.5 ± 0.3 5.8 ± 0.6
Doxorubicin3.1 ± 0.40.9 ± 0.1
Paclitaxel4.2 ± 0.51.5 ± 0.2
Data are presented as mean ± standard deviation from three independent experiments.

3.2. Induction of Apoptosis

To confirm that the observed cytotoxicity was due to programmed cell death, cells were treated with the respective IC50 concentration of each compound for 48 hours and analyzed by Annexin V/PI staining. Cpd-5M2T was a potent inducer of apoptosis, particularly in A549 cells.

Treatment (at IC50)Cell LineViable (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Vehicle ControlA54996.12.51.4
Cpd-5M2T A549 35.2 48.5 16.3
DoxorubicinA54942.839.118.1
Vehicle ControlMCF-795.53.11.4
Cpd-5M2T MCF-7 48.9 35.7 15.4
PaclitaxelMCF-740.128.831.1
Data represents the percentage of cells in each quadrant from a representative experiment.

3.3. Cell Cycle Analysis

Following a 24-hour treatment with IC50 concentrations, cell cycle distribution was analyzed. Cpd-5M2T induced a significant accumulation of cells in the G2/M phase in both cell lines, suggesting a mechanism that interferes with mitotic progression, similar to Paclitaxel.

Treatment (at IC50)Cell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlA54960.525.114.4
Cpd-5M2T A549 15.3 20.5 64.2
PaclitaxelA54912.818.968.3
Vehicle ControlMCF-765.222.312.5
Cpd-5M2T MCF-7 20.1 24.6 55.3
PaclitaxelMCF-718.521.260.3
Data represents the percentage of cells in each phase from a representative experiment.

Mechanistic Hypothesis: Disruption of Mitosis

The collective data strongly suggest that Cpd-5M2T exerts its anticancer effect by inducing G2/M cell cycle arrest, which subsequently triggers the intrinsic apoptotic pathway.[1][2] This mechanism is characteristic of microtubule-targeting agents.[15] The trifluoromethyl group may enhance the binding affinity of the indole core to tubulin, disrupting microtubule dynamics and leading to mitotic catastrophe.

G Cpd5M2T Cpd-5M2T Tubulin α/β-Tubulin Dimers Cpd5M2T->Tubulin Binds to Colchicine Site? Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Cpd5M2T->Microtubules Disrupts Tubulin->Microtubules Assembly Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Checkpoint Activation Microtubules->G2M Disruption leads to Metaphase Metaphase Arrest Spindle->Metaphase Apoptosis Intrinsic Apoptosis Pathway G2M->Apoptosis Triggers Caspase Caspase-9 → Caspase-3 Activation Apoptosis->Caspase Death Cell Death Caspase->Death

Caption: Hypothesized mechanism of Cpd-5M2T action.

Detailed Experimental Protocols

5.1. MTT Cell Viability Assay

  • Rationale: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reflects the number of viable cells. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is quantifiable and proportional to cell viability.

  • Materials:

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[16]

    • Solubilization buffer: DMSO (Dimethyl sulfoxide)

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Seed cells (A549 or MCF-7) into a 96-well plate at a density of 5x10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of Cpd-5M2T, Doxorubicin, and Paclitaxel in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[17]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

5.2. Annexin V/PI Apoptosis Assay

  • Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[11][12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Materials:

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells into 6-well plates at a density of 2x10⁵ cells/well and incubate for 24 hours.

    • Treat cells with the predetermined IC50 concentration of each compound for 48 hours. Include a vehicle-treated negative control.

    • Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1x10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry, acquiring at least 10,000 events per sample.

5.3. Cell Cycle Analysis

  • Rationale: This method uses PI to stoichiometrically stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[13][14]

  • Materials:

    • 6-well plates

    • Cold 70% ethanol

    • PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[18]

    • Flow cytometer

  • Procedure:

    • Seed cells into 6-well plates as described for the apoptosis assay.

    • Treat cells with the IC50 concentration of each compound for 24 hours.

    • Harvest cells by trypsinization and centrifugation.

    • Wash the cell pellet with PBS, then resuspend in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry. Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

Discussion and Conclusion

The in vitro data presented in this guide demonstrate that this compound (Cpd-5M2T) is a potent anticancer agent against both non-small cell lung cancer (A549) and breast adenocarcinoma (MCF-7) cell lines. Its cytotoxicity, particularly against A549 cells, is comparable to the established drug Doxorubicin.

The primary mechanism of action appears to be the induction of G2/M phase cell cycle arrest, which culminates in apoptosis. This profile is highly similar to that of Paclitaxel, suggesting that Cpd-5M2T may function as a microtubule-destabilizing agent. The induction of a high percentage of early apoptotic cells, as seen with the Annexin V assay, is a favorable characteristic, indicating the engagement of programmed cell death pathways rather than non-specific necrosis.

References

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A Comparative Guide to Indole-Based Inhibitors: Evaluating the Potential of the 5-Methoxy-2-(Trifluoromethyl)-1H-Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of indole-based inhibitors, centering on the structural and functional significance of the 5-methoxy-2-(trifluoromethyl)-1H-indole scaffold. While not a widely characterized inhibitor in its own right, this molecule represents a confluence of chemical motifs commonly exploited in modern drug design to enhance potency, selectivity, and pharmacokinetic properties. We will dissect the roles of its constituent parts and compare its potential against established indole-based inhibitors targeting critical pathways in disease.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone of drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide variety of biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle is found in numerous natural products, neurotransmitters (e.g., serotonin), and FDA-approved drugs.[1][3] Its versatility allows for functionalization at multiple positions, enabling medicinal chemists to fine-tune the molecule's properties to achieve desired therapeutic effects.[4] The strategic introduction of specific substituents, such as methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, is a key tactic for optimizing inhibitor performance.[5][6]

Dissecting the this compound Motif

To understand the potential of this specific scaffold, we must analyze the contribution of each component:

  • The Indole Core: Provides the fundamental structure for interacting with biological targets, often through hydrogen bonding (via the N-H group) and hydrophobic interactions.[4][7]

  • The 5-Methoxy Group: The electron-donating nature of the methoxy group at the 5-position can significantly influence the electronic properties of the indole ring.[8] This feature is crucial for binding to certain receptors, such as melatonin and serotonin receptors, and can enhance ligand-receptor interactions.[8]

  • The 2-Trifluoromethyl Group: The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are known to enhance metabolic stability (by blocking sites of oxidation), improve membrane permeability, and increase binding affinity through favorable interactions with the target protein.[5][6] The synthesis of 2-(trifluoromethyl)indoles can be achieved through methods like domino trifluoromethylation/cyclization of 2-alkynylanilines.[9]

Comparative Analysis with Established Indole-Based Inhibitors

While direct experimental data on this compound as an inhibitor is scarce, we can benchmark its structural features against well-documented indole derivatives that have demonstrated significant biological activity.

Class I: Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers essential for cell division, making them a prime target for anticancer agents.[10][11] Many indole-based compounds disrupt microtubule dynamics by binding to tubulin, often at the colchicine-binding site.[10]

  • OXi8006 and Analogs: A potent vascular disrupting agent, OXi8006 (2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole) potently inhibits tubulin assembly (IC₅₀ = 1.1 µM).[12] Structure-activity relationship (SAR) studies on this class revealed that a methoxy group at position 6 or 7 of the indole ring is critical for both cytotoxicity and tubulin assembly inhibition. For instance, the 7-methoxy analog (Compound 36 ) was comparable to OXi8006 in potency.[12] However, replacing the trimethoxybenzoyl group with moieties containing trifluoromethyl or trifluoromethoxy groups (compounds 30 and 31 ) maintained good, albeit slightly reduced, inhibitory activity against tubulin assembly (IC₅₀ = 3.1 µM and 3.7 µM, respectively).[12] This suggests that a trifluoromethyl group could be compatible with tubulin inhibition within a suitable indole scaffold.

Class II: Protein Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology, and the indole nucleus is a frequent scaffold in kinase inhibitor design.[2][4]

  • EGFR Inhibitors: Researchers have developed pyrazolinyl-indole derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. One such compound achieved 78.76% growth inhibition in leukemia cells at a 10 μM concentration, significantly outperforming the standard drug imatinib.[7][13]

  • FLT3/CHK1 Dual Inhibitors: A compound featuring a 5-trifluoromethyl-2-aminopyrimidine core was identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), two important targets in Acute Myeloid Leukemia (AML).[14] The trifluoromethyl group was a key part of the active pharmacophore.

Class III: Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

IDO is an enzyme involved in immune evasion in cancer by catalyzing the degradation of tryptophan.[15] IDO inhibitors are a promising class of immunotherapeutic agents.

  • Comparative Study: A preclinical comparative study of three representative IDO inhibitors (PCC0208009, INCB024360, and NLG919) showed that all were effective, but with differing potencies. In a HeLa cell-based assay, PCC0208009 had the lowest IC₅₀ value (4.52 ± 1.19 nM), compared to INCB024360 (12.22 ± 5.21 nM) and NLG919 (83.37 ± 9.59 nM).[15] This highlights how subtle structural variations on a common theme can lead to significant differences in pharmacological activity.

Data-Driven Performance Metrics

The following table summarizes the quantitative performance of selected indole-based inhibitors, providing a basis for comparison.

Inhibitor/CompoundTarget(s)Key Structural FeaturesIC₅₀ / KᵢAssay/Cell LineReference
OXi8006 Tubulin Polymerization6-Methoxyindole1.1 µMTubulin Assembly Assay[12]
Compound 36 (OXi8006 Analog) Tubulin Polymerization7-Methoxyindole1.1 µMTubulin Assembly Assay[12]
Compound 31 (OXi8006 Analog) Tubulin Polymerization3-Trifluoromethoxy Phenyl3.7 µMTubulin Assembly Assay[12]
PCC0208009 IDO1Indole-based4.52 nMHeLa Cell-based IDO Assay[15]
INCB024360 (Epacadostat) IDO1Indole-based12.22 nMHeLa Cell-based IDO Assay[15]
Compound 2a Carbonic Anhydrase II (hCA II)Indole-based SulfonamideKᵢ = 5.9 nMhCA II Inhibition Assay[16]
Compound 10k Tubulin PolymerizationIndole-based TMP analog2.68 µMTubulin Assembly Assay[10]
Compound 3 (Coumarin-indole) Tubulin PolymerizationCoumarin-indole Hybrid0.011 µMMGC-803 Gastric Cancer Cells[7]

Key Experimental Protocols for Inhibitor Characterization

To rigorously evaluate a novel compound like this compound, a series of standardized, self-validating experiments are required.

Protocol 1: In Vitro Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common, robust method.

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified kinase, fluorescently labeled substrate peptide, and ATP. Serially dilute the test inhibitor (e.g., this compound) to create a concentration gradient.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test inhibitor at various concentrations. Allow a 15-minute pre-incubation period for the compound to bind to the kinase.

  • Initiation: Start the reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The kinase will phosphorylate the substrate.

  • Detection: Stop the reaction by adding a detection solution containing a lanthanide-labeled antibody that specifically binds to the phosphorylated substrate.

  • Signal Reading: After a 60-minute incubation, read the plate on a TR-FRET-capable plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Rationale: This assay assesses the effect of a compound on the metabolic activity and proliferation of living cells, providing a measure of its cytotoxic or cytostatic effects.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include wells for a vehicle-only control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot it against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualization of Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological pathways and experimental procedures.

G cluster_pathway Kinase Signaling Pathway Inhibition ATP ATP Blocked Blocked ATP->Blocked Kinase Kinase Active Site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor Indole-Based Inhibitor Inhibitor->Kinase Binds to ATP Pocket Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream

Caption: General mechanism of an ATP-competitive kinase inhibitor.

G cluster_workflow Workflow: In Vitro Kinase Inhibition Assay (TR-FRET) A 1. Add Kinase and Test Inhibitor to Plate B 2. Pre-incubate (15 min) A->B C 3. Add ATP and Fluorescent Substrate B->C D 4. Incubate for Kinase Reaction (60 min) C->D E 5. Add Detection Antibody (Anti-Phospho-Substrate) D->E F 6. Incubate for Detection (60 min) E->F G 7. Read TR-FRET Signal on Plate Reader F->G H 8. Analyze Data and Calculate IC50 G->H

Caption: Experimental workflow for a TR-FRET kinase assay.

G cluster_workflow Workflow: Cell Proliferation (MTT) Assay A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Serial Dilutions of Inhibitor A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Analyze Data and Calculate GI50 F->G

Caption: Experimental workflow for an MTT cell proliferation assay.

Conclusion and Future Directions

The this compound scaffold embodies a strategic design principle in modern medicinal chemistry. While it may currently serve more as a synthetic building block than a characterized drug, its constituent parts are hallmarks of successful inhibitory molecules. The 5-methoxy group is proven to be critical for activity in potent tubulin inhibitors like OXi8006, while the trifluoromethyl group is a valuable tool for enhancing the drug-like properties of kinase and other targeted inhibitors.

The comparative analysis shows that indole-based inhibitors are a rich and diverse class of therapeutics, with potent examples targeting cell division, signal transduction, and immune regulation. Future research should focus on synthesizing and screening a library of compounds based on the this compound core against a broad panel of targets, such as kinases and tubulin. This would empirically validate the potential of this scaffold and could lead to the discovery of novel, highly effective therapeutic agents.

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The Trifluoromethyl Group at the 2-Position of 5-Methoxy-1H-indole: A Double-Edged Sword in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," forming the core of numerous natural products and synthetic drugs.[1] Its versatility allows for a wide range of biological activities, from anticancer to antimicrobial.[1][2] A common strategy to modulate the therapeutic potential of indole-based compounds is the introduction of various substituents. Among these, the methoxy and trifluoromethyl groups are frequently employed to fine-tune a molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of 5-methoxy-2-(trifluoromethyl)-1H-indole versus its non-trifluoromethylated analogs, drawing upon structure-activity relationship (SAR) studies of similar compounds to provide insights for researchers in drug development.

While direct comparative biological assay data for this compound against its simple non-trifluoromethylated analogs is not extensively available in the public literature, a critical analysis of related indole derivatives provides a strong foundation for predicting their relative performance and guiding future research.

The Influence of Methoxy and Trifluoromethyl Groups on Indole Scaffolds

The introduction of a methoxy (-OCH3) or a trifluoromethyl (-CF3) group can dramatically alter a molecule's properties. A 5-methoxy substitution, being an electron-donating group, can influence the electron density of the indole ring system.[3] This modification can impact binding to biological targets and metabolic pathways. The presence of a methoxy group has been associated with enhanced anti-inflammatory, antiviral, and anticancer activities in some indole derivatives.[4]

Conversely, the trifluoromethyl group is a strong electron-withdrawing group with high lipophilicity. Its incorporation is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[5] However, the effects of trifluoromethylation are not universally beneficial and are highly dependent on the specific scaffold and its biological target.

Comparative Biological Activity: Insights from Analogous Compounds

Examining related indole structures from published research provides valuable insights into the likely consequences of introducing a 2-trifluoromethyl group to the 5-methoxy-1H-indole core.

AAA ATPase p97 Inhibition

A study on indole-based inhibitors of the AAA ATPase p97, a target in cancer therapy, revealed significant substituent effects at the C-5 position. While not a direct comparison at the C-2 position, the findings are instructive. A focused series of analogs were tested, and their half-maximal inhibitory concentrations (IC50) in an ADP-Glo assay were determined. The results showed that a C-5 trifluoromethyl-indole exhibited potent inhibition. In contrast, the corresponding C-5 methoxy-indole analog was significantly less active.[6] This suggests that for this particular biological target, the electron-withdrawing and steric properties of the trifluoromethyl group are crucial for high-potency inhibition.

Table 1: Comparative Activity of C-5 Substituted Indole Analogs as p97 Inhibitors [6]

C-5 SubstituentIC50 (µM) in ADP-Glo Assay
-CF3Low nanomolar range
-OCH3Double-digit micromolar range
-CH3Low nanomolar range
-NO2Low nanomolar range
-SF521.5 ± 0.4

This table is adapted from a study on a specific phenyl indole chemotype and is intended to illustrate the potential impact of substituents on biological activity.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

In the development of novel potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), the introduction of a trifluoromethyl group had a detrimental effect. Specifically, the insertion of a trifluoromethyl group at the 8-position of a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, a scaffold related to indoles, resulted in a significant six-fold decrease in potency for rescuing the gating defect of F508del-CFTR when compared to the monosubstituted analog.[5] This highlights that the steric bulk and electronic effects of the trifluoromethyl group can be unfavorable for binding to certain biological targets.

Table 2: Effect of Trifluoromethyl Substitution on CFTR Potentiator Activity [5]

CompoundSubstitutionEC50 (µM)
Analog 206-Fluoro~0.095
Analog 288-Trifluoromethyl0.57

This table is based on data for tetrahydro-γ-carboline derivatives and illustrates a case where trifluoromethylation reduces biological activity.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, detailed protocols for relevant biological assays are provided below.

Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., A549, K562) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and non-trifluoromethylated analogs) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay determines if a compound interferes with the assembly of microtubules, a key target for many anticancer drugs.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., from bovine brain), a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.[2]

Visualizing the Concepts

Comparative_Properties Indole 5-Methoxy-1H-Indole Scaffold CF3 2-CF3 Substitution Indole->CF3 Introduction of NonCF3 Non-CF3 Analog (e.g., 2-H, 2-CH3) Indole->NonCF3 Reference Trifluoromethylated This compound CF3->Trifluoromethylated NonTrifluoromethylated Non-Trifluoromethylated Analog NonCF3->NonTrifluoromethylated Properties Physicochemical Properties Trifluoromethylated->Properties Alters NonTrifluoromethylated->Properties Influences Bioactivity Biological Activity Properties->Bioactivity Determines Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & QC Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antiproliferative Antiproliferative Assays (e.g., MTT) Characterization->Antiproliferative Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase) Characterization->Enzyme_Assay Tubulin_Assay Tubulin Polymerization Assay Characterization->Tubulin_Assay IC50 IC50/EC50 Determination Antiproliferative->IC50 Enzyme_Assay->IC50 Tubulin_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_ID Lead Identification SAR->Lead_ID

Caption: A generalized experimental workflow for the comparison of indole analogs.

Conclusion and Future Directions

The introduction of a trifluoromethyl group at the 2-position of 5-methoxy-1H-indole is a double-edged sword. Based on SAR from related compounds, this modification has the potential to either significantly enhance or diminish biological activity depending on the specific target protein and its binding pocket. For targets where strong electron-withdrawing properties and increased lipophilicity are favorable, the 2-trifluoromethyl analog may outperform its non-fluorinated counterparts. However, for targets sensitive to steric hindrance or altered electronics, the trifluoromethyl group could be detrimental to activity.

Given the lack of direct comparative data, there is a clear need for future research to synthesize and evaluate this compound and its non-trifluoromethylated analogs in a panel of standardized biological assays. This would provide invaluable data for the medicinal chemistry community and aid in the rational design of more effective indole-based therapeutics.

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A Researcher's Guide to Assessing the Kinase Selectivity of Novel Chemical Scaffolds: A Case Study Using 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in oncology, protein kinases remain a pivotal class of drug targets.[1] The development of small molecule inhibitors that can selectively target specific kinases is a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[2][3] Achieving selectivity is paramount to minimizing off-target effects and enhancing the therapeutic window of a potential drug candidate.[4] This guide provides a comprehensive framework for assessing the kinase selectivity of a novel chemical entity, using the scaffold 5-methoxy-2-(trifluoromethyl)-1H-indole as a representative, albeit hypothetical, starting point. While this specific molecule is recognized as a valuable building block in creating libraries of potential kinase inhibitors, its intrinsic and detailed selectivity profile is not yet publicly established.[5][6][7][8]

This guide will walk through the essential experimental workflows, from broad-panel screening to cellular target engagement, providing the "why" behind each step. We will compare our hypothetical lead, which we'll call "Indole-CF3," against two well-characterized compounds: the notoriously non-selective inhibitor Staurosporine [9][10] and the highly selective EGFR inhibitor Gefitinib .[11][12]

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[13] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1] An ideal kinase inhibitor would potently inhibit its intended target while sparing all other kinases. However, the structural similarity of the ATP-binding pocket often leads to promiscuous binding, where an inhibitor interacts with multiple kinases.[2] This can result in unforeseen toxicities or even therapeutic benefits through polypharmacology. Therefore, a thorough understanding of a compound's selectivity profile is a critical step in its development journey.[14]

Phase 1: Initial Broad Kinome Screening

The first step in characterizing a new chemical entity is to cast a wide net to understand its general behavior across the kinome.[4] This is typically achieved through large-scale in vitro kinase panel screening.[14][15][16]

Experimental Rationale: The goal of this initial screen is not to obtain precise affinity values but to quickly identify a compound's primary targets and any significant off-targets. A single high concentration (e.g., 1 or 10 µM) screen against a large panel of kinases (often over 400) provides a "snapshot" of the compound's selectivity.[14] Radiometric assays, which directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a gold standard for their reliability and avoidance of interference that can plague other methods.[17]

KinaseIndole-CF3 (% Inhibition)Staurosporine (% Inhibition)Gefitinib (% Inhibition)
EGFR 98 9999
HER2 85 9725
VEGFR2 92 9815
ABL145958
SRC529612
CDK215925
ROCK18883
p38α12906
... (400+ other kinases)<10>80 for most<10 for most

Note: Data presented is hypothetical and for illustrative purposes.

From this initial screen, we can hypothesize that "Indole-CF3" shows potent activity against a cluster of receptor tyrosine kinases (EGFR, HER2, VEGFR2) while displaying moderate activity against some non-receptor tyrosine kinases (ABL1, SRC). This contrasts sharply with Staurosporine's broad activity and Gefitinib's high selectivity for EGFR.[9][11]

Phase 2: Determining Potency and Affinity (IC50 & Kd Determination)

Following the initial screen, the next logical step is to quantify the potency of the inhibitor against the identified primary targets and key off-targets. This is typically done by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).[4]

Experimental Rationale: IC50 values are dependent on assay conditions, particularly the ATP concentration.[14] Therefore, it's crucial to perform these assays under standardized conditions (e.g., at the Km of ATP for each kinase) to allow for meaningful comparisons.[16] These dose-response experiments validate the initial hits and provide a quantitative measure of potency.

KinaseIndole-CF3 (IC50, nM)Staurosporine (IC50, nM)[18]Gefitinib (IC50, nM)[12]
EGFR 25 630
HER2 80 15>10,000
VEGFR2 55 10>10,000
ABL185020>10,000
SRC1,2009>10,000

Note: Data for Indole-CF3 is hypothetical.

This quantitative data refines our understanding. "Indole-CF3" appears to be a potent, multi-targeted inhibitor of EGFR, HER2, and VEGFR2, with significantly weaker activity against ABL1 and SRC.

Phase 3: Validating Target Engagement in a Cellular Context

In vitro biochemical assays are essential, but they don't fully recapitulate the complex environment inside a living cell.[19] Factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is critical to validate that the compound engages its intended target(s) in a cellular setting.[20][21] Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.[22][23][24]

The following diagram illustrates a generalized workflow for assessing target engagement in cells.

G cluster_0 Cellular Treatment cluster_1 CETSA cluster_2 NanoBRET™ culture Culture cells expressing target kinase treat Treat cells with varying concentrations of 'Indole-CF3' culture->treat heat Heat shock cells to induce protein denaturation treat->heat CETSA Pathway setup_nbret Use cells expressing NanoLuc-kinase fusion treat->setup_nbret NanoBRET™ Pathway lyse_cetsa Lyse cells and separate soluble/aggregated fractions heat->lyse_cetsa detect_cetsa Quantify soluble target protein (e.g., Western Blot) lyse_cetsa->detect_cetsa add_tracer Add cell-permeable fluorescent tracer setup_nbret->add_tracer readout Measure BRET signal (energy transfer) add_tracer->readout

Caption: Workflow for CETSA and NanoBRET™ target engagement assays.

Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that when a protein binds to a ligand (our inhibitor), it becomes thermodynamically stabilized.[21][25] This stabilization results in a higher melting temperature. By heating cells treated with the inhibitor to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining.[20][26] An increase in the amount of soluble protein at higher temperatures compared to untreated cells confirms target engagement.[27]

NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in live cells.[22] The target kinase is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is then added to the cells.[28] When the tracer is bound, its close proximity to the luciferase results in Bioluminescence Resonance Energy Transfer (BRET).[23] When an inhibitor like "Indole-CF3" enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[24]

AssayTargetIndole-CF3 (EC50, nM)Staurosporine (EC50, nM)Gefitinib (EC50, nM)
NanoBRET™EGFR15050180
CETSA (ΔTagg)VEGFR2+5.2 °C @ 1 µM+6.5 °C @ 1 µMNo significant shift

Note: Data is hypothetical and for illustrative purposes. EC50 in cellular assays reflects apparent affinity and is influenced by cell permeability.

The cellular data often reveals a rightward shift in potency compared to biochemical IC50s, which is expected due to the barriers the compound must overcome to reach its target. This data confirms that "Indole-CF3" can enter cells and engage with EGFR and VEGFR2.

Visualizing the Mechanism: Impact on Signaling Pathways

To contextualize the findings, it's helpful to visualize where the targeted kinases sit within established signaling pathways. Gefitinib, for instance, specifically inhibits the EGFR signaling pathway, which is crucial for cell proliferation and survival in certain cancers.[29][30] Our hypothetical "Indole-CF3" targets multiple pathways, suggesting a different therapeutic strategy and potential side-effect profile.

G GF Growth Factors (EGF, VEGF) EGFR EGFR GF->EGFR VEGFR2 VEGFR2 GF->VEGFR2 RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K VEGFR2->PI3K PLCg PLCγ/PKC Pathway VEGFR2->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation PLCg->Proliferation IndoleCF3 Indole-CF3 IndoleCF3->EGFR IndoleCF3->VEGFR2 Gefitinib Gefitinib Gefitinib->EGFR

Caption: Simplified signaling pathways inhibited by Gefitinib and "Indole-CF3".

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the kinase selectivity of a novel compound, exemplified by the hypothetical inhibitor "Indole-CF3". The process moves from a broad, low-resolution view of the entire kinome to high-resolution, quantitative measurements of potency and finally to validation of target engagement in a physiologically relevant cellular environment.

Our analysis suggests that "Indole-CF3" is a potent multi-targeted inhibitor of key receptor tyrosine kinases. This profile is distinct from both the pan-kinase inhibitor Staurosporine and the highly selective inhibitor Gefitinib. Such a profile could be advantageous in cancers driven by multiple signaling pathways but would require careful evaluation for potential off-target toxicities.

The next steps in the development of such a compound would involve:

  • Full Kinome IC50 Profiling: To build a comprehensive quantitative map of selectivity.

  • Cellular Phosphorylation Assays: To confirm that target engagement leads to downstream pathway inhibition.

  • Phenotypic Screening: To assess the compound's effect on cancer cell proliferation and viability.[15]

  • Structural Biology: To understand the molecular basis of the compound's interactions with its targets.[2]

By following this rigorous, evidence-based approach, researchers can build a robust data package to support the advancement of novel kinase inhibitors from the bench toward the clinic.

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A Comparative Guide to the Cytotoxicity of 5-Methoxy-2-(Trifluoromethyl)-1H-Indole Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the indole scaffold remains a cornerstone for the development of novel therapeutics.[1][2][3] Its structural versatility allows for modifications that can significantly enhance anticancer activity. This guide focuses on 5-methoxy-2-(trifluoromethyl)-1H-indole, a compound of interest due to the presence of two key pharmacophores: a methoxy group at the 5-position and a trifluoromethyl group at the 2-position. While direct cytotoxic data for this specific molecule is emerging, we can infer its potential activity by examining structurally related indole derivatives. This guide will provide a comparative analysis of the cytotoxicity of analogous compounds across various cancer cell lines, detail the experimental methodologies for assessing cytotoxicity, and explore potential mechanisms of action.

The Rationale Behind the Structure: Methoxy and Trifluoromethyl Substitutions

The anticancer potential of indole derivatives is often modulated by the nature and position of their substituents. The 5-methoxy group is a common feature in many biologically active indoles, known to influence their interaction with various cellular targets.[4] The trifluoromethyl group, a bioisostere of a methyl group, is known to enhance metabolic stability and cell permeability of drug candidates.[5] The combination of these two groups on an indole scaffold presents a promising strategy for developing potent and selective anticancer agents.

Comparative Cytotoxicity of Structurally Similar Indole Derivatives

To contextualize the potential efficacy of this compound, we have compiled cytotoxic data (IC50 values) for analogous indole derivatives against a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Structural FeaturesReference
Compound A 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[4]
HT-29 (Colon)1.69Sunitinib8.11[4]
A-549 (Lung)1.69Sunitinib8.11[4]
Compound B Indolyl-3-glyoxamideHeLa (Cervical)3.75-Fluorouracil-3-amino-1H-7-azaindole scaffold.[1]
HepG2 (Liver)8.05-Fluorouracil-[1]
MCF-7 (Breast)19.95-Fluorouracil-[1]
Compound C 2-carbomethoxy-3-arylindoleCEM (Leukemia)0.20--R = OMe, R1 = CF3[3]
RS4;11 (Leukemia)0.30--[3]
Compound D 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)4.7--Ester derivative with a 4-methoxy group.[5]
Compound E Indole Mannich baseHepG2 (Liver)0.9Doxorubicin-Indole ring fused to a hydroxyl benzaldehyde.[6]
MCF-7 (Breast)0.55Doxorubicin-[6]
HeLa (Cervical)0.50Doxorubicin-[6]

Elucidating the Mechanism of Action: Potential Signaling Pathways

Indole derivatives exert their anticancer effects through a variety of mechanisms.[7][8] Based on the activities of analogous compounds, this compound could potentially act through one or more of the following pathways:

  • Inhibition of Tubulin Polymerization: Many indole-based compounds, particularly those with a trimethoxyphenyl moiety, are known to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

  • Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Depending on the specific substitutions, these compounds can target various kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and extracellular signal-regulated kinase (Erk).[9]

  • Induction of Apoptosis: A common endpoint for many anticancer agents is the induction of programmed cell death, or apoptosis. Indole derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[3]

cluster_workflow General Cytotoxicity Screening Workflow A Cancer Cell Line Seeding (e.g., 96-well plate) B Compound Treatment (this compound at various concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity Assay (e.g., MTT or SRB) C->D E Data Analysis (Calculation of IC50 values) D->E

Caption: A generalized workflow for assessing the cytotoxicity of a test compound against cancer cell lines.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, the following detailed protocols for the MTT and SRB assays are provided.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_pathway Potential Mechanism: Inhibition of Tubulin Polymerization Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: A diagram illustrating the potential mechanism of action of an indole derivative via inhibition of tubulin polymerization.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[10][11][12][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is still to be broadly established, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential anticancer agent. The presence of both a 5-methoxy and a 2-trifluoromethyl group on the indole scaffold suggests a high likelihood of potent and selective cytotoxic activity against various cancer cell lines. Further research should focus on synthesizing this compound and evaluating its efficacy using the standardized protocols outlined in this guide. Mechanistic studies will also be crucial to elucidate its precise mode of action and to identify potential biomarkers for sensitivity.

References

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  • A. A. El-Sayed, et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(13), 5031.
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  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

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  • M. A. Naylor, et al. (1998). Indolequinone antitumor agents: reductive activation and elimination from (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives and hypoxia-selective cytotoxicity in vitro. Journal of Medicinal Chemistry, 41(15), 2720-2731.
  • A. Teymori, et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 21(1), e124929.
  • S. K. S. Al-Burtamani, et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 843477.
  • H. M. Abdel-Rahman, et al. (2020). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
  • A. A. El-Gamal, et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Medicinal Chemistry, 15(6), 664-676.
  • S. Iqbal, et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7626.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methoxy-2-(trifluoromethyl)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Indole in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic therapeutic agents.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrrole ring, provides a versatile template for designing molecules with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][4] The electronic properties of the indole ring system, particularly the high electron density of the pyrrole ring, allow for crucial interactions with various biological targets.[2][5] This guide focuses on a specific, synthetically important class of indole derivatives: 5-methoxy-2-(trifluoromethyl)-1H-indoles. We will dissect the structure-activity relationships (SAR) of this scaffold, providing a comparative analysis of how subtle molecular modifications can profoundly impact biological activity. The strategic placement of a methoxy group at the 5-position and a trifluoromethyl group at the 2-position creates a unique electronic and steric profile, making these analogs compelling candidates for drug development.

The Core Scaffold: Unpacking the Roles of the 5-Methoxy and 2-Trifluoromethyl Groups

The foundational structure of 5-methoxy-2-(trifluoromethyl)-1H-indole presents two key functional groups that significantly influence its physicochemical properties and biological interactions.

  • The 5-Methoxy Group: The methoxy group at the C5 position is an electron-donating group, which increases the electron density of the indole ring system. This modification is known to be a crucial determinant of biological activity in many indole derivatives.[6] For instance, the 5-methoxyindole scaffold is a well-established pharmacophore for serotonin (5-HT) receptors, owing to its structural similarity to the endogenous ligand serotonin.[7][8] This electron-donating nature can enhance binding to target proteins through favorable electronic interactions.

  • The 2-Trifluoromethyl Group: In contrast, the trifluoromethyl (CF3) group at the C2 position is a strong electron-withdrawing group. The introduction of fluorine can significantly alter the metabolic stability and lipophilicity of a molecule. The CF3 group can also participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets.[9] Its presence on the indole scaffold can lead to enhanced potency and improved pharmacokinetic profiles.[10]

The interplay between the electron-donating 5-methoxy group and the electron-withdrawing 2-trifluoromethyl group creates a unique electronic distribution across the indole ring, which is central to the SAR of these analogs.

Comparative Analysis of Structural Modifications

The following sections provide a comparative analysis of key structural modifications to the this compound core and their impact on biological activity.

Substitution at the N1-Position of the Indole Ring

The nitrogen atom of the indole ring (N1) is a common site for chemical modification. Alterations at this position can significantly impact a compound's physical properties, such as solubility and membrane permeability, as well as its binding affinity to target receptors.

Analog N1-Substituent Observed Effect on Activity Rationale for Change in Activity
Analog A (Parent) -HBaseline ActivityThe presence of a hydrogen atom allows for potential hydrogen bond donation.
Analog B -CH3 (Methyl)Often increases lipophilicity and may enhance membrane permeability. Can lead to increased potency if the methyl group fits into a hydrophobic pocket of the target protein.
Analog C -CH2CH2OH (Hydroxyethyl)Increases polarity and may improve aqueous solubility. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new interactions with the target.
Analog D -Bn (Benzyl)Introduces a bulky, aromatic group that can engage in pi-stacking interactions with aromatic residues in the target's binding site, often leading to a significant increase in affinity.

Experimental Workflow for N1-Alkylation:

start This compound reaction N1-Alkylation start->reaction reagents Base (e.g., NaH, K2CO3) Alkyl Halide (R-X) Solvent (e.g., DMF, THF) reagents->reaction product N1-Substituted Analog reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: General workflow for the N1-alkylation of the indole core.

Modifications of the 5-Methoxy Group

While the 5-methoxy group is a key feature, its modification or replacement can fine-tune the electronic properties and steric profile of the molecule.

Analog C5-Substituent Observed Effect on Activity Rationale for Change in Activity
Analog E (Parent) -OCH3 (Methoxy)Baseline ActivityProvides a balance of electron-donating character and moderate lipophilicity.
Analog F -OH (Hydroxy)Can act as both a hydrogen bond donor and acceptor, potentially forming stronger interactions with the target. However, it may decrease cell permeability.
Analog G -OCF3 (Trifluoromethoxy)Significantly increases lipophilicity and acts as a weak electron-withdrawing group. This can alter the binding mode and metabolic stability.[11][12]
Analog H -Cl (Chloro)A halogen substituent can participate in halogen bonding and alter the overall electronic profile of the indole ring, often leading to increased potency.[13]
Substitutions on the Benzene Ring (C4, C6, C7)

Introducing substituents at other positions on the benzene portion of the indole ring can further modulate the molecule's properties.

Analog Substitution Observed Effect on Activity Rationale for Change in Activity
Analog I 4-FluoroThe introduction of a small, electronegative atom can alter the pKa of the indole nitrogen and influence binding through localized electronic effects.
Analog J 6-MethylAdds a small lipophilic group that can probe for hydrophobic pockets in the target binding site.
Analog K 7-ChloroThe position of the halogen can be critical for activity, with substitution at C7 potentially leading to different interactions compared to substitution at C5.

SAR Trends for Benzene Ring Substitution:

indole This compound Core N1 C2 C3 C4 C5 C6 C7 node_n1 N1: Modulates PK properties (solubility, permeability) indole:f1->node_n1 node_c4 C4: Steric hindrance can be detrimental indole:f4->node_c4 node_c6 C6: Tolerates small lipophilic groups indole:f6->node_c6 node_c7 C7: Halogen substitution can enhance potency indole:f7->node_c7 substituents Substituent Effects:

Caption: Key SAR trends for substitutions on the indole ring.

Experimental Protocols

General Procedure for Synthesis of this compound Analogs

A common synthetic route to this scaffold is the Fischer indole synthesis.

Step 1: Formation of the Hydrazone

  • Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add 1,1,1-trifluoroacetone (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone.

Step 2: Fischer Indole Synthesis (Cyclization)

  • Add a Lewis acid catalyst (e.g., ZnCl2 or polyphosphoric acid) to the crude hydrazone.

  • Heat the mixture to 80-100 °C for 4-8 hours.

  • Cool the reaction to room temperature and quench with ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol for In Vitro Biological Assay (Example: Kinase Inhibition Assay)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (analogs) in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare solutions of the target kinase, substrate peptide, and ATP in assay buffer.

  • Assay Procedure:

    • Add the kinase, substrate peptide, and test compound to a 384-well plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30 °C.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Add a detection reagent (e.g., a phosphospecific antibody conjugated to a reporter enzyme).

    • Incubate for 60 minutes at room temperature.

    • Read the signal (e.g., fluorescence or luminescence) on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a complex interplay of electronic and steric factors that govern their biological activity. The 5-methoxy group often serves as a key anchoring point for receptor binding, while the 2-trifluoromethyl group can enhance potency and improve metabolic stability. Modifications at the N1-position are crucial for tuning pharmacokinetic properties. Future work should focus on exploring a wider range of substitutions on the benzene ring to further optimize potency and selectivity. The development of more complex N1-substituents could also lead to analogs with improved drug-like properties. This guide provides a foundational understanding of the SAR for this important class of compounds, offering valuable insights for researchers in the field of drug discovery.

References

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  • Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells. [URL: https://www.ingentaconnect.com/content/ben/amc/2021/00000021/00000003/art00008]
  • Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22409629/]
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Sources

A Comparative Guide to the Preclinical In Vivo Efficacy of 5-methoxy-2-(trifluoromethyl)-1H-indole and Standard-of-Care Microtubule Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is a proposed framework for evaluating the in vivo efficacy of 5-methoxy-2-(trifluoromethyl)-1H-indole. As of the latest literature review, no direct in vivo efficacy data for this specific compound has been published. The experimental design and comparisons are therefore hypothetical, based on the known biological activities of structurally related indole-containing compounds and established preclinical methodologies.

Introduction: The Therapeutic Potential of Novel Indole Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Recent research into substituted indoles has revealed promising anticancer properties, particularly through the disruption of microtubule dynamics, a clinically validated target for cancer chemotherapy. While the specific biological activity of this compound remains to be fully elucidated, its structural similarity to known microtubule-targeting agents warrants investigation into its potential as a novel therapeutic agent.

This guide provides a comprehensive, albeit prospective, comparison of this compound with established standard-of-care microtubule inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities in oncology. We will delve into a hypothesized mechanism of action, propose a robust in vivo efficacy study design, and outline how the resulting data could be structured for a clear and objective comparison.

Hypothesized Mechanism of Action: Microtubule Disruption

Based on the established activity of analogous indole-based compounds, it is hypothesized that this compound functions as a microtubule-targeting agent. Microtubules are dynamic polymers of α- and β-tubulin dimers that are crucial for various cellular processes, including the formation of the mitotic spindle during cell division.[1][2] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making it an effective strategy against rapidly proliferating cancer cells.[3]

Microtubule-targeting agents are broadly classified into two categories:

  • Microtubule Stabilizers: These agents, such as the taxanes (e.g., Paclitaxel), bind to β-tubulin and prevent the depolymerization of microtubules. This leads to the formation of dysfunctional, overly stable microtubule bundles and mitotic arrest.[1][4][5]

  • Microtubule Destabilizers: This class, which includes the vinca alkaloids (e.g., Vincristine), inhibits the polymerization of tubulin dimers, preventing the formation of microtubules and leading to the disassembly of the mitotic spindle.[6][7][8]

The following diagram illustrates the dynamic process of microtubule assembly and disassembly and the points of intervention for both classes of inhibitors.

cluster_0 Microtubule Dynamics cluster_1 Inhibitor Intervention tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization Assembly microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization Disassembly depolymerization->tubulin stabilizers Stabilizing Agents (e.g., Taxanes) stabilizers->depolymerization Inhibit destabilizers Destabilizing Agents (e.g., Vinca Alkaloids) destabilizers->polymerization Inhibit

Caption: Microtubule polymerization and depolymerization cycle and inhibitor action.

Standard-of-Care Comparators in Preclinical Oncology Models

A robust preclinical evaluation of a novel anticancer agent necessitates comparison with clinically relevant standard-of-care drugs. For a putative microtubule inhibitor, the taxanes and vinca alkaloids are the most appropriate comparators.

  • Paclitaxel (Taxol®): A prototypical taxane, paclitaxel is widely used in the treatment of various solid tumors, including breast, ovarian, and non-small cell lung cancer.[9][10][11] It functions by stabilizing microtubules, leading to mitotic arrest.[4][12]

  • Vincristine (Oncovin®): A classic vinca alkaloid, vincristine is a cornerstone of treatment for several hematological malignancies and some solid tumors.[13][14] It acts by inhibiting tubulin polymerization, thereby disrupting microtubule formation.[6][7][8]

Proposed In Vivo Efficacy Study: A Head-to-Head Comparison in a Xenograft Model

To ascertain the in vivo anticancer potential of this compound, a human tumor xenograft study in immunodeficient mice is the gold standard.[15][16]

Objective

To evaluate the in vivo antitumor efficacy of this compound in a human non-small cell lung cancer (NSCLC) xenograft model and compare it to the standard-of-care microtubule inhibitor, Paclitaxel.

Experimental Design
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.[17][18][19] These mice lack a functional thymus and are unable to mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.[17][18]

  • Cell Line: A549 human non-small cell lung carcinoma cell line. This is a well-characterized and widely used cell line for studying lung cancer and for testing the efficacy of anticancer agents.

  • Tumor Xenograft Establishment:

    • A549 cells are cultured in vitro under standard conditions.

    • A suspension of 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

    • Tumor growth is monitored twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

Treatment Groups and Dosing Regimen
GroupTreatmentDoseRouteSchedule
1Vehicle Control-i.p.qd x 14
2This compound10 mg/kgi.p.qd x 14
3This compound30 mg/kgi.p.qd x 14
4This compound100 mg/kgi.p.qd x 14
5Paclitaxel10 mg/kgi.v.q2d x 7

(Doses for the investigational compound are hypothetical and would need to be determined in prior maximum tolerated dose studies.)

Efficacy Endpoints
  • Primary Endpoint: Tumor Growth Inhibition (TGI). This will be calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.

  • Secondary Endpoints:

    • Tumor volume measurements throughout the study.

    • Body weight measurements to assess toxicity.

    • Overall survival.

Experimental Workflow

The following diagram outlines the key steps in the proposed in vivo study.

cluster_0 Pre-Treatment Phase cluster_1 Treatment & Monitoring Phase cell_culture A549 Cell Culture cell_prep Cell Preparation for Injection cell_culture->cell_prep injection Subcutaneous Injection in Athymic Nude Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (14 days) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint End of Study Endpoint Analysis monitoring->endpoint survival Long-term Survival Monitoring endpoint->survival

Sources

Validating 5-methoxy-2-(trifluoromethyl)-1H-indole as a Tool Compound for Tubulin Polymerization Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and cell biology, the identification and validation of novel small molecules that interfere with microtubule dynamics is a critical endeavor.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer therapeutics.[3][4] Indole-based compounds have emerged as a promising class of tubulin polymerization inhibitors, often acting at the colchicine binding site.[5][6] This guide provides a comprehensive framework for the validation of a novel indole derivative, 5-methoxy-2-(trifluoromethyl)-1H-indole, as a tool compound for studying tubulin polymerization.

Through a series of biochemical and cell-based assays, we will objectively compare the performance of this hypothetical compound with established tubulin inhibitors: the natural product colchicine and the potent synthetic agent combretastatin A-4 (CA-4).[7][8] This guide is designed to provide researchers, scientists, and drug development professionals with the rationale behind experimental choices and a robust, self-validating workflow.

The Rationale for Targeting Tubulin with Substituted Indoles

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][5] Specific substitutions on the indole ring can significantly enhance potency and selectivity. The introduction of a trifluoromethyl (CF3) group can improve metabolic stability and cell permeability, while methoxy (OCH3) groups are frequently found in potent tubulin inhibitors that bind to the colchicine site, such as combretastatin A-4.[3] Therefore, this compound represents a rational starting point for the development of a novel tubulin-targeting agent.

The central hypothesis is that this compound will inhibit tubulin polymerization by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis. To validate this, a multi-pronged approach is necessary, starting with direct biochemical assays and progressing to more complex cell-based and in vivo models.

A Multi-Step Approach to Tool Compound Validation

The validation of a chemical probe requires a systematic approach to unequivocally link its chemical structure to a biological outcome.[9][10] Our validation workflow for this compound is designed to be self-validating, with each step building upon the last to provide a comprehensive understanding of the compound's mechanism of action, potency, and selectivity.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation cluster_2 Selectivity & Off-Target Profiling A In Vitro Tubulin Polymerization Assay B Competitive Binding Assay (Colchicine Site) A->B Confirms Target C Cytotoxicity Assays (Cancer Cell Lines) B->C Cellular Potency D Immunofluorescence Microscopy (Microtubule Disruption) C->D Phenotypic Confirmation E Cell Cycle Analysis (G2/M Arrest) D->E Mechanism of Action F Kinase Panel Screening E->F Specificity G In Vivo Xenograft Model F->G In Vivo Efficacy

Caption: Workflow for validating a novel tubulin inhibitor.

Comparative Performance Data

The following tables summarize the hypothetical (for this compound) and known experimental data for our tool compound and established comparators.

Table 1: Biochemical Activity

CompoundTubulin Polymerization IC50 (µM)Colchicine Binding Inhibition (Ki, µM)
This compound2.51.8
Colchicine2.7 - 8.1[8][11]N/A (Reference)
Combretastatin A-4~2.0[1]1.5

Table 2: Cellular Activity

CompoundCytotoxicity GI50 (nM) (MCF-7 Cells)G2/M Arrest (% of cells at 10x GI50)
This compound2585
Colchicine13[1]>80[11]
Combretastatin A-44.5[5]>80[7]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key validation experiments.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[12][13]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (100%)

  • Test compounds (dissolved in DMSO)

  • 384-well, non-binding surface, black microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a 2x tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer with 10% glycerol.

  • Add 25 µL of the 2x tubulin solution to each well of a pre-warmed (37°C) 384-well plate.

  • Add 25 µL of 2x test compound dilutions (in General Tubulin Buffer with 1 mM GTP) to the wells. Include vehicle control (DMSO) and positive controls (colchicine, combretastatin A-4).

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the IC50 value by determining the concentration of the compound that inhibits the rate of polymerization by 50%.

Protocol 2: Immunofluorescence Microscopy of Microtubules

This cell-based assay provides visual confirmation of microtubule disruption within intact cells.[14]

Materials:

  • HeLa or MCF-7 cells

  • Glass coverslips

  • Complete cell culture medium

  • Test compounds

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 18 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Imaging A Seed cells on coverslips B Treat with compound A->B C Fix and Permeabilize B->C D Block C->D E Primary Antibody (anti-tubulin) D->E F Secondary Antibody (fluorescent) & DAPI E->F G Mount coverslip F->G H Fluorescence Microscopy G->H

Caption: Immunofluorescence workflow for microtubule visualization.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This quantitative assay determines the percentage of cells in each phase of the cell cycle, revealing the characteristic G2/M arrest induced by tubulin inhibitors.[14]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the test compound at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Addressing Potential Off-Target Effects and In Vivo Efficacy

While potent on-target activity is crucial, a good tool compound should also be selective.[15] Therefore, profiling this compound against a panel of common off-targets, such as protein kinases, is a critical step.[15] This can be performed through commercially available screening services.

Ultimately, the validation of a tool compound is strengthened by demonstrating its efficacy in a relevant in vivo model.[16][17] For a putative anticancer agent, a xenograft mouse model using a sensitive cancer cell line (e.g., MCF-7) would be appropriate.[17][18] Key readouts would include tumor growth inhibition and assessment of target engagement in the tumor tissue.

Conclusion

References

  • Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal. Available at: [Link]

  • Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules (Basel, Switzerland), 27(5), 1587. Available at: [Link]

  • Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. Available at: [Link]

  • Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Taylor & Francis Online. Available at: [Link]

  • Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1817-1841. Available at: [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. ACS Publications. Available at: [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. MDPI. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(5), 529-538. Available at: [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226. Available at: [Link]

  • Wang, Q., Arnst, K. E., Wang, Y., Kumar, G., Ma, D., White, S. W., Miller, D. D., Li, W., & Li, W. (2021). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. European journal of medicinal chemistry, 223, 113645. Available at: [Link]

  • Tomaszewska, M., Wesołowska, O., Wiśniewska, A., Uram, Ł., Michalak, K., & Wujec, M. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences, 22(19), 10323. Available at: [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules, 13(2), 249. Available at: [Link]

  • New antitubulin derivatives in the combretastatin A4 series: synthesis and biological evaluation. PubMed. Available at: [Link]

  • Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. BioWorld. Available at: [Link]

  • Medina-Franco, J. L., & Yoo, J. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules (Basel, Switzerland), 26(9), 2483. Available at: [Link]

  • Medina-Franco, J. L., & Yoo, J. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules, 26(9), 2483. Available at: [Link]

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  • Design of Combretastatin A-4 Analogs as Tubulin Targeted Vascular Disrupting Agent with Special Emphasis on Their Cis-Restricted Isomers. Bentham Science. Available at: [Link]

  • Off targets toxicological investigation of anti-cancer tubulin inhibitors. EngagedScholarship@CSU. Available at: [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 10(1), 1-16. Available at: [Link]

  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 60(17), 7466-7487. Available at: [Link]

  • Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents. ACS Omega, 3(8), 9876-9887. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry, 57(16), 7085-7100. Available at: [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Biophysical Journal, 122(15), 3025-3035. Available at: [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules, 13(2), 249. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. Available at: [Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 6026-6043. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed. Available at: [Link]

  • Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. BioWorld. Available at: [Link]

  • Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin. PubMed. Available at: [Link]

  • Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. ResearchGate. Available at: [Link]

  • Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. Bentham Science. Available at: [Link]

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comparative analysis of the metabolic stability of 5-methoxy-2-(trifluoromethyl)-1H-indole and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the metabolic stability of a potential therapeutic agent is a cornerstone of its preclinical development.[1][2][3] A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and dosing frequency.[4][5][6] This guide offers a comparative analysis of the metabolic stability of 5-methoxy-2-(trifluoromethyl)-1H-indole and its structurally related derivatives. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data, and discuss the structure-activity relationships that govern the metabolic fate of these compounds.

The Critical Role of Metabolic Stability in Drug Development

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes located in the liver.[1][5] These enzymes are responsible for the oxidative metabolism of a vast majority of drugs on the market.[5] Poor metabolic stability can lead to rapid clearance of a drug, necessitating larger or more frequent doses to maintain therapeutic concentrations, which can impact patient compliance and overall efficacy.[1][5] Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[2] Therefore, a deep understanding and optimization of metabolic stability are paramount for the development of safe and effective medicines.[1]

Indole scaffolds are prevalent in numerous biologically active compounds. However, the indole nucleus can be susceptible to oxidative metabolism.[7][8][9] Medicinal chemists often employ various strategies to enhance the metabolic stability of indole-containing compounds, such as the introduction of electron-withdrawing groups like the trifluoromethyl (CF₃) group.[10] The strong carbon-fluorine bond in the CF₃ group is highly resistant to enzymatic cleavage, effectively blocking a potential site of metabolism.[10][11]

Assessing Metabolic Stability: The Liver Microsomal Assay

To quantify and compare the metabolic stability of our compounds of interest, the in vitro liver microsomal stability assay is a widely accepted and robust method.[12][13][14] This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes.[12][15] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can simulate the metabolic processes of the liver and measure the rate at which the compound is eliminated.[14]

Experimental Workflow for In Vitro Liver Microsomal Stability Assay

The following diagram illustrates the typical workflow of a liver microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compounds - Liver Microsomes - NADPH Regenerating System - Phosphate Buffer mix Combine Test Compound, Microsomes, and Buffer prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate time_points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench analyze Analyze Samples by LC-MS/MS quench->analyze data Determine % Remaining vs. Time analyze->data pathways cluster_pathways Potential Metabolic Pathways parent 5-methoxy-1H-indole (Compound 1) hydroxylation Aromatic Hydroxylation (e.g., at C4, C6, C7) parent->hydroxylation CYP-mediated demethylation O-Demethylation (at 5-methoxy) parent->demethylation CYP-mediated oxidation_2_3 Oxidation of Pyrrole Ring (at C2 or C3) parent->oxidation_2_3 CYP-mediated hydroxy_metabolite 5-hydroxy-1H-indole demethylation->hydroxy_metabolite oxindole Oxindole/Indoxyl Metabolites oxidation_2_3->oxindole

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-methoxy-2-(trifluoromethyl)-1H-indole. As a halogenated indole derivative likely utilized in complex organic synthesis and drug discovery, its handling and disposal demand meticulous attention to safety and regulatory standards. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Profile and Risk Assessment

The presence of the trifluoromethyl group classifies this compound as a halogenated organic compound .[1][2][3] Such compounds are often subject to specific environmental regulations due to their potential for persistence and toxicity. Furthermore, analogs such as 5-(Trifluoromethyl)indole and 5-Methoxy-6-(trifluoromethyl)indole exhibit significant acute oral toxicity.[4]

Based on this analysis, this compound should be handled as a substance that is acutely toxic if swallowed, an irritant to skin and eyes, and hazardous to the aquatic environment . All handling and disposal procedures must reflect these potential hazards.

Table 1: Inferred Hazard Profile and Properties

Property Value / Assessment Source / Rationale
Chemical Name This compound -
Synonyms N/A -
Chemical Formula C₁₀H₈F₃NO -
Physical Form Likely a solid powder or crystalline material. Based on analogs like 5-(Trifluoromethyl)indole and 5-Methoxy-6-(trifluoromethyl)indole[4].
Likely Health Hazards Acute Oral Toxicity (High) , Skin Irritant, Serious Eye Irritant. Inferred from analogs which are classified as Acute Toxicity Category 2 or 3 (Oral).[4]
Environmental Hazards Hazardous to aquatic life . WGK 3 (severely hazardous to water). Halogenated organic compounds are often persistent. Analogs have a WGK 3 rating.[4]

| Regulatory Class | Hazardous Waste . Likely falls under EPA regulations for halogenated organic compounds.[1][2] | The trifluoromethyl group makes it a halogenated organic. |

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of this chemical is governed by several key regulations. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the establishment of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[5][6][7] The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste, including specific rules for halogenated organic compounds.[3][5] It is a legal requirement to manage this waste in a way that is safe and environmentally sound.[8]

Core Disposal Protocol: From Benchtop to Final Disposition

This protocol ensures safety and compliance at every stage. The fundamental principle is that waste disposal is an integral part of the experimental plan, not an afterthought.[9]

Step 1: Immediate Segregation at the Point of Generation

Rationale: The most critical step in hazardous waste management is proper segregation.[10][11] Mixing halogenated waste with non-halogenated waste streams can complicate and significantly increase the cost of disposal. Cross-contamination with incompatible chemicals can also lead to dangerous reactions.

Procedure:

  • Designate a specific waste container for "Halogenated Organic Solid Waste."

  • Immediately place any disposable materials contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) into this container.

  • For unused or expired pure chemical, it should be disposed of in its original container if possible, with the label intact.[9] If transferring to a waste container, ensure the container is appropriate for solid waste.

Step 2: Containerization and Labeling

Rationale: Federal regulations require that all hazardous waste containers are clearly and accurately labeled to ensure safe handling, storage, and transport.[8][11] An unlabeled container of a potentially toxic chemical is a serious safety violation.

Procedure:

  • Container Selection: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container for solids) that can be tightly sealed.[10]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The date on which the first piece of waste was added (Accumulation Start Date)

    • The name of the principal investigator and laboratory location.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Rationale: The SAA is a designated location at or near the point of waste generation, designed for the short-term, safe storage of hazardous materials before they are collected by environmental health and safety (EH&S) personnel.[8]

Procedure:

  • Store the sealed and labeled waste container in your lab's designated SAA.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times except when adding waste.[8]

  • Use secondary containment (e.g., a spill tray) to mitigate the effects of any potential leaks.[12]

Step 4: Arranging for Licensed Disposal

Rationale: this compound is not suitable for drain or general trash disposal.[13] Due to its halogenated nature and high toxicity, it requires destruction via high-temperature incineration by a licensed hazardous waste disposal facility.[1][11]

Procedure:

  • Do not attempt to neutralize or treat this chemical waste in the lab.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from your EH&S department.

  • Maintain records of waste generation and disposal as required by your institution.

Spill Management and Decontamination

Rationale: A clear, pre-planned response to accidental releases is essential for laboratory safety.

Procedure for a Small Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill location.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of chemical-resistant gloves (e.g., nitrile).

  • Containment: If it is a solid, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[14]

  • Collection: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Visual Workflow: Disposal Decision Pathway

The following diagram outlines the logical flow for the proper disposal of this compound.

G start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe segregate Segregate as 'Halogenated Organic Solid Waste' ppe->segregate container Select Compatible Container (e.g., HDPE Jar) segregate->container label_waste Affix Hazardous Waste Label (Full Name, Hazards, Date) container->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store check_full Container Full? store->check_full check_full->store No pickup Arrange for Pickup by EH&S or Licensed Contractor check_full->pickup Yes end Final Disposal via High-Temperature Incineration pickup->end

Caption: Disposal workflow for this compound.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Safety Laws and Standards Pertinent to Laboratories. (n.d.). National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]

  • Safety Data Sheet: 5-Methoxyindole. (n.d.). Carl ROTH. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations - Westlaw. Retrieved from [Link]

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A Comprehensive Safety and Handling Guide for 5-methoxy-2-(trifluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Synthesis of Structural Analogs

The toxicological profile of 5-methoxy-2-(trifluoromethyl)-1H-indole has not been extensively documented. Therefore, a conservative hazard assessment is derived from the known risks associated with its core structural components: indole, 5-methoxyindole, and trifluoromethyl-containing aromatic compounds.

  • Indole Derivatives: These compounds can be irritants to the skin, eyes, and respiratory tract. Some are reported to be harmful if swallowed or absorbed through the skin.[1][2]

  • 5-Methoxyindole: Safety data for this analog indicates it may cause skin, eye, and respiratory irritation.[3][4]

  • Trifluoromethyl-containing Compounds: While generally stable, these compounds can be persistent in the environment and may present unique metabolic and toxicological profiles. Their disposal as halogenated organic waste is often required.[5]

Given these potential hazards, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and may be harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[6][7][8]Protects against splashes of solutions and airborne particles of the solid compound, preventing eye irritation.[9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile) of sufficient thickness (at least 14 mils is a good practice).[7][11]Provides a barrier against skin contact, which can cause irritation.[9][10] Regularly inspect gloves for any signs of degradation or perforation and change them frequently.[7]
Body Protection A long-sleeved laboratory coat.[1]Minimizes the risk of skin contact on the arms and torso.
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (e.g., N95) should be used.[8][11]Prevents the inhalation of airborne powder or aerosols, which can cause respiratory tract irritation.[3][10]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram and procedural steps outline the best practices for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS of Structural Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Carefully Weigh Solid prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer storage_conditions Store at Recommended Temperature, Protected from Light handling_transfer->storage_conditions disposal_waste Segregate and Dispose of Waste According to Institutional Protocols storage_conditions->disposal_waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Review Safety Data: Before commencing any work, thoroughly review the SDS for structurally similar compounds to be fully aware of potential hazards and safety precautions.[1]

    • Don PPE: Wear all the recommended personal protective equipment as detailed in the table above.

    • Ventilation: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12]

  • Handling:

    • Avoid Dust Generation: When handling the solid material, use techniques that minimize the creation of dust.

    • Weighing: Weigh the compound in a fume hood or on a balance with a draft shield.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Storage:

    • Temperature: For long-term stability, it is advisable to store the compound in a cool, dry place, and some related compounds are stored at 4°C or -20°C.[13] Always consult the supplier's recommendation.

    • Light: Protect the compound from light, as indole derivatives can be light-sensitive.[13][14]

    • Container: Keep the container tightly sealed to prevent moisture and air exposure.[10]

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to personnel.

Waste Segregation and Collection:
  • Solid Waste: Collect any unused or expired solid compound, as well as contaminated consumables (e.g., weigh boats, gloves, bench paper), in a designated, clearly labeled hazardous waste container for solid chemical waste.[15]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic liquid waste.[5] Do not mix with non-halogenated waste streams.[2]

  • Empty Containers: The original container of the compound should be treated as hazardous waste.[15] If institutional policy allows for the rinsing of containers, the first rinseate must be collected as hazardous waste.[5]

Waste Container Labeling:

Properly labeling hazardous waste containers is a critical step for safety and compliance. The label should include:

  • The words "Hazardous Waste".[15]

  • The full chemical name: "this compound". Avoid using abbreviations.[15]

  • An accurate list of all constituents and their approximate concentrations.

  • The date when waste was first added to the container.[15]

Final Disposal:

All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9][10]

  • Inhalation: Move the exposed individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[9]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Safety Data Sheet. (2025, December 18).
  • GoldBio. (n.d.). 5-Methoxy-2-methylindole.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole.
  • Fisher Scientific. (n.d.). 5-(Trifluoromethyl)indole, 98%.
  • PubChem. (n.d.). 5-Methoxy-6-(trifluoromethyl)-1H-indole.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-2-phenyl-1H-indole.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGazQM4HpLECE9pUG9VZTmgfGZUdz7P9i7UtpUC8qWdXLOaQ_jhNdQT5Ze9t9uGcsuBWMaKTVl_MvnYs_1xi5aVhk7lrvj88T_57upD8Tl2jFlCsP3xSxDtuaqEydySbR_xW0AmAxxLGwQK4A3H246XGWtD6P6O-vq0LLlDpbcaRqkFL8a6IniSJmFEtR2TBJtaF2DUVz5-9Q0zDdb7lJsFII0PQxePL-Jw-AhjAVKF0PmFDzO2YV-tpEANC66rxc3pWUmcOcdhTJDhjduRJH2tsoRK0s1ZLxapkn2oRy6YJt1Ae4mvihwajfWhXph5ixZ9wC4gk6NSDg5caPgXKQhZk8E0ZoE=
  • Benchchem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). 5-Methoxyindole.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.